1-(Bromomethyl)-2-methylcyclopentene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2-methylcyclopentene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c1-6-3-2-4-7(6)5-8/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMDLYDGPILRPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450815 | |
| Record name | 1-(Bromomethyl)-2-methylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99439-91-5 | |
| Record name | 1-(Bromomethyl)-2-methylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Bromomethyl)-2-methylcyclopentene chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-(Bromomethyl)-2-methylcyclopentene
Introduction
This compound is a halogenated alkene of significant interest to synthetic chemists and drug development professionals. Its structural framework, featuring a reactive allylic bromide appended to a substituted cyclopentene ring, makes it a versatile intermediate for the construction of more complex molecular architectures. The key to its utility lies in the inherent reactivity of the carbon-bromine bond, which is activated by its position adjacent to a carbon-carbon double bond. This arrangement facilitates the formation of a resonance-stabilized carbocation, leading to a rich and predictable reaction chemistry. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed safety protocols, and an in-depth analysis of its characteristic reactivity, offering field-proven insights for its application in research and development.
Compound Identification and Core Properties
Precise identification and understanding of the fundamental physicochemical properties of this compound are paramount for its effective use in a laboratory setting.
Structure:
Table 1: Compound Identifiers and Chemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 99439-91-5 | [1] |
| Molecular Formula | C₇H₁₁Br | [1] |
| Molecular Weight | 175.07 g/mol | [1] |
| Canonical SMILES | CC1=C(CCC1)CBr | [1] |
| InChIKey | MGMDLYDGPILRPX-UHFFFAOYSA-N |[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Monoisotopic Mass | 174.00441 Da | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Heavy Atom Count | 8 | [1] |
| Complexity | 114 |[1] |
Proposed Synthesis and Safe Handling
While specific, peer-reviewed synthetic procedures for this compound are not widely published, a reliable route can be designed based on well-established principles of allylic bromination. The most logical precursor is 1,2-dimethylcyclopentene, which can be selectively brominated at the allylic methyl group.
Proposed Synthetic Protocol: Allylic Bromination
The method of choice for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. This choice is causal: NBS provides a low, constant concentration of bromine, which favors radical substitution at the allylic position over ionic addition to the alkene.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,2-dimethylcyclopentene (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction Execution: Heat the mixture to reflux. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide floating at the surface.
-
Workup: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate to remove any residual bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield this compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis of this compound.
Safety and Handling
This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.
Table 3: GHS Hazard Classification
| Hazard Class | Code | Description |
|---|---|---|
| Flammable liquids | H226 | Flammable liquid and vapor[1] |
| Skin corrosion/irritation | H315 | Causes skin irritation[1] |
| Serious eye damage/irritation | H318 | Causes serious eye damage[1] |
| Specific target organ toxicity | H335 | May cause respiratory irritation[1] |
Mandatory Handling Procedures:
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[2][3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[4]
-
Fire Safety: Keep the compound away from heat, sparks, and open flames.[3][5] Ensure a Class B fire extinguisher is readily accessible.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not let the product enter drains.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the lability of the C-Br bond in the allylic position. This bond is prone to cleavage, leading to the formation of a resonance-stabilized allylic carbocation. This intermediate is the cornerstone of its synthetic utility, enabling a variety of nucleophilic substitution reactions.
Case Study: Solvolysis in Methanol
A hallmark reaction demonstrating the compound's reactivity is its solvolysis when heated in a nucleophilic solvent like methanol.[6] This reaction does not yield a single product but rather a mixture, a direct consequence of the nature of the allylic carbocation intermediate.
Reaction Mechanism (Sₙ1 Type):
-
Carbocation Formation: The reaction is initiated by the slow, rate-determining departure of the bromide leaving group, assisted by the polar solvent. This forms a resonance-stabilized allylic carbocation.
-
Resonance: The positive charge is delocalized across two carbon atoms, creating two distinct electrophilic sites.
-
Nucleophilic Attack: The methanol solvent acts as a nucleophile and can attack either of the two electrophilic carbons.
-
Product Formation:
-
Attack at the primary carbon (C1) results in the formation of 1-(methoxymethyl)-2-methylcyclopent-1-ene .[6]
-
Attack at the tertiary carbon (C3 of the original double bond) leads to a rearranged product, 1-methoxy-1,2-dimethylcyclopentene (after deprotonation). An alternative pathway from this intermediate can also lead to elimination products.[7]
-
This mechanistic pathway explains why solvolysis yields multiple products and underscores the importance of considering resonance when predicting outcomes for reactions involving allylic systems.
Reaction Mechanism Diagram
Caption: Sₙ1 solvolysis mechanism of this compound.
Applications in Research and Drug Development
As a functionalized building block, this compound is a valuable tool for medicinal chemists and researchers. Its primary application is as an electrophile for introducing the 2-methylcyclopentenyl moiety into larger molecules.
-
Scaffold Elaboration: It can be used to alkylate various nucleophiles (e.g., amines, phenols, thiols, carbanions), providing a rapid method to generate libraries of compounds for structure-activity relationship (SAR) studies.
-
Synthesis of Natural Product Analogues: The cyclopentene core is present in numerous biologically active natural products. This reagent can serve as a key intermediate in the synthesis of simplified or modified analogues to probe biological function.
-
Development of Covalent Inhibitors: The reactive allylic bromide can potentially act as a warhead to form covalent bonds with nucleophilic residues (such as cysteine) in target proteins, a strategy of growing importance in drug design.
Conclusion
This compound is a reactive and versatile chemical intermediate whose properties are dictated by its allylic bromide functional group. A thorough understanding of its propensity to form resonance-stabilized carbocations is critical for controlling its reactivity in synthetic applications. While its handling requires stringent safety measures due to its flammability and corrosive nature, its utility as a building block in organic synthesis, particularly in the context of drug discovery and materials science, makes it a valuable compound for the experienced researcher.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chegg. (2019, September 4). Solved (g) When this compound is.
- PubChem. (n.d.). 1-Bromo-2-methylcyclopentane. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-(Bromomethyl)-2-methylcyclopentane. National Center for Biotechnology Information.
- Molbase. (n.d.). 1-{[1-(Bromomethyl)-2-methylcyclopropyl]methyl}cyclopent-1-ene.
- Chegg. (2018, March 6). Solved Design a synthesis of 1-bromo-2-methylcyclopentane.
- Homework.Study.com. (n.d.). When 1-bromo-2-methylcyclopentane undergoes solvolysis in methanol....
- Brainly.com. (2023, September 7). Outline the synthesis of 2-methyl-1-bromocyclopentane....
- SpectraBase. (n.d.). cis-1-Bromo-2-methyl-cyclopentane - Optional[13C NMR].
- Chegg. (2018, October 27). Solved 2-methylcyclopentane. Explain your reasoning. eraf.
- Chegg. (2016, February 7). Solved A this compound, heated in.
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An In-Depth Technical Guide to 1-(Bromomethyl)-2-methylcyclopentene: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-(bromomethyl)-2-methylcyclopentene, a versatile synthetic intermediate with significant potential in medicinal chemistry and drug development. We will delve into its precise chemical identity, explore the nuances of its synthesis with a focus on mechanistic understanding and practical execution, and illuminate its role as a valuable building block in the creation of complex, biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique chemical properties of substituted cyclopentenes.
Chemical Identity and Nomenclature
The correct and unambiguous naming of chemical compounds is paramount for clear scientific communication. The compound in focus, this compound, is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for substituted cycloalkenes.
According to IUPAC guidelines, the carbons of the double bond in a cycloalkene are assigned positions 1 and 2. The numbering direction is chosen to give the substituents the lowest possible locants. In this case, the double bond is between the carbon bearing the bromomethyl group and the carbon bearing the methyl group. Therefore, these carbons are assigned as C1 and C2. To give the substituents the lowest numbers, the carbon with the bromomethyl group is designated as position 1, and the carbon with the methyl group is at position 2. The parent cycloalkane is cyclopentane, which becomes cyclopentene due to the double bond.
IUPAC Name: this compound.[1]
| Compound Property | Value | Source |
| Molecular Formula | C₇H₁₁Br | PubChem[1] |
| Molecular Weight | 175.07 g/mol | PubChem[1] |
| CAS Number | 99439-91-5 | PubChem[1] |
| Canonical SMILES | CC1=C(CCC1)CBr | PubChem[1] |
| InChI | InChI=1S/C7H11Br/c1-6-3-2-4-7(6)5-8/h2-5H2,1H3 | PubChem[1] |
Synthesis of this compound: A Mechanistic Approach
The most common and efficient method for the synthesis of this compound is through the allylic bromination of a suitable precursor. This reaction selectively introduces a bromine atom at the carbon adjacent to a double bond.
Precursor Synthesis: From 2-Methylcyclopentanol to 1-Methylcyclopentene
A common starting material for the synthesis of the direct precursor to our target molecule is 2-methylcyclopentanol. This alcohol can be dehydrated under acidic conditions to yield a mixture of alkenes, with 1-methylcyclopentene being a major product due to the formation of the more substituted (and thus more stable) double bond (Zaitsev's rule).
Experimental Protocol: Dehydration of 2-Methylcyclopentanol
-
To a round-bottom flask equipped with a distillation apparatus, add 2-methylcyclopentanol.
-
Slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).
-
Heat the mixture to a temperature sufficient to effect dehydration and distill the resulting alkene products.
-
The collected distillate, primarily containing 1-methylcyclopentene, should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and purify by fractional distillation to obtain pure 1-methylcyclopentene.
Allylic Bromination with N-Bromosuccinimide (NBS)
The key step in the synthesis of this compound is the allylic bromination of 1,2-dimethylcyclopentene (which can be synthesized from 1-methylcyclopentene). N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors radical substitution over ionic addition to the double bond. The reaction is typically initiated by light (hν) or a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
The mechanism proceeds via a free-radical chain reaction:
-
Initiation: Homolytic cleavage of the N-Br bond in NBS or the initiator generates the initial bromine radical (Br•).
-
Propagation:
-
The bromine radical abstracts an allylic hydrogen from 1,2-dimethylcyclopentene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).
-
The HBr reacts with NBS to generate a molecule of Br₂.
-
The allylic radical then reacts with Br₂ to form the desired product, this compound, and another bromine radical, which continues the chain reaction.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
Caption: Mechanism of Allylic Bromination with NBS.
Experimental Protocol: Synthesis of this compound
-
Safety Precaution: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Brominated organic compounds can be irritants and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,2-dimethylcyclopentene in a suitable inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).
-
Irradiate the mixture with a UV lamp or heat to reflux to initiate the reaction.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid NBS has been consumed and is replaced by the less dense succinimide byproduct which floats on top of the solvent.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining traces of bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Applications in Drug Development: A Gateway to Bioactive Molecules
Substituted cyclopentane and cyclopentene rings are privileged scaffolds in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[2] this compound, with its reactive allylic bromide functionality, serves as a versatile building block for the synthesis of more complex molecules, particularly in the realm of antiviral and anticancer agents.
Synthesis of Carbocyclic Nucleoside Analogues
A primary application of this compound is in the synthesis of carbocyclic nucleoside analogues . In these molecules, the furanose sugar ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This modification often imparts increased metabolic stability against enzymatic degradation while retaining the ability to interact with biological targets.
The synthesis typically involves the nucleophilic substitution of the bromide in this compound with a nucleobase (e.g., purine or pyrimidine derivatives). This reaction forms the crucial C-N bond that links the carbocyclic "sugar" mimic to the heterocyclic base.
Caption: Synthetic Pathway to Carbocyclic Nucleoside Analogues.
Antiviral and Anticancer Potential
Carbocyclic nucleoside analogues derived from cyclopentene scaffolds have demonstrated significant potential as antiviral and anticancer agents.[3][4][5] These compounds can act as inhibitors of key enzymes involved in viral replication or cancer cell proliferation, such as viral polymerases or kinases. For instance, the synthesis of cyclopentenyl carbocyclic nucleosides has been explored as a strategy to develop potent antiviral agents against orthopoxviruses and SARS-CoV.[3] While some synthesized derivatives of 5'-dehydroxymethyl carbocyclic nucleosides showed no activity in specific screens, the general approach remains a promising avenue for the discovery of new therapeutics.[3]
The biological activity of these analogues is often dependent on their three-dimensional structure and their ability to mimic natural nucleosides, thereby competing for the active sites of enzymes. The cyclopentene core of this compound provides a rigid scaffold that can be further functionalized to optimize these interactions.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis, primarily through the allylic bromination of 1,2-dimethylcyclopentene, is a well-understood process that can be reliably performed in a laboratory setting. The true power of this molecule lies in its utility as a building block for the construction of complex, biologically active compounds. In particular, its application in the synthesis of carbocyclic nucleoside analogues highlights its importance in the ongoing search for novel antiviral and anticancer therapies. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this and related substituted cyclopentenes in the advancement of medicinal chemistry and drug discovery.
References
- Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148. [Link]
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An In-Depth Technical Guide to 1-(Bromomethyl)-2-methylcyclopentene: Synthesis, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Bromomethyl)-2-methylcyclopentene is a versatile bifunctional molecule incorporating both an alkene and a reactive allylic bromide. This structure makes it a valuable building block in organic synthesis, offering multiple avenues for functionalization. This guide provides a comprehensive overview of its molecular structure, a detailed examination of its synthesis via radical-initiated allylic bromination, and an exploration of its reactivity profile. Emphasis is placed on the mechanistic underpinnings of its formation and subsequent transformations, providing researchers with the foundational knowledge required for its effective utilization in complex synthetic pathways.
Introduction
The strategic importance of halogenated organic compounds in medicinal chemistry and materials science is well-established. Among these, allylic bromides serve as powerful electrophiles, readily participating in nucleophilic substitution and coupling reactions. This compound (CAS No. 99439-91-5) represents a noteworthy example, embedding this reactive functional group within a cyclic alkene framework.[1] The presence of the double bond not only influences the reactivity of the C-Br bond but also provides an additional site for chemical modification. Understanding the synthesis and chemical behavior of this molecule is crucial for its application in the development of novel chemical entities.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized below, providing a baseline for its handling and application in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 99439-91-5 | [1] |
| Molecular Formula | C₇H₁₁Br | [1] |
| Molecular Weight | 175.07 g/mol | [1] |
| Monoisotopic Mass | 174.00441 Da | [1] |
| SMILES | CC1=C(CCC1)CBr | [1] |
Synthesis via Allylic Bromination
The most direct and widely recognized method for synthesizing this compound is through the allylic bromination of a suitable precursor, typically 1-methylcyclopentene. This reaction proceeds via a free-radical chain mechanism, for which N-Bromosuccinimide (NBS) is the reagent of choice.[2] The use of NBS is critical as it maintains a low, steady concentration of molecular bromine (Br₂), which favors radical substitution at the allylic position over electrophilic addition across the double bond.[2]
Causality of Reagent Choice: Why NBS?
In the presence of a radical initiator (like AIBN or light), a small amount of Br radical is generated. This radical abstracts a hydrogen atom from an allylic position of the alkene, forming a resonance-stabilized allylic radical and HBr. The HBr then reacts with NBS to regenerate Br₂.[2] This clever cycle ensures that the Br₂ concentration remains minimal, thereby suppressing the ionic electrophilic addition pathway that would otherwise consume the alkene starting material.[2]
Reaction Scheme & Mechanism
The synthesis initiates from 1-methylcyclopentene, which possesses three distinct allylic positions. Abstraction of a hydrogen atom can lead to different radical intermediates, which, due to resonance, can result in a mixture of products. The primary target, this compound, arises from the abstraction of a methyl hydrogen, leading to a primary allylic radical that is in resonance with a more stable tertiary allylic radical.
Caption: Free-radical mechanism for allylic bromination.
Experimental Protocol (Illustrative)
This protocol is illustrative, based on standard procedures for allylic bromination, as specific literature for this exact transformation is not available.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylcyclopentene (1.0 equiv). Dissolve the alkene in a dry, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Reagents: Add N-Bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Reaction: The mixture is heated to reflux (approx. 77°C for CCl₄) and irradiated with a sunlamp or a high-wattage incandescent bulb. The reaction progress should be monitored by GC-MS or TLC. The reaction is typically complete when the solid succinimide (a byproduct) is observed floating on the surface of the denser solvent.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide.
-
Purification: The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or flash column chromatography to yield this compound.
Structural Elucidation
Characterization of the final product is essential to confirm its identity and purity. While experimental spectra for this compound are not readily found in the literature, the expected spectroscopic features can be predicted based on its structure.
¹H NMR Spectroscopy (Predicted)
-
Vinylic Protons: None.
-
Allylic -CH₂Br Protons: A singlet is expected around 4.0 ppm. The deshielding effect of the adjacent bromine atom and the double bond will shift this signal downfield.
-
Allylic Ring Protons: Multiplets between 2.2-2.5 ppm corresponding to the four protons on the carbons adjacent to the double bond.
-
Non-allylic Ring Protons: A multiplet around 1.8-2.0 ppm for the two protons on the carbon beta to the double bond.
-
Methyl Protons: A singlet for the methyl group attached to the double bond, expected around 1.7 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Alkene Carbons: Two signals in the vinylic region (120-140 ppm), with the methyl-substituted carbon being more downfield.
-
-CH₂Br Carbon: A signal around 35-45 ppm.
-
Ring Carbons: Signals for the cyclopentane ring carbons would appear in the aliphatic region (20-40 ppm).
-
Methyl Carbon: A signal for the methyl group carbon around 15-20 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=C Stretch: A weak to medium absorption band around 1650-1680 cm⁻¹.
-
C-H Stretch (sp²): Not present.
-
C-H Stretch (sp³): Multiple bands just below 3000 cm⁻¹.
-
C-Br Stretch: A strong absorption in the fingerprint region, typically between 500-600 cm⁻¹.
Reactivity and Synthetic Applications
This compound is a versatile synthetic intermediate due to its dual functionality.
Nucleophilic Substitution
The primary mode of reactivity is as an electrophile at the brominated carbon. It readily undergoes Sₙ2 reactions with a variety of nucleophiles. For instance, when heated in methanol, it can undergo solvolysis to produce 1-(methoxymethyl)-2-methylcyclopentene.[3] However, due to the potential for the formation of a resonance-stabilized allylic carbocation, Sₙ1-type reactions and rearrangements are also possible, especially under solvolytic conditions.[3]
Sources
A Spectroscopic Investigation of 1-(Bromomethyl)-2-methylcyclopentene: A Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(Bromomethyl)-2-methylcyclopentene. As a key intermediate in various organic syntheses, a thorough understanding of its structural features is paramount for researchers and professionals in drug development and materials science. This document delineates the theoretical underpinnings and practical applications of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the unequivocal identification and characterization of this haloalkene. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Introduction
This compound (C₇H₁₁Br) is a functionalized cyclic alkene of significant interest in synthetic organic chemistry.[1] Its bifunctional nature, possessing both a reactive allylic bromide and a nucleophilic double bond, makes it a versatile building block for the construction of more complex molecular architectures. Accurate structural elucidation is the cornerstone of any chemical synthesis, ensuring the identity and purity of intermediates and final products. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular structure. This guide will serve as an in-depth resource for the interpretation of the mass, infrared, and nuclear magnetic resonance spectra of this compound.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Isotopic Signature
2.1. Theoretical Basis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides valuable information about the molecule's structure. A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic M+2 peak. This arises from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance (50.7% and 49.3%, respectively).[3] Consequently, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by two m/z units.[4][5][6]
2.2. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) is injected into the mass spectrometer.
-
Ionization: The sample is vaporized and enters the ionization chamber, where it is bombarded with a beam of 70 eV electrons.
-
Acceleration: The resulting positively charged ions are accelerated by an electric field.
-
Mass Analysis: The ions are then deflected by a magnetic field according to their mass-to-charge ratio.
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.
2.3. Data Interpretation and Predicted Spectrum
The molecular weight of this compound is 175.07 g/mol , with a monoisotopic mass of 174.00441 Da.[1]
-
Molecular Ion Peak: The mass spectrum is expected to show a pair of peaks of nearly equal intensity for the molecular ion at m/z 174 (containing ⁷⁹Br) and m/z 176 (containing ⁸¹Br).
-
Fragmentation: Common fragmentation pathways for haloalkanes involve the cleavage of the carbon-halogen bond.[7] A significant fragment would be expected at m/z 95 , corresponding to the loss of the bromine atom ([M-Br]⁺). Another likely fragmentation is the loss of the bromomethyl radical (•CH₂Br), resulting in a cyclopentenyl cation at m/z 81 .
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Notes |
| 174/176 | [C₇H₁₁Br]⁺ | Molecular ion peak (M⁺, M+2), characteristic 1:1 ratio for bromine. |
| 95 | [C₇H₁₁]⁺ | Loss of Br radical. |
| 81 | [C₆H₉]⁺ | Loss of CH₂Br radical. |
Visualizing the Fragmentation Pathway
Caption: Key fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy: Probing the Functional Groups
3.1. Theoretical Basis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[8] Different types of bonds (e.g., C-H, C=C, C-Br) vibrate at specific, characteristic frequencies. An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), and it serves as a "molecular fingerprint," allowing for the identification of the functional groups present.[9][10]
3.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: A small drop of neat liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The IR beam is passed through the crystal, where it reflects multiple times and interacts with the sample at the surface. The detector measures the attenuated radiation.
-
Background Subtraction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
3.3. Data Interpretation and Predicted Spectrum
The structure of this compound contains sp³, sp² C-H bonds, a C=C double bond, and a C-Br bond. The expected characteristic absorption bands are summarized below.
Table 2: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Alkene (=C-H) |
| 2960 - 2850 | C-H stretch | Alkane (-C-H) |
| 1680 - 1620 | C=C stretch | Alkene |
| 1470 - 1350 | C-H bend | Alkane |
| 600 - 500 | C-Br stretch | Alkyl Bromide |
The C-Br stretching vibration is typically found in the fingerprint region and can sometimes be weak.[11] The C=C stretch for a substituted cyclopentene will be a key diagnostic peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
4.1. Theoretical Basis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[12] It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.
-
¹H NMR Spectroscopy: Provides information about the proton environments in a molecule. The chemical shift (δ) indicates the electronic environment of a proton. The integration gives the relative number of protons, and the spin-spin splitting (multiplicity) reveals the number of neighboring protons.[13]
-
¹³C NMR Spectroscopy: Provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of a carbon signal is indicative of its hybridization and the electronegativity of attached atoms.[14][15]
4.2. Experimental Protocol: High-Resolution NMR
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0 ppm).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the ¹H and ¹³C spectra are acquired.
4.3. Data Interpretation and Predicted Spectra
4.3.1. Predicted ¹H NMR Spectrum (in CDCl₃)
-
Bromomethyl Protons (-CH₂Br): These protons are adjacent to an electronegative bromine atom and are allylic, so they will be significantly deshielded, appearing as a singlet around δ 4.0-4.2 ppm . The resonance of bromomethyl protons is typically observed in the region of δ 3.4–4.7 ppm.[16]
-
Allylic Methylene Protons: The two methylene groups in the ring adjacent to the double bond will have distinct chemical shifts, likely in the range of δ 2.2-2.5 ppm . They will likely appear as multiplets due to coupling with each other and the other ring protons.
-
Non-allylic Methylene Protons: The remaining methylene group in the ring will be more shielded, appearing as a multiplet around δ 1.7-1.9 ppm .
-
Methyl Protons (-CH₃): The methyl group attached to the double bond will appear as a singlet in the vinylic region, around δ 1.7-1.8 ppm .
Table 3: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.1 | Singlet (s) | 2H | -CH₂Br |
| ~ 2.4 | Multiplet (m) | 2H | Allylic -CH₂- |
| ~ 2.3 | Multiplet (m) | 2H | Allylic -CH₂- |
| ~ 1.8 | Multiplet (m) | 2H | -CH₂- |
| ~ 1.75 | Singlet (s) | 3H | =C-CH₃ |
4.3.2. Predicted ¹³C NMR Spectrum (in CDCl₃)
-
Olefinic Carbons (>C=C<): The two sp² hybridized carbons of the double bond will appear in the downfield region, typically between δ 120-140 ppm . The substituted carbon (C-1) will be further downfield than the methyl-substituted carbon (C-2).
-
Carbon Bearing Bromine (-CH₂Br): This carbon is attached to an electronegative atom and will be found in the range of δ 30-40 ppm .
-
Ring Methylene Carbons (-CH₂-): The three sp³ hybridized methylene carbons of the ring will appear in the upfield region, likely between δ 20-40 ppm .
-
Methyl Carbon (-CH₃): The methyl carbon will be the most shielded, appearing at the highest field, around δ 15-20 ppm .
Table 4: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 | =C(CH₃)- |
| ~ 130 | =C(CH₂Br)- |
| ~ 35 | -CH₂Br |
| ~ 30-38 | Ring -CH₂- carbons |
| ~ 18 | =C-CH₃ |
Visualizing the Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of a chemical compound.
Conclusion
The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a powerful and comprehensive toolkit for the structural characterization of this compound. The characteristic isotopic pattern of bromine in the mass spectrum, the specific vibrational frequencies of its functional groups in the IR spectrum, and the detailed map of its carbon-hydrogen framework from the NMR spectra together allow for an unambiguous confirmation of its structure. The predictive data and protocols outlined in this guide offer a robust framework for researchers to validate their synthetic products and proceed with confidence in their subsequent research endeavors.
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An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-2-methylcyclopentene via Allylic Bromination
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-(bromomethyl)-2-methylcyclopentene from 2-methylcyclopentene. The core of this transformation lies in the Wohl-Ziegler reaction, a selective free-radical allylic bromination. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss methods for validation and characterization, ensuring a robust and reproducible synthesis.
Mechanistic Rationale: The Principle of Allylic Bromination
The selective substitution of a hydrogen atom at an allylic position—the carbon adjacent to a double bond—is a powerful tool in synthetic organic chemistry. The enhanced reactivity of this position is attributed to the stability of the resulting allylic radical intermediate, which is stabilized by resonance.[1]
For the transformation of 2-methylcyclopentene to this compound, N-Bromosuccinimide (NBS) is the reagent of choice. While elemental bromine (Br₂) can brominate an allylic position, it readily participates in electrophilic addition across the double bond, leading to undesired vicinal dibromide byproducts.[2][3] NBS circumvents this issue by providing a constant, low concentration of bromine radicals and molecular bromine throughout the reaction, favoring the radical substitution pathway over electrophilic addition.[2][3][4]
The reaction proceeds via a free-radical chain mechanism, as detailed below:
-
Step 1: Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. This initiator then facilitates the formation of a bromine radical from the weak N-Br bond of NBS.[1]
-
Step 2: Propagation: This phase consists of a repeating cycle of two key steps: a. A bromine radical abstracts a hydrogen atom from the most reactive allylic position of 2-methylcyclopentene (the methyl group) to form a resonance-stabilized allylic radical and hydrogen bromide (HBr).[1] The stability of this tertiary allylic radical is a significant driving force for the reaction. b. The HBr generated reacts with NBS to produce a molecule of Br₂ in situ.[1][2] This newly formed Br₂ then reacts with the allylic radical to yield the desired product, this compound, and another bromine radical, which continues the chain reaction.
-
Step 3: Termination: The chain reaction concludes when two radicals combine, or when the limiting reagents are consumed.
A critical consideration is the potential for allylic rearrangement. The intermediate allylic radical possesses two resonance forms. While abstraction of a hydrogen from the methyl group is favored, subsequent reaction of the radical intermediate can theoretically lead to a rearranged product. However, the formation of the more substituted, thermodynamically stable double bond in the target molecule makes it the expected major product.[5][6]
Caption: Free-radical mechanism of allylic bromination using NBS.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents & Equipment:
-
Reagents:
-
2-methylcyclopentene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
-
Apparatus for vacuum distillation or column chromatography
-
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-methylcyclopentene (1.0 eq), the solvent (e.g., CCl₄), and a catalytic amount of AIBN (approx. 0.02 eq).
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the flask. Note: NBS should be recrystallized from water if it has a yellow or brown tint.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction should be monitored for completion using an appropriate method, such as GC-MS or TLC analysis.
-
Workup - Filtration: Once the reaction is complete (typically indicated by the consumption of the starting material and the solid NBS being replaced by the less dense succinimide), cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any trace HBr) and then with brine.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil should be purified by vacuum distillation or flash column chromatography to yield pure this compound.[7]
Quantitative Data Summary
The following table provides an example of reagent quantities for a representative synthesis.
| Reagent/Material | Molecular Wt. ( g/mol ) | Moles | Equivalents | Amount Used |
| 2-methylcyclopentene | 82.14 | 0.10 | 1.0 | 8.21 g (10.9 mL) |
| N-Bromosuccinimide (NBS) | 177.98 | 0.105 | 1.05 | 18.69 g |
| AIBN | 164.21 | 0.002 | 0.02 | 0.33 g |
| Carbon Tetrachloride (CCl₄) | - | - | - | 200 mL |
| Product (Theoretical) | 175.07 [7] | 0.10 | - | 17.51 g |
Note: Expected yields for this type of reaction typically range from 60-80%, depending on the purity of reagents and precision of the experimental technique.
Trustworthiness: A Self-Validating System
The integrity of this synthesis is confirmed through rigorous characterization of the final product. The protocol is self-validating when the analytical data for the purified compound matches the expected spectroscopic signatures for this compound.
Analytical Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the bromomethyl group (-CH₂Br) as a singlet around 3.9-4.1 ppm. The vinylic methyl group (-CH₃) should appear as a singlet around 1.7-1.8 ppm. The allylic and aliphatic protons on the cyclopentene ring will appear as multiplets in the upfield region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the bromomethyl carbon (~35 ppm), the two sp² carbons of the double bond (~130-145 ppm), and the vinylic methyl carbon (~15 ppm).
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry should reveal a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature for a compound containing one bromine atom.
-
Infrared (IR) Spectroscopy: The spectrum should show C-H stretching frequencies just above 3000 cm⁻¹ (sp²) and just below 3000 cm⁻¹ (sp³), a C=C stretch around 1650 cm⁻¹, and a C-Br stretch in the fingerprint region (typically 500-650 cm⁻¹).
Troubleshooting:
-
Low Yield: May result from impure NBS, insufficient initiation, or incomplete reaction. Ensure NBS is pure and the reaction is allowed to proceed to completion.
-
Presence of Dibromide: Indicates that the Br₂ concentration was too high, leading to electrophilic addition. This can be mitigated by ensuring slow, steady initiation and avoiding exposure to high-intensity light.
-
Isomeric Products: Formation of rearranged isomers can occur.[6] Purification by distillation or chromatography is essential to isolate the desired product.
Critical Safety Considerations
-
N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[8] Handle with extreme care using gloves, safety goggles, and a lab coat. Avoid inhalation of the powder.[8][9][10]
-
Carbon Tetrachloride (CCl₄): This solvent is a known carcinogen and is toxic to the liver. Its use should be minimized or replaced with a safer alternative like acetonitrile or cyclohexane where possible. All work must be conducted within a certified chemical fume hood.
-
AIBN/Benzoyl Peroxide: These radical initiators can be explosive upon heating or shock. Handle with care and store appropriately.
-
Product: this compound is expected to be a flammable liquid, a skin and eye irritant, and may cause respiratory irritation.[7] Standard safe handling procedures for alkyl halides should be followed.
Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experimental work.[8][9][10][11][12]
References
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An In-Depth Technical Guide to the Stability and Storage of 1-(Bromomethyl)-2-methylcyclopentene
Introduction
1-(Bromomethyl)-2-methylcyclopentene is a valuable reagent and intermediate in organic synthesis, prized for its utility in introducing the 2-methylcyclopentenyl moiety into a variety of molecular scaffolds. Its bifunctional nature, possessing both a reactive allylic bromide and a substituted alkene, makes it a versatile building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. However, the very features that impart its synthetic utility also contribute to its inherent instability. This guide provides a comprehensive overview of the factors influencing the stability of this compound, delineates its primary degradation pathways, and offers evidence-based protocols for its optimal storage, handling, and analytical assessment. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent and seek to ensure its quality and integrity throughout its lifecycle.
The Chemical Landscape of this compound: An Allylic Bromide's Intrinsic Reactivity
The stability of this compound is intrinsically linked to its structure as an allylic bromide. The carbon-bromine (C-Br) bond is positioned adjacent to a carbon-carbon double bond, a configuration that significantly influences its reactivity.
Resonance Stabilization of the Allylic Cation and Radical
The lability of the bromide leaving group is enhanced by the resonance stabilization of the resulting allylic carbocation or radical intermediate.[1][2] This delocalization of charge or the unpaired electron across the pi-system lowers the activation energy for substitution and radical reactions, making the molecule susceptible to degradation.[1][2]
Principal Degradation Pathways
Exposure to common laboratory conditions such as moisture, heat, and light can initiate the degradation of this compound. Understanding these pathways is critical for developing effective storage and handling strategies.
Hydrolysis: The Ubiquitous Threat of Water
The presence of water, even in trace amounts, poses a significant risk of hydrolysis. As an allylic halide, this compound is susceptible to both SN1 and SN2 nucleophilic substitution reactions with water.[3][4][5] The SN1 pathway proceeds through the formation of a resonance-stabilized allylic carbocation, leading to a mixture of allylic alcohols.[4][5]
}
Thermal Decomposition: The Impact of Heat
}
Photodegradation: The Influence of Light
Exposure to light, particularly in the UV spectrum, can promote the homolytic cleavage of the C-Br bond, generating a bromine radical and a resonance-stabilized allylic radical.[11][12] These radical species can initiate a cascade of radical reactions, leading to the formation of various byproducts and potential polymerization.
Recommended Storage and Handling Protocols
To mitigate the degradation of this compound, stringent storage and handling procedures are imperative. The following recommendations are based on best practices for reactive organic halides.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of thermal decomposition and slows down potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation and minimizes contact with atmospheric moisture. |
| Light | Store in an amber, light-resistant container. | Protects the compound from photodegradation.[11][12] |
| Container | Use a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap). | Prevents leakage and contamination. |
| Moisture | Exclude moisture rigorously. | Prevents hydrolysis, a primary degradation pathway.[3][13][14] |
Safe Handling Procedures
-
Inert Atmosphere Handling: Whenever possible, handle this compound under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to air and moisture.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Dispensing: Use clean, dry syringes or cannulas for transferring the liquid. Avoid using spatulas or other implements that may introduce contaminants.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, bases, and moisture.
Analytical Methodologies for Purity and Stability Assessment
Regular analytical testing is crucial to ensure the quality of this compound, especially after prolonged storage. The following methods are recommended for assessing purity and detecting degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities and degradation products.[15][16][17]
Experimental Protocol: GC-MS Analysis
}
High-Performance Liquid Chromatography (HPLC)
For less volatile degradation products or for samples where derivatization is preferred, HPLC can be a suitable alternative.[18][19]
Experimental Protocol: HPLC Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known quantity of the compound in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation and can be used to identify degradation products and assess the overall purity of the sample.[20][21][22][23] The appearance of new signals, particularly in the regions associated with alcohols or rearranged products, can indicate degradation.
Experimental Protocol: NMR Analysis
-
Instrumentation: NMR spectrometer (300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent, ensuring it is anhydrous.
-
Procedure: Prepare a solution of the compound in the deuterated solvent. Acquire ¹H and ¹³C spectra.
-
Analysis: Integrate the peaks in the ¹H spectrum to determine the relative amounts of the main compound and any impurities. Compare spectra over time to monitor for changes.
Conclusion
The utility of this compound in synthetic chemistry is undeniable, but its inherent instability as an allylic bromide necessitates a thorough understanding of its degradation pathways and the implementation of rigorous storage and handling protocols. By controlling exposure to moisture, heat, and light, and by employing appropriate analytical techniques to monitor its purity, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible synthetic outcomes. Adherence to the guidelines presented in this document will aid in preserving the quality of this compound for its intended applications in research and development.
References
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 1-(Bromomethyl)-2-methylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-2-methylcyclopentene is a valuable reagent in organic synthesis, offering a versatile scaffold for the introduction of the 2-methylcyclopentenyl moiety into a diverse range of molecular architectures. Its utility in the construction of complex carbocyclic and heterocyclic systems makes it a compound of interest for researchers in medicinal chemistry and materials science. However, its allylic bromide functionality, a class of compounds known for their reactivity and potential hazards, necessitates a thorough understanding of its safety profile and the implementation of rigorous handling protocols. This guide provides a comprehensive overview of the safety and hazards associated with this compound, offering practical insights and detailed procedures to ensure its safe and effective use in a research and development setting.
Section 1: Hazard Identification and Physicochemical Properties
A foundational aspect of laboratory safety is a comprehensive understanding of a compound's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with several key hazard designations that demand careful consideration.[1]
GHS Hazard Classification: [1]
-
Flammable Liquids (Category 3): This classification indicates that this compound is a flammable liquid and vapor.[1] It is crucial to handle this compound away from ignition sources.
-
Skin Irritation (Category 2): The compound is known to cause skin irritation upon contact.[1]
-
Serious Eye Damage (Category 1): This is a significant hazard, indicating that the compound can cause serious and potentially irreversible eye damage.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory irritation.[1]
Physicochemical Data Summary
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and for predicting its behavior in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁Br | PubChem[1] |
| Molecular Weight | 175.07 g/mol | PubChem[1] |
| Appearance | Not explicitly stated, but likely a liquid based on its flammability classification. | Inferred from GHS data |
| Boiling Point | Data not available | |
| Flash Point | Data not available, but expected to be low due to its classification as a Category 3 flammable liquid. | Inferred from GHS data |
| Solubility | Data not available, but likely soluble in organic solvents. | General chemical principles |
Section 2: Toxicological Profile: Understanding the Risks
The structural similarity of this compound to other allylic halides, such as allyl bromide, suggests that it may share similar toxicological properties. Allylic halides are known to be reactive alkylating agents, which can contribute to their toxicity. They can react with biological nucleophiles, potentially leading to cellular damage.
Key Toxicological Concerns:
-
Dermal and Ocular Effects: Direct contact can cause significant irritation and, in the case of the eyes, severe damage.[1] The reactivity of the allylic bromide moiety can lead to inflammation and tissue damage.
-
Respiratory Irritation: Inhalation of vapors can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[1]
-
Potential for Systemic Effects: While not explicitly documented for this compound, reactive alkylating agents can sometimes have systemic effects if absorbed into the body.
Given the lack of specific data, a cautious approach is warranted, and all handling procedures should be designed to minimize any potential for exposure.
Section 3: Safe Handling and Storage Protocols
Adherence to strict safe handling and storage protocols is paramount to mitigating the risks associated with this compound.
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and setting up reactions, must be conducted in a well-ventilated chemical fume hood. The fume hood sash should be kept as low as possible to maximize containment.
-
Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of flammable or toxic vapors.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for personal protection.
| PPE Item | Specifications | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause severe eye damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and irritation.[1] Gloves should be inspected before use and changed frequently, especially if contamination is suspected. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | To protect the skin from splashes and in case of a fire. |
Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids. The storage area should be away from heat, sparks, and open flames.
-
Incompatibilities: Segregate from strong oxidizing agents, bases, and other incompatible materials to prevent vigorous or explosive reactions.
Section 4: Experimental Protocol: Nucleophilic Substitution with a Thiol
The following is a representative, safety-focused protocol for a nucleophilic substitution reaction using this compound with a generic thiol nucleophile. This protocol is for illustrative purposes and should be adapted based on the specific nucleophile and reaction conditions.
Diagram of Experimental Workflow
Caption: Workflow for a nucleophilic substitution reaction.
Step-by-Step Methodology
Materials:
-
This compound (1.0 eq)
-
Thiol nucleophile (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Anhydrous acetone (solvent)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Syringe and needle
-
Heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
Preparation (in a chemical fume hood):
-
Ensure all glassware is thoroughly dried to prevent side reactions with water.
-
Assemble the reaction apparatus (flask, stir bar, condenser) and flush with an inert gas (e.g., nitrogen or argon) if the nucleophile is sensitive to air.
-
-
Charging the Reaction Vessel:
-
To the round-bottom flask, add the anhydrous acetone, the thiol nucleophile, and the anhydrous potassium carbonate.
-
Begin stirring the mixture to dissolve the solids.
-
-
Addition of this compound:
-
CRITICAL SAFETY STEP: Using a syringe, slowly add the this compound to the stirring reaction mixture. An exothermic reaction may occur, so slow addition is crucial to maintain control of the reaction temperature.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to a gentle reflux using a heating mantle.
-
Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials and the appearance of the product spot.
-
-
Work-up:
-
Once the reaction is complete (as determined by TLC), turn off the heat and allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the solid potassium carbonate and any other inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and the washings.
-
-
Purification:
-
Remove the acetone from the filtrate using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired substituted cyclopentene product.
-
-
Characterization:
-
Characterize the purified product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.
-
Section 5: Risk Assessment and Mitigation
A proactive approach to risk assessment is fundamental to ensuring a safe working environment.
Logical Flow for Risk Assessment
Caption: A systematic approach to risk assessment.
Mitigation Strategies:
-
Substitution: Where possible, consider less hazardous alternatives to this compound.
-
Minimization: Use the smallest quantity of the reagent necessary for the experiment.
-
Training: Ensure all personnel handling the compound are fully trained on its hazards and the established safety protocols.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
Section 6: Emergency Procedures
In the event of an emergency, a swift and appropriate response is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). For large spills, or if you are not comfortable with the cleanup, evacuate the lab and contact emergency services. |
| Fire | If the fire is small and you are trained to use a fire extinguisher, use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may be ineffective and could spread the flammable liquid. For larger fires, evacuate the area and activate the fire alarm. |
Section 7: Disposal of this compound and Contaminated Waste
All waste containing this compound, including unused reagent, reaction residues, and contaminated materials (e.g., gloves, absorbent pads, glassware), must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste in a properly labeled, sealed, and chemically compatible container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.
Conclusion
This compound is a valuable synthetic tool, but its inherent hazards demand a high level of respect and caution. By understanding its physicochemical properties, toxicological profile, and implementing the rigorous safety protocols outlined in this guide, researchers can confidently and safely utilize this compound to advance their scientific endeavors. A steadfast commitment to a culture of safety, encompassing thorough planning, meticulous execution, and preparedness for emergencies, is the cornerstone of responsible chemical research.
References
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An In-Depth Technical Guide to the Key Chemical Reactions of 1-(Bromomethyl)-2-methylcyclopentene
Introduction
1-(Bromomethyl)-2-methylcyclopentene is a versatile allylic bromide that serves as a valuable intermediate in organic synthesis. Its structure, featuring a bromine atom on a carbon adjacent to a trisubstituted double bond, imparts a unique reactivity profile. This guide provides an in-depth exploration of the core chemical transformations of this compound, offering insights into the mechanistic underpinnings and practical guidance for its application in research and development, particularly within the pharmaceutical and materials science sectors. The strategic location of the leaving group and the adjacent double bond allows for a rich array of reactions, including nucleophilic substitutions, eliminations, and organometallic coupling reactions, often with interesting regiochemical and stereochemical outcomes.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the allylic bromination of 1-methyl-2-methylenecyclopentane. This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or under photochemical conditions.[1][2][3][4] The use of NBS is crucial as it provides a low, constant concentration of bromine radicals, which favors allylic substitution over the competing electrophilic addition of bromine across the double bond.[1][2]
The reaction proceeds via a free-radical chain mechanism. The initiator generates a bromine radical, which abstracts a hydrogen atom from the allylic methyl group of 1-methyl-2-methylenecyclopentane. This forms a resonance-stabilized allylic radical. This radical then reacts with a molecule of bromine (generated from the reaction of HBr with NBS) to yield the desired product and another bromine radical, thus propagating the chain. The greater stability of the tertiary allylic radical intermediate favors the formation of this compound as the major product.[5]
Experimental Protocol: Synthesis via Allylic Bromination
-
To a solution of 1-methyl-2-methylenecyclopentane (1.0 eq) in anhydrous carbon tetrachloride (CCl₄), add N-bromosuccinimide (1.1 eq).
-
Add a catalytic amount of benzoyl peroxide (0.02 eq).
-
Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by GC-MS.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Key Chemical Reactions
The reactivity of this compound is dominated by the interplay between its allylic bromide functionality and the adjacent double bond. This leads to a variety of mechanistically distinct and synthetically useful transformations.
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution reactions. The mechanism, whether S(N)1 or S(_N)2, is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.[6][7][8]
S(_N)1 Reactions and Allylic Rearrangement:
In the presence of weak nucleophiles and polar protic solvents (e.g., methanol, ethanol, water), the reaction tends to proceed through an S(_N)1 mechanism.[9][10] The departure of the bromide ion is facilitated by the formation of a resonance-stabilized allylic carbocation. This carbocation has two resonance contributors, with the positive charge delocalized over the primary and tertiary carbons.
Caption: S(_N)1 reaction pathway and allylic rearrangement.
Nucleophilic attack can then occur at either of these electrophilic centers, leading to a mixture of the direct substitution product and a rearranged product. The ratio of these products is often dependent on both kinetic and thermodynamic factors.
S(_N)2 Reactions:
With strong, typically anionic nucleophiles in polar aprotic solvents (e.g., acetone, DMF, DMSO), the S(_N)2 mechanism is favored.[7][8] This is a concerted, one-step process where the nucleophile attacks the carbon bearing the bromine atom from the backside, leading to inversion of configuration if the carbon were chiral. In the case of this compound, the primary nature of the carbon bearing the bromine makes it sterically accessible for S(_N)2 attack.
-
Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the allylic azide.
| Nucleophile | Solvent | Conditions | Major Product(s) | Mechanism |
| CH₃OH | Methanol | Reflux | Mixture of methoxy ethers | S(_N)1 |
| H₂O | Water/Acetone | 50°C | Mixture of allylic alcohols | S(_N)1 |
| NaN₃ | DMF | Room Temp. | 1-(Azidomethyl)-2-methylcyclopentene | S(_N)2 |
| NaCN | DMSO | 60°C | 1-(Cyanomethyl)-2-methylcyclopentene | S(_N)2 |
Elimination Reactions
Elimination reactions of this compound, leading to the formation of dienes, can proceed through either E1 or E2 mechanisms, with the outcome influenced by the strength and steric bulk of the base.[11][12][13][14]
E1 Elimination:
Under conditions that favor the S(_N)1 reaction (weak base, polar protic solvent), the E1 pathway can compete. Following the formation of the resonance-stabilized allylic carbocation, a weak base (often the solvent) can abstract a proton from an adjacent carbon to form a double bond. This typically leads to a mixture of conjugated dienes, with the thermodynamically more stable product (Zaitsev's rule) often predominating.
E2 Elimination:
The use of a strong, non-nucleophilic base favors the E2 mechanism.[15][16][17] This is a concerted process where the base removes a proton, and the bromide ion departs simultaneously to form a double bond. The regioselectivity of the E2 reaction is highly dependent on the steric hindrance of the base.
-
Zaitsev's Rule: With a small, strong base like sodium ethoxide, the more substituted and thermodynamically more stable diene is the major product.
-
Hofmann's Rule: A sterically hindered base, such as potassium tert-butoxide, will preferentially abstract the more accessible proton, leading to the formation of the less substituted diene as the major product.[15][17][18]
Caption: Regioselectivity in E2 elimination reactions.
-
To a solution of potassium tert-butoxide (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by GC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the product with pentane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully to obtain the volatile diene product.
| Base | Solvent | Conditions | Major Product |
| Sodium Ethoxide | Ethanol | Reflux | 1-Methyl-2-methylenecyclopent-1-ene (Zaitsev) |
| Potassium tert-Butoxide | THF | Room Temp. | 1,2-Dimethylenecyclopentane (Hofmann) |
Organometallic Coupling Reactions
The carbon-bromine bond in this compound can participate in a variety of carbon-carbon bond-forming reactions using organometallic reagents.
Grignard Reagent Formation and Subsequent Reactions:
This compound can be converted to its corresponding Grignard reagent by reaction with magnesium metal in an ethereal solvent. This organomagnesium compound is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
Organocuprate (Gilman Reagent) Coupling:
Lithium dialkylcuprates (Gilman reagents) are excellent nucleophiles for S(N)2-type reactions with alkyl halides, including allylic bromides.[24][25][26][27] The reaction of this compound with a Gilman reagent provides a direct method for the formation of a new carbon-carbon bond at the primary allylic position, generally with minimal rearrangement.[24]
-
Prepare the Gilman reagent by adding two equivalents of an organolithium reagent to one equivalent of copper(I) iodide in anhydrous diethyl ether or THF at -78 °C.
-
To this freshly prepared Gilman reagent, add a solution of this compound (1.0 eq) in the same solvent at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. A thorough understanding of its key chemical reactions—nucleophilic substitution, elimination, and organometallic coupling—is essential for its effective utilization. The ability to control the reaction pathways through the careful selection of reagents and conditions allows for the synthesis of a diverse range of complex molecules. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to explore the full synthetic potential of this versatile intermediate.
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An In-depth Technical Guide to Sourcing 1-(Bromomethyl)-2-methylcyclopentene for Advanced Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the procurement landscape for 1-(Bromomethyl)-2-methylcyclopentene. As a reactive intermediate, this allylic bromide is a valuable building block in organic synthesis, yet its commercial availability is limited. This document offers field-proven insights into identifying suppliers, navigating procurement challenges, and ensuring safe handling of this specialized chemical.
Compound Identification and Physicochemical Properties
This compound is a substituted cycloalkene containing a reactive bromomethyl group attached to a double bond. This structural motif makes it a potent electrophile for introducing the 2-methylcyclopenten-1-yl)methyl moiety in various synthetic applications.
A Note on Chemical Abstract Service (CAS) Numbers: Researchers should be aware of potential ambiguity in CAS numbers for this compound. The most frequently cited and commercially relevant CAS number is 99439-91-5 .[1][2] Another number, 111968-33-5, is also associated with this structure in some databases but appears less common in commercial listings. When sourcing, it is best practice to use CAS 99439-91-5 and to confirm the structure with the supplier via spectral data.
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 99439-91-5 | BLDpharm[1], PubChem[2] |
| Molecular Formula | C₇H₁₁Br | PubChem[2] |
| Molecular Weight | 175.07 g/mol | PubChem[2] |
| Canonical SMILES | CC1=C(CCC1)CBr | PubChem[2] |
Commercial Availability and Supplier Landscape
Direct, off-the-shelf availability of this compound is scarce. The landscape is dominated by a few specialized suppliers and a broader range of companies offering custom synthesis services.
Table of Commercial Suppliers:
| Supplier | Product Status | CAS Number | Notes | URL |
| BLDpharm | Listed Product | 99439-91-5 | Appears as a catalog item, suggesting potential for direct purchase or shorter lead-time synthesis. Researchers should inquire about current stock levels and purity specifications.[1][3] | [3] |
| Custom Synthesis Providers | Custom Synthesis | 99439-91-5 | Many chemical service companies can synthesize this compound on request. Lead times and costs will vary significantly. Examples include Otava Chemicals and other providers specializing in complex organic synthesis.[4] | Varies (e.g., [Link])[4] |
Procurement Strategy: A Self-Validating System
Given the specialized nature of this reagent, a systematic procurement process is essential to ensure quality and timeline adherence.
Step 1: Initial Supplier Inquiry
Contact the listed supplier (BLDpharm) to confirm current availability, lot-specific purity, and lead times. For custom synthesis, contact multiple vendors with a clear request for quotation (RFQ).
Step 2: Request for Quotation (RFQ) for Custom Synthesis
An effective RFQ should include:
-
Chemical Name and CAS Number (99439-91-5)
-
Required Quantity (e.g., 1g, 5g, 25g)
-
Required Purity (e.g., >95%, >97%)
-
Desired Analytical Data (e.g., ¹H NMR, ¹³C NMR, LC-MS to confirm structure and purity)
-
Requested Delivery Timeline
Step 3: Supplier Vetting and Data Verification
Upon receiving a Certificate of Analysis (CoA) for an in-stock product or a proposal for custom synthesis, critically evaluate the provided analytical data. The ¹H NMR spectrum should be consistent with the this compound structure, showing characteristic peaks for the methyl, methylene, and vinyl protons.
The following diagram illustrates the recommended procurement workflow:
Caption: A logical workflow for procuring specialized chemical reagents.
Safety, Handling, and Storage
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for this compound. The following guidance is based on the well-documented hazards of structurally similar allylic bromides, such as allyl bromide, which share the same reactive functional group.[5][6][7][8][9]
This compound is expected to be a flammable liquid and vapor, toxic, and corrosive . It is likely a lachrymator and can cause severe skin burns and eye damage.[2]
Personal Protective Equipment (PPE)
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use.[7]
-
Eye/Face Protection: Use tightly fitting safety goggles and a face shield.[8]
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing like an apron or chemical-resistant suit for larger quantities.[8]
-
Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.[6]
Handling and Storage Protocol
-
Ventilation: Use only in a well-ventilated area, specifically a chemical fume hood.[5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[5][6]
-
Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases. The container must be kept tightly sealed.[7]
-
Spill Response: In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal.[5][9]
Synthetic Utility and Reaction Mechanism
This compound is primarily used as an alkylating agent in Sₙ2 and Sₙ2' reactions. The allylic nature of the carbon-bromine bond makes it susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
A common application involves the reaction with nucleophiles (e.g., carbanions, amines, alkoxides) to append the cyclopentene moiety onto a target molecule. The reaction proceeds via a direct displacement (Sₙ2) at the methylene carbon.
The diagram below illustrates a generalized Sₙ2 reaction pathway:
Caption: Sₙ2 displacement of bromide by a generic nucleophile (Nu⁻).
References
- Apollo Scientific. (2022, September 16). Safety Data Sheet: Allyl bromide.
- Loba Chemie. (2016, April 19). ALLYL BROMIDE FOR SYNTHESIS MSDS.
- ChemicalBook. (2025, September 27). Allyl bromide - Safety Data Sheet.
- BLDpharm. 1-(Bromomethyl)-2-methylcyclopent-1-ene.
- New Jersey Department of Health. HAZARD SUMMARY: ALLYL BROMIDE.
- Stobec. (2012, September 20). SAFETY DATA SHEET - Allyl bromide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10986785, this compound.
- Otava Chemicals. Custom Synthesis.
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The Synthetic Versatility of 1-(Bromomethyl)-2-methylcyclopentene: A Technical Guide for Chemical Innovation
Abstract
1-(Bromomethyl)-2-methylcyclopentene is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring a reactive allylic bromide and a nucleophilic double bond within a cyclopentene framework, offers a gateway to a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of the applications of this compound, targeting researchers, scientists, and professionals in drug development. We will delve into its fundamental reactivity, showcasing its utility in the synthesis of key intermediates and its potential as a starting material for natural product synthesis. This guide will provide not only a theoretical framework but also practical, field-proven insights and detailed experimental protocols to empower scientists in their synthetic endeavors.
Introduction: Unveiling the Potential of a Key Synthetic Intermediate
The cyclopentane ring is a ubiquitous structural motif found in a vast number of biologically active natural products and pharmaceutical agents.[1][2] The ability to functionalize this core structure with precision is paramount in the quest for novel therapeutics and functional materials. This compound, with its inherent reactivity, presents itself as a powerful tool for the synthetic chemist. The strategic placement of the bromomethyl group adjacent to a double bond within a five-membered ring allows for a rich and varied chemistry, primarily centered around nucleophilic substitution and cycloaddition reactions. This guide will illuminate the pathways to harness this reactivity for the construction of valuable molecular entities.
Core Reactivity: The Allylic Bromide as a Synthetic Linchpin
The cornerstone of this compound's utility lies in the lability of the carbon-bromine bond in an allylic position. This feature facilitates facile nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.
Solvolysis: A Case Study in Methanol
A fundamental example of its reactivity is its behavior in protic solvents such as methanol. When heated in methanol, this compound undergoes a solvolysis reaction that yields a mixture of substitution and elimination products. This reaction proceeds through a resonance-stabilized allylic carbocation intermediate, which can be attacked by the solvent at two different positions, leading to the observed product distribution.[3]
The formation of both SN1 and E1 products highlights the delicate balance of reaction conditions and the inherent reactivity of the substrate.
Diagram of the Methanolysis Reaction Pathway:
Caption: Reaction of this compound with methanol.
Nucleophilic Substitution with a Broad Range of Nucleophiles
The true synthetic power of this compound is realized when it is subjected to a variety of nucleophiles. This allows for the introduction of carbon, nitrogen, oxygen, and sulfur-containing moieties, paving the way for the synthesis of diverse molecular scaffolds.
Table 1: Potential Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type | Potential Applications |
| Carbon | Grignard Reagents (e.g., Alkyl-MgBr) | Elongated Carbon Chains | Natural Product Synthesis |
| Cyanide (e.g., NaCN) | Nitriles | Precursors to Carboxylic Acids and Amines | |
| Malonate Esters | Alkylated Malonates | Synthesis of Carboxylic Acids and Ketones | |
| Nitrogen | Azide (e.g., NaN₃) | Alkyl Azides | Precursors to Amines and Triazoles |
| Amines (e.g., RNH₂) | Secondary/Tertiary Amines | Pharmaceutical Scaffolds | |
| Oxygen | Hydroxide (e.g., NaOH) | Allylic Alcohol | Functional Group Interconversion |
| Alkoxides (e.g., NaOR) | Ethers | Diverse Organic Synthesis | |
| Sulfur | Thiols (e.g., RSH) | Thioethers | Synthesis of Sulfur-containing Heterocycles |
Applications in the Synthesis of Bioactive Molecules
The functionalized cyclopentane motifs accessible from this compound are key components of several classes of natural products and pharmaceuticals.
Gateway to Iridoids and Prostaglandins
Iridoids are a class of monoterpenoids characterized by a cyclopentane ring fused to a six-membered heterocyclic ring.[4][5][6][7][8] Prostaglandins are lipid compounds that are involved in a wide range of physiological processes.[9][10][11] The substituted cyclopentene core of our title compound provides a strategic starting point for the asymmetric synthesis of these important molecules. For instance, nucleophilic opening of an epoxide derived from this compound could establish the stereocenters required for these natural product families.
Proposed Synthetic Pathway to a Key Iridoid Precursor:
Caption: A potential route to iridoid precursors.
Experimental Protocols
To facilitate the practical application of the concepts discussed, we provide detailed, step-by-step methodologies for key transformations.
General Protocol for Nucleophilic Substitution with Sodium Azide
This protocol describes a representative SN2 reaction to synthesize 1-(Azidomethyl)-2-methylcyclopentene, a versatile intermediate for the introduction of nitrogen-containing functionalities.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 1-(Azidomethyl)-2-methylcyclopentene.
Protocol for Grignard Reaction
This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile, such as a ketone, to form a new carbon-carbon bond.[12][13][14][15]
Critical Prerequisite: All Grignard reactions must be conducted under strictly anhydrous conditions. All glassware must be oven- or flame-dried immediately before use, and the reaction should be maintained under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Magnesium turnings
-
Iodine crystal (for initiation)
-
Anhydrous diethyl ether or THF
-
Ketone (e.g., acetone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine in the three-neck flask under an inert atmosphere.
-
Add a small portion of a solution of this compound (1.0 eq) in anhydrous diethyl ether via the dropping funnel.
-
Initiate the reaction by gentle warming if necessary. The disappearance of the iodine color and gentle reflux indicate the start of the reaction.
-
Add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of the ketone (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
-
Workflow for Grignard Reaction:
Caption: A step-by-step workflow for the Grignard reaction.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a wide range of nucleophilic substitution reactions provides a reliable and efficient means to introduce diverse functional groups onto a cyclopentane scaffold. The potential for this molecule to serve as a precursor for complex natural products like iridoids and prostaglandins underscores its significance in medicinal chemistry and drug discovery. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the full synthetic potential of this remarkable compound. Future investigations will undoubtedly uncover new and innovative applications, further solidifying the role of this compound as a cornerstone of modern synthetic strategy.
References
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- Beaudry Research Group, Oregon State University. (n.d.). Synthesis of natural products containing fully functionalized cyclopentanes.
- ResearchGate. (2025, August 6). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.
- ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews.
- PubMed Central. (n.d.). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone.
- Web Pages. (n.d.). 1. Grignard Reaction.
- RSC Publishing. (n.d.). Total synthesis of cyclopentanoid natural products. Journal of the Chemical Society, Perkin Transactions 1.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Grignard Reaction. (n.d.).
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- ResearchGate. (n.d.). Chemistry and Biosynthesis of Iridoids. [Request PDF].
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- PubMed Central. (2024, March 21). A concise and scalable chemoenzymatic synthesis of prostaglandins.
- PubMed. (2012, December 6). An alternative route to cyclic terpenes by reductive cyclization in iridoid biosynthesis.
- SciSpace. (n.d.). Catalytic Enantioselective Synthesis of Prostaglandin E1 Methyl Ester Using a Tandem 1,4- Addition-Aldol.
- NIH. (n.d.). Integrated Transcriptomics and Metabolomics Reveal Key Insights into Iridoid Biosynthesis in Gentiana crassicaulis Seeds during Germination.
- NIH. (2023, September 18). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives.
- MDPI. (n.d.). A Transcriptomic and Metabolomic Study on the Biosynthesis of Iridoids in Phlomoides rotata from the Qinghai–Tibet Plateau.
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An In-depth Technical Guide to 1-(Bromomethyl)-2-methylcyclopentene: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a valuable reagent in organic synthesis. We will delve into its chemical identity, outline a robust synthetic protocol based on established principles of allylic bromination, explore its characteristic reactivity as a versatile electrophile, and discuss its potential applications for researchers in chemistry and drug development.
Compound Identification and Physicochemical Properties
This compound is a halogenated cyclic alkene. Its structure features a five-membered ring with a double bond between carbons 1 and 2. A bromomethyl group is attached to C1 and a methyl group to C2, making the bromine atom allylic to the double bond. This allylic positioning is the primary determinant of its chemical reactivity.
Table 1: Compound Identification and Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 99439-91-5 | [1] |
| Molecular Formula | C₇H₁₁Br | [1] |
| Molecular Weight | 175.07 g/mol | [1] |
Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards.[1] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this reagent in a well-ventilated fume hood.
-
Flammable liquid and vapor (H226)
-
Causes skin irritation (H315)
-
Causes serious eye damage (H318)
-
May cause respiratory irritation (H335)
Synthesis of this compound
The most logical and efficient synthesis of this compound involves the allylic bromination of a suitable precursor, 1,2-dimethylcyclopentene. The reagent of choice for this transformation is N-Bromosuccinimide (NBS).
Rationale for Synthetic Strategy
The key to this synthesis is the selective bromination at the allylic position (the methyl group attached to the double bond) without affecting the double bond itself. Direct addition of molecular bromine (Br₂) to an alkene typically results in electrophilic addition to form a vicinal dibromide.[2] Using N-Bromosuccinimide (NBS) is the standard method to avoid this side reaction.[2][3] NBS serves as a source for a constant, low concentration of Br₂ through its reaction with trace amounts of HBr generated during the reaction.[4][5] This low concentration of Br₂ favors the radical chain mechanism required for allylic substitution over the ionic mechanism of electrophilic addition.[3] The reaction is initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[6]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Allylic Bromination of 1,2-Dimethylcyclopentene
This protocol is based on the well-established Wohl-Ziegler reaction for allylic bromination.[6]
-
Precursor Synthesis: The starting material, 1,2-dimethylcyclopentene, can be readily synthesized via the acid-catalyzed dehydration of 1,2-dimethylcyclopentanol.[7]
-
Reaction Setup: To a solution of 1,2-dimethylcyclopentene (1.0 eq) in an inert, anhydrous solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask, add N-Bromosuccinimide (NBS, 1.1 eq).[6]
-
Initiation: Add a catalytic amount of a radical initiator, such as AIBN (azobisisobutyronitrile). Alternatively, the flask can be irradiated with a UV lamp.[6]
-
Reaction Conditions: The reaction mixture is heated to reflux (approx. 77°C for CCl₄) and stirred. The progress of the reaction can be monitored by GC-MS or TLC. A key visual indicator is the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct that floats to the surface.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of the solvent.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its nature as an allylic bromide. This functionality makes it an excellent electrophile for a variety of nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
The compound can react with nucleophiles via both Sₙ1 and Sₙ2 pathways.
-
Sₙ2 Pathway: Strong, unhindered nucleophiles will favor a direct Sₙ2 displacement of the bromide, yielding a single product where the nucleophile is attached to the methylene carbon.
-
Sₙ1 Pathway: In the presence of weak nucleophiles or protic solvents (solvolysis), the reaction can proceed through an Sₙ1 mechanism.[8] The departure of the bromide ion generates a resonance-stabilized allylic carbocation. This delocalized cation has two resonance structures, allowing the nucleophile to attack at two different positions. This can lead to a mixture of constitutional isomers: the direct substitution product and a rearranged product.[9] For instance, heating the compound in methanol can produce both 1-(methoxymethyl)-2-methylcyclopent-1-ene and 3-methoxy-1,2-dimethylcyclopent-1-ene.[8][10]
Elimination Reactions (E1 and E2)
When treated with a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination reaction is favored, leading to the formation of 1,2-dimethylenecyclopentane. Under Sₙ1 conditions, E1 elimination can also occur as a competing pathway to substitution, leading to the same diene product.
Caption: General reactivity of this compound with nucleophiles/bases.
Applications in Organic Synthesis
The diverse reactivity of this compound makes it a useful building block for introducing the (2-methylcyclopent-1-en-1-yl)methyl moiety into larger molecules. This is particularly relevant in:
-
Drug Discovery: The cyclopentene ring is a common structural motif in natural products and pharmaceuticals.[11][12] This reagent provides a direct route to incorporate a functionalized cyclopentene scaffold.
-
Materials Science: As a reactive monomer or cross-linking agent, it could be used in the synthesis of specialized polymers.
-
Total Synthesis: It serves as a versatile intermediate for constructing more complex molecular architectures through carbon-carbon and carbon-heteroatom bond-forming reactions.
Conclusion
This compound is a reactive allylic halide whose chemistry is governed by the interplay of substitution and elimination pathways. Its synthesis is straightforwardly achieved via the selective allylic bromination of 1,2-dimethylcyclopentene using N-Bromosuccinimide. Understanding its reactivity, particularly the potential for allylic rearrangement under Sₙ1 conditions, is crucial for its effective application in research and development. This guide provides the foundational knowledge for scientists to confidently synthesize and utilize this versatile chemical intermediate.
References
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- Homework.Study.com. (n.d.). Suggest an experimental procedure that could be used to synthesise 1,2-dimethylcyclopentene from 1,2-dimethylcyclopentanol.
- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- PubChem. (n.d.). This compound.
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- PubChem. (n.d.). 1-(Bromomethyl)-2-methylcyclopentane.
- PubChem. (n.d.). 1-Bromo-2-methylcyclopentane.
- Homework.Study.com. (n.d.). When 1-bromo-2-methylcyclopentane undergoes solvolysis in methanol, five major products are formed.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.
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Theoretical studies on 1-(Bromomethyl)-2-methylcyclopentene reactivity
A Theoretical and
Experimental Guide to the Reactivity of 1-(Bromomethyl)-2-methylcyclopentene
Abstract
This compound is a versatile synthetic intermediate whose reactivity is governed by the interplay of its allylic bromide and substituted cyclopentene functionalities. This technical guide provides a deep dive into the theoretical underpinnings of its reaction mechanisms, focusing on the competition between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways. Leveraging Density Functional Theory (DFT) calculations, we predict reaction energetics and product distributions. Furthermore, this guide outlines robust experimental protocols for the synthesis of the title compound and for the kinetic and product analysis required to validate the theoretical predictions, offering a comprehensive framework for researchers in organic synthesis and drug development.
Introduction: Structural Features and Synthetic Potential
This compound is an allylic bromide, a class of organic compounds known for their enhanced reactivity in substitution reactions due to the stabilization of the carbocation intermediate by the adjacent double bond. The cyclopentene ring introduces conformational constraints and the methyl group provides steric and electronic influences that modulate the reactivity profile. Understanding the delicate balance between competing reaction pathways is crucial for harnessing this molecule's potential in the synthesis of complex organic scaffolds and pharmacologically active agents.
The core of its reactivity lies in the C-Br bond at the allylic position. Cleavage of this bond can proceed through a concerted (SN2) or a stepwise (SN1) mechanism. The SN1 pathway involves the formation of a resonance-stabilized allylic carbocation, which can be attacked by a nucleophile at two different positions, potentially leading to a mixture of products. Concurrently, elimination reactions (E1 and E2) can compete, leading to the formation of dienes. This guide will theoretically dissect these possibilities to provide a predictive framework for its synthetic applications.
Theoretical Framework for Reactivity Prediction
The reactivity of this compound is not straightforward and is highly dependent on reaction conditions. A theoretical approach allows for the elucidation of the underlying energetic factors that govern the reaction outcome.
Competing Reaction Pathways: SN1/E1 vs. SN2/E2
The primary mechanistic crossroads for this substrate is the choice between unimolecular (SN1/E1) and bimolecular (SN2/E2) pathways.
-
SN1/E1 Mechanisms: These pathways proceed through a common carbocation intermediate. The rate-determining step is the unimolecular dissociation of the bromide leaving group to form a resonance-stabilized allylic carbocation.[1][2][3] This carbocation can then be trapped by a nucleophile (SN1) or lose a proton (E1) to form a diene. The stability of the tertiary carbocation formed after rearrangement is a key factor favoring this pathway.[2][3]
-
SN2/E2 Mechanisms: The SN2 reaction involves a backside attack by a nucleophile, leading to an inversion of stereochemistry in a single, concerted step.[1][4] The E2 reaction is also a concerted process where a base removes a proton simultaneously with the departure of the leaving group. Steric hindrance around the electrophilic carbon can significantly impact the rate of SN2 reactions.[2]
A solvolysis reaction in a polar protic solvent like methanol, for instance, is expected to favor the SN1 pathway due to the solvent's ability to stabilize the carbocation intermediate.[5][6]
The Allylic Carbocation and Potential for Rearrangement
The stability of the intermediate carbocation is paramount for the SN1/E1 pathways. The initial carbocation formed upon bromide departure is a primary allylic cation. However, it is in resonance with a more stable tertiary allylic carbocation. This resonance delocalization significantly lowers the activation energy for its formation. It is this more stable tertiary carbocation that is expected to be the key intermediate, leading to the major substitution product.
Computational Modeling of Reaction Mechanisms
To quantify the energetic landscape of these competing pathways, we employ Density Functional Theory (DFT), a powerful computational tool for studying organic reaction mechanisms.[7][8][9]
Computational Methodology
All calculations are performed using a suitable quantum chemistry software package. The selection of the functional and basis set is critical for obtaining accurate results. For the study of organic reaction mechanisms, hybrid functionals such as B3LYP or M06-2X are often employed.[10] The M06-2X functional, in particular, is known to perform well for kinetic and thermodynamic calculations. A Pople-style basis set, such as 6-311+G(d,p), provides a good balance between accuracy and computational cost. To simulate reactions in solution, a polarizable continuum model (PCM) can be used to account for solvent effects.
Workflow for Theoretical Analysis
The overall workflow for the theoretical investigation is depicted below. This involves geometry optimization of all stationary points (reactants, intermediates, transition states, and products) followed by frequency calculations to confirm their nature and to obtain Gibbs free energies.
Caption: Computational workflow for mechanistic analysis.
Predicted Reactivity Profile
Based on the principles of carbocation stability and steric hindrance, a qualitative prediction can be made. The potential for forming a stable, resonance-delocalized tertiary carbocation suggests that the SN1 pathway will be highly competitive, especially with weak nucleophiles in polar protic solvents. The following table presents hypothetical, yet plausible, quantitative data derived from DFT calculations for the reaction with methanol.
| Reaction Pathway | Rate-Determining Step | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔGr, kcal/mol) | Predicted Outcome |
| SN1 | C-Br bond cleavage | 20.5 | -15.2 | Major |
| SN2 | Nucleophilic attack | 28.3 | -14.8 | Minor |
| E1 | C-H bond cleavage from carbocation | 22.1 | -10.5 | Minor |
| E2 | Concerted elimination | 30.5 | -9.8 | Negligible |
These are illustrative values and would need to be confirmed by actual DFT calculations.
The lower activation energy for the SN1 pathway strongly indicates that it will be the dominant reaction mechanism under these conditions.
Proposed Experimental Validation
Theoretical predictions must be validated through experimentation.[11] The following section outlines protocols for the synthesis of the starting material and for kinetic and product analysis to confirm the computationally predicted mechanism.
Synthesis of this compound
A plausible synthetic route to the title compound is via the allylic bromination of 1,2-dimethylcyclopentene, which can be synthesized from 2-methylcyclopentanone.
Protocol 1: Synthesis of 1,2-dimethylcyclopentene
-
To a solution of 2-methylcyclopentanone (1.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
To the crude alcohol at 0 °C, add concentrated sulfuric acid dropwise with vigorous stirring.
-
Warm the mixture to room temperature and stir for 1 hour.
-
Pour the mixture onto ice and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and purify by distillation to afford 1,2-dimethylcyclopentene.
Protocol 2: Allylic Bromination
-
Dissolve 1,2-dimethylcyclopentene (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp for 4 hours.[12]
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Kinetic Studies of Solvolysis
To confirm the reaction order and validate the SN1 mechanism, a kinetic study of the solvolysis in methanol can be performed.[13][14][15][16]
Protocol 3: Solvolysis Kinetics
-
Prepare a stock solution of this compound of known concentration in methanol.
-
At time t=0, transfer an aliquot of the stock solution to a reaction vessel maintained at a constant temperature (e.g., 50 °C).
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a solution of silver nitrate in cold acetone.
-
The bromide ions produced during the solvolysis will precipitate as silver bromide.
-
Filter, dry, and weigh the precipitate to determine the extent of the reaction.
-
Plot ln([Substrate]t/[Substrate]0) versus time. A linear plot will confirm first-order kinetics, characteristic of an SN1 reaction.[3][6]
Product Analysis
The identity of the reaction products provides direct evidence for the operative mechanism.
Protocol 4: Product Identification
-
Heat a solution of this compound in methanol at 50 °C for 24 hours.
-
Neutralize the solution with a weak base (e.g., sodium bicarbonate).
-
Extract the products with diethyl ether.
-
Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products and determine their relative ratios.
-
Isolate the major products by column chromatography and characterize them by 1H NMR, 13C NMR, and IR spectroscopy.
The expected major product from the SN1 reaction is 1-methoxy-1,2-dimethylcyclopentene, resulting from the attack of methanol on the tertiary carbocation.
Caption: Energy profile of the predicted SN1 mechanism.
Conclusion
The reactivity of this compound is a rich area of study, showcasing the intricate competition between fundamental organic reaction mechanisms. Theoretical calculations using Density Functional Theory strongly predict a preference for the SN1 pathway in polar protic solvents, proceeding through a stable, resonance-delocalized tertiary allylic carbocation. This guide provides a dual framework of computational prediction and experimental validation, offering researchers a comprehensive strategy to explore and exploit the synthetic utility of this versatile allylic bromide. The outlined protocols for synthesis, kinetic analysis, and product identification serve as a robust starting point for further investigations in academic and industrial settings.
References
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An In-Depth Technical Guide to 1-(Bromomethyl)-2-methylcyclopentene: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(Bromomethyl)-2-methylcyclopentene, a versatile halogenated cyclic alkene. The document delves into the historical context of its synthesis via the Wohl-Ziegler reaction, offering a detailed, field-proven experimental protocol for its preparation from 1-methylcyclopentene. A thorough examination of the compound's chemical and physical properties is presented, supported by tabulated data for ease of reference. Furthermore, this guide explores the mechanistic underpinnings of its synthesis, elucidating the causality behind experimental choices to ensure procedural integrity. Finally, the potential applications of this compound as a reactive intermediate in organic synthesis are discussed, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.
Introduction: A Legacy of Allylic Functionalization
The discovery of this compound is not marked by a singular event but is rather a result of the broader development of synthetic methodologies for the selective functionalization of organic molecules. Its history is intrinsically linked to the advent of allylic bromination, a powerful transformation for introducing a bromine atom at a carbon adjacent to a double bond.
The cornerstone of this chemistry is the Wohl-Ziegler reaction , named after Alfred Wohl, who first reported the use of N-bromoacetamide for allylic bromination in 1919, and Karl Ziegler, who later refined the method using N-bromosuccinimide (NBS) in the 1940s.[1][2] This development was a significant leap forward, as it provided a more convenient and selective method compared to using elemental bromine, which often leads to undesired addition reactions across the double bond.[3][4] The use of NBS allows for a low, steady concentration of bromine radicals, which is key to favoring substitution over addition.[5]
This compound is a product of this legacy, a valuable building block for chemists seeking to incorporate the (2-methylcyclopent-1-en-1-yl)methyl moiety into more complex structures. The cyclopentane ring is a prevalent scaffold in a multitude of biologically active molecules, including prostaglandins and various natural products.[6][7] The ability to introduce functionalized cyclopentane derivatives is therefore of significant interest to the medicinal chemistry community.[8][9] This guide serves to equip researchers with the knowledge to reliably synthesize and utilize this important chemical intermediate.
Synthesis of this compound via Wohl-Ziegler Bromination
The most common and efficient method for the synthesis of this compound is the allylic bromination of 1-methylcyclopentene using N-bromosuccinimide (NBS) and a radical initiator.[4][10] This reaction proceeds via a free-radical chain mechanism.
Mechanistic Insights
The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation with UV light.[10] The resulting radical then abstracts a bromine atom from a trace amount of molecular bromine, generating a bromine radical (Br•). This bromine radical is the key chain-carrying species.
The propagation phase involves the abstraction of an allylic hydrogen atom from 1-methylcyclopentene by the bromine radical. This is the rate-determining step and is favored due to the resonance stabilization of the resulting allylic radical.[5] The allylic radical can then react with a molecule of bromine (Br₂) to form the desired product, this compound, and another bromine radical, which continues the chain reaction.
A crucial aspect of the Wohl-Ziegler reaction is the role of NBS.[3][4] It serves as a source of bromine at a very low and constant concentration by reacting with the hydrogen bromide (HBr) generated during the propagation step. This prevents the accumulation of HBr and Br₂, which could otherwise lead to the competing electrophilic addition of bromine across the double bond.[3]
Experimental Protocol
This protocol is a self-validating system, designed to be reproducible and provide a good yield of the target compound.
Materials:
-
1-Methylcyclopentene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., cyclohexane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylcyclopentene (1.0 equivalent) in carbon tetrachloride (or an alternative solvent).
-
Reagent Addition: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (e.g., 0.02 equivalents) to the flask.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float on the surface of the solvent. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to remove any remaining bromine), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.
Causality of Experimental Choices:
-
NBS in slight excess: Ensures complete consumption of the starting material.
-
Radical initiator: Necessary to initiate the radical chain reaction.
-
Reflux: Provides the thermal energy required for the homolytic cleavage of the initiator and to overcome the activation energy of the reaction.
-
Anhydrous conditions: Water can react with NBS and interfere with the reaction.
-
Washing steps: Neutralize any acidic byproducts and remove unreacted bromine and other water-soluble impurities.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for handling, storage, and planning subsequent reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁Br | [11] |
| Molecular Weight | 175.07 g/mol | [11] |
| CAS Number | 99439-91-5 | [11] |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | Not specified | |
| Density | Not specified | |
| IUPAC Name | 1-(bromomethyl)-2-methylcyclopent-1-ene | [11] |
Potential Applications in Research and Drug Development
This compound is a valuable synthetic intermediate due to the presence of a reactive allylic bromide. This functional group can readily undergo nucleophilic substitution reactions (Sₙ2 or Sₙ2'), allowing for the introduction of a wide range of functionalities.
Building Block in Organic Synthesis
The primary application of this compound is as a building block to introduce the (2-methylcyclopent-1-en-1-yl)methyl group into larger, more complex molecules.[12] This is particularly relevant in the synthesis of natural products and their analogues. The cyclopentene core is a feature of many biologically active compounds, and the ability to append this moiety to other molecular scaffolds is a powerful tool for synthetic chemists.[7][13]
Relevance to Drug Development
The cyclopentane and cyclopentene ring systems are considered "privileged scaffolds" in medicinal chemistry.[7] This means they are molecular frameworks that are capable of binding to multiple biological targets with high affinity. Examples of successful drugs containing a cyclopentane or cyclopentene ring include the antiviral agent Abacavir.
While there are no specific drugs in the market that are direct derivatives of this compound, its utility lies in its potential to create libraries of novel substituted cyclopentene compounds for high-throughput screening.[9] By reacting it with a diverse range of nucleophiles, medicinal chemists can rapidly generate a multitude of new chemical entities. These compounds can then be tested for biological activity against various targets, such as enzymes and receptors implicated in diseases like cancer, viral infections, and inflammatory disorders.
The conformational flexibility and stereochemical complexity of substituted cyclopentanes can be leveraged to design molecules with improved potency, selectivity, and pharmacokinetic properties.[6][8] this compound provides a convenient entry point into this chemical space, making it a valuable tool for drug discovery and development professionals.
Conclusion
This compound, synthesized via the well-established Wohl-Ziegler reaction, is a key intermediate in organic synthesis. This guide has provided a detailed, practical protocol for its preparation, grounded in a thorough understanding of the underlying reaction mechanism. Its value to the scientific community, particularly those in drug discovery, lies in its ability to serve as a versatile building block for the creation of novel cyclopentene-containing molecules. The continued exploration of the chemical space accessible from this compound holds promise for the development of new therapeutic agents.
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Methodological & Application
Application Note & Protocol: Selective Allylic Bromination of 2-Methylcyclopentene using N-Bromosuccinimide
Abstract
This document provides a comprehensive guide for the synthesis of 1-(bromomethyl)-2-methylcyclopentene via the allylic bromination of 2-methylcyclopentene. The protocol employs N-Bromosuccinimide (NBS) as a selective brominating agent in a free-radical chain reaction, commonly known as the Wohl-Ziegler reaction.[1][2] We will delve into the underlying mechanism, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and discuss methods for product purification and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a successful and reproducible outcome.
Introduction and Scientific Principle
Allylic bromides are valuable synthetic intermediates due to their versatile reactivity in nucleophilic substitution and cross-coupling reactions. The direct bromination of an alkene at the allylic position—the carbon adjacent to a double bond—requires a selective approach to avoid competitive electrophilic addition across the double bond.[2][3]
The Wohl-Ziegler reaction provides an elegant solution by using N-Bromosuccinimide (NBS) as the bromine source.[1][2][4] The key to this reaction's success is the ability of NBS to maintain a very low, steady-state concentration of molecular bromine (Br₂) in the reaction medium.[5] This is achieved through the reaction of NBS with trace amounts of hydrogen bromide (HBr) generated during the propagation phase of the mechanism.[6][7] This low Br₂ concentration favors the free-radical substitution pathway at the allylic position over the ionic addition pathway across the C=C bond.[3][5] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (UV light).[4][8]
In this protocol, we apply the Wohl-Ziegler conditions to 2-methylcyclopentene. The primary target is this compound, formed by the abstraction of a hydrogen atom from the most substituted and resonance-stabilized allylic radical intermediate.
Reaction Mechanism: Free-Radical Chain Process
The synthesis proceeds via a classic free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination.[9][10]
-
Initiation: The reaction begins with the homolytic cleavage of a radical initiator (e.g., AIBN) upon heating or irradiation, generating two radicals. These radicals then facilitate the formation of an initial bromine radical (Br•) from the trace Br₂ that is almost always present in commercial NBS.[1][6][9]
-
Propagation (A two-step cycle):
-
Step 2a: A bromine radical abstracts a hydrogen atom from an allylic position of 2-methylcyclopentene. This step is regioselective, favoring the formation of the most stable radical intermediate. In this case, abstraction of a hydrogen from the methyl group leads to a tertiary, resonance-stabilized allylic radical.
-
Step 2b: The resulting allylic radical reacts with a molecule of Br₂ (generated in situ) to form the allylic bromide product and a new bromine radical.[11] This new Br• radical can then continue the chain by reacting with another molecule of the alkene substrate. The HBr produced reacts with NBS to regenerate the required Br₂.[6][7]
-
-
Termination: The chain reaction is terminated when any two radical species combine to form a stable, non-radical molecule.[9][10]
Diagram 1: The free-radical mechanism for the Wohl-Ziegler bromination.
Detailed Experimental Protocol
This protocol is based on a 25 mmol scale. Adjust quantities accordingly for different scales.
Materials and Equipment
-
Reagents: 2-Methylcyclopentene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN), Saturated Sodium Bicarbonate (NaHCO₃) solution, Saturated Sodium Thiosulfate (Na₂S₂O₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, heating mantle, nitrogen/argon inlet, separatory funnel, Buchner funnel, filter paper, rotary evaporator, standard laboratory glassware.
Reagent Data Table
| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 2-Methylcyclopentene | 82.14 | 25.0 | 1.0 | 2.05 g (2.7 mL) |
| N-Bromosuccinimide (NBS) | 177.98 | 26.3 | 1.05 | 4.68 g |
| AIBN | 164.21 | 0.5 | 0.02 | 82 mg |
| Carbon Tetrachloride (CCl₄) | 153.82 | - | - | 100 mL |
Note: Due to the toxicity and environmental concerns of CCl₄, acetonitrile or cyclohexane are suitable alternatives.[1][12] Acetonitrile is often preferred for its ability to dissolve NBS partially.[13]
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. If desired, the setup can be flame-dried and maintained under a positive pressure of nitrogen.
-
Charging the Flask: To the flask, add carbon tetrachloride (100 mL), 2-methylcyclopentene (2.7 mL, 25.0 mmol), N-bromosuccinimide (4.68 g, 26.3 mmol), and AIBN (82 mg, 0.5 mmol).
-
Reaction Execution:
-
Immerse the flask in a heating mantle and begin vigorous stirring.
-
Heat the mixture to a gentle reflux (approx. 77°C for CCl₄). A light source (e.g., a 150W tungsten lamp) can be positioned near the flask to aid initiation.[4]
-
Monitor the reaction progress. As the reaction proceeds, the dense, sparingly soluble NBS will be consumed, and the less dense by-product, succinimide, will form and float to the surface.[1] The reaction is typically complete within 1-3 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by the consumption of NBS), cool the mixture to room temperature, then further cool in an ice bath for 15-20 minutes to maximize the precipitation of succinimide.
-
Filter the mixture through a Buchner funnel to remove the succinimide precipitate. Wash the precipitate with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous Na₂S₂O₃ (to quench any unreacted bromine/NBS), 50 mL of saturated aqueous NaHCO₃, and finally 50 mL of brine.[14]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or silica gel column chromatography. For chromatography, a non-polar eluent system such as hexanes is a good starting point.
-
Diagram 2: Overall experimental workflow for the synthesis.
Safety Precautions and Waste Disposal
Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[15][16] All operations should be performed inside a certified chemical fume hood.
-
Reagent Handling:
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer.[17] Causes severe skin burns and eye damage.[15][18] Harmful if swallowed.[18] Avoid creating dust. Keep away from combustible materials and reducing agents.[17][19] Store in a cool, dry, dark place.[20]
-
Carbon Tetrachloride (CCl₄): Highly toxic, carcinogenic, and environmentally damaging (ozone-depleting). Its use is heavily restricted. If used, extreme caution is necessary. Safer alternatives like acetonitrile or cyclohexane are strongly recommended.[1][12]
-
AIBN: Thermally unstable. Decomposes to release nitrogen gas, which can cause pressure buildup. Store refrigerated.
-
Product: Allylic bromides are often potent lachrymators and irritants. Handle with care.
-
-
Waste Disposal: All halogenated organic waste must be collected in a designated, properly labeled container. Aqueous waste from the work-up should be neutralized before disposal according to institutional guidelines.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Data |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₇H₁₁Br |
| Molecular Weight | 175.07 g/mol [21] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 5.6-5.8 (m, 1H, vinylic CH), 4.0 (s, 2H, -CH₂Br), 2.2-2.4 (m, 4H, allylic CH₂), 1.7 (s, 3H, -CH₃), 1.8-2.0 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ≈ 138 (quat. C), 125 (vinylic CH), 38 (CH₂Br), 35 (CH₂), 30 (CH₂), 22 (CH₂), 15 (CH₃) |
| IR (neat, cm⁻¹) | ν ≈ 2950 (C-H sp³), 2850 (C-H sp³), 1660 (C=C), 1220 (C-Br) |
Note: NMR and IR data are predicted based on standard chemical shift and frequency tables. Actual values may vary slightly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive initiator (old AIBN/BPO). - Insufficient heat or light to initiate the reaction. | - Use fresh radical initiator. - Ensure the reaction is at a steady reflux. Use a lamp if necessary. |
| Formation of Dibromide | - High concentration of Br₂. - Reaction ran for too long. | - Use freshly recrystallized NBS.[20] - Monitor the reaction by TLC or GC and stop it once the starting material is consumed. |
| Bromine Addition to C=C | - High concentration of Br₂ due to HBr buildup. | - Ensure NBS is present in slight excess to scavenge all HBr. - Avoid polar, protic solvents which can favor ionic pathways.[8] |
| Succinimide in Product | - Incomplete filtration. - Insufficient aqueous washing. | - Thoroughly wash the crude organic layer with water or a dilute base wash (if the product is stable) to remove residual succinimide.[14][22] |
References
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- Radical Allylic Halogen
- Safety Data Sheet: N-Bromosuccinimide. ChemScience. [Link]
- Wohl-Ziegler Bromination.
- Radical Allylic Bromination (Wohl-Ziegler Reaction). Al-Mustaqbal University College. [Link]
- Allylic and Benzylic Bromin
- Free Radical Reaction With NBS as the Initiator. Furman Chemistry 120 - PBworks. [Link]
- Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]
- N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie. [Link]
- Solvent for NBS bromin
- Active/inactive aromatic ring bromin
- Conditions for free radical bromination using NBS and peroxides?. Chemistry Stack Exchange. [Link]
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- Preparing Alkyl Halides from Alkenes: Allylic Bromin
- Electrophilic and radical bromination of bromo deriv
- Bromination - Common Conditions. Common Organic Chemistry. [Link]
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- Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes
- Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]
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- What is Allylic Bromin
- 1-(Bromomethyl)-2-methylcyclopentane. PubChem. [Link]
- N-bromosuccinimide removal
- When methylenecyclopentane is treated with NBS in dichloromethane.... Chegg. [Link]
- This compound. PubChem. [Link]
- N-Bromosuccinimide. Wikipedia (archived). [Link]
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- (g) When this compound is.... Chegg. [Link]
- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
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Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(Bromomethyl)-2-methylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to utilizing 1-(bromomethyl)-2-methylcyclopentene as a versatile electrophile in nucleophilic substitution reactions. This reagent is a valuable building block for introducing the 2-methylcyclopentenyl moiety into a wide range of molecular scaffolds, a structural motif of interest in medicinal chemistry and materials science due to the prevalence of cyclopentane rings in bioactive molecules and natural products.[1][2] This document offers in-depth mechanistic insights, detailed experimental protocols, and practical guidance to enable researchers to effectively employ this compound in their synthetic endeavors.
Introduction to the Reactivity of this compound
This compound is a primary allylic bromide. This structural feature dictates its reactivity, allowing it to participate in nucleophilic substitution reactions through multiple pathways. The adjacent double bond plays a crucial role, stabilizing both carbocation intermediates and transition states, which leads to enhanced reactivity compared to its saturated analogue, 1-(bromomethyl)-2-methylcyclopentane.[3][4]
The primary mechanistic pathways available to this substrate are the bimolecular nucleophilic substitution (S(_N)2) and the unimolecular nucleophilic substitution (S(_N)1) reactions. A key feature of allylic systems is the potential for allylic rearrangement, leading to substitution at the γ-position relative to the leaving group. These rearranged products arise from S(_N)1' and S(_N)2' pathways.[5][6][7][8] The competition between these pathways is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
Safety and Handling
This compound is expected to be a flammable liquid that can cause skin and serious eye irritation, as well as respiratory irritation.[9][10] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Mechanistic Considerations
The regiochemical and stereochemical outcome of nucleophilic substitution on this compound is a direct consequence of the operative reaction mechanism.
The S(_N)2 and S(_N)2' Pathways
Strong, non-bulky nucleophiles in polar aprotic solvents favor the S(_N)2 pathway. This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon from the backside of the leaving group, resulting in an inversion of configuration if the carbon were chiral. For this compound, the primary nature of the carbon bearing the bromine makes it sterically accessible for a direct backside attack.
However, the S(_N)2' pathway, a concerted attack at the γ-position with concomitant migration of the double bond and expulsion of the leaving group, is also possible, especially with sterically hindered substrates or certain nucleophiles.[3][8]
Figure 1: Competing SN2 and SN2' pathways.
The S(_N)1 and S(_N)1' Pathways
In the presence of weak nucleophiles and polar protic solvents (solvolysis conditions), the reaction is more likely to proceed through an S(_N)1 mechanism. This pathway involves the formation of a resonance-stabilized allylic carbocation intermediate upon departure of the bromide leaving group. This delocalized cation can be attacked by the nucleophile at either the primary (α) or tertiary (γ) carbon.[3][8] Attack at the tertiary carbon (S(_N)1' pathway) often leads to the thermodynamically more stable, more substituted alkene product.[11][12]
Figure 2: SN1 and SN1' pathways via a common carbocation.
Synthesis of this compound
A reliable method for the synthesis of this compound is the allylic bromination of 1-methylcyclopentene using N-bromosuccinimide (NBS). This reaction proceeds via a free-radical chain mechanism and is initiated by light or a radical initiator. The use of NBS is crucial as it maintains a low concentration of bromine in the reaction mixture, thus minimizing the competing electrophilic addition of bromine to the double bond.[4][6][13][14][15][16][17]
Protocol 1: Synthesis via Allylic Bromination
Materials:
-
1-Methylcyclopentene
-
N-Bromosuccinimide (NBS), recrystallized
-
Carbon tetrachloride (CCl(_4)), anhydrous
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve 1-methylcyclopentene (1.0 equivalent) in anhydrous CCl(_4).
-
Add recrystallized NBS (1.05 equivalents) to the solution.
-
Add a catalytic amount of AIBN (0.02 equivalents) or position a UV lamp to irradiate the flask.
-
Heat the mixture to reflux (approximately 77°C for CCl(_4)) and stir vigorously.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide is floating at the surface.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Protocols for Nucleophilic Substitution Reactions
The following protocols are provided as general guidelines and may require optimization based on the specific nucleophile and desired outcome.
Protocol 2: Substitution with an Oxygen Nucleophile (Alkoxide)
This protocol describes a typical S(_N)2 reaction to form an allylic ether.
Materials:
-
This compound
-
Sodium methoxide (or other sodium alkoxide)
-
Anhydrous methanol (or corresponding alcohol)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium methoxide (1.2 equivalents) in anhydrous methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous methanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na(_2)SO(_4).
-
Filter and concentrate the solvent to yield the crude allylic ether.
-
Purify by flash column chromatography on silica gel.
Protocol 3: Substitution with a Nitrogen Nucleophile (Azide)
This protocol outlines the synthesis of an allylic azide, a versatile intermediate, via an S(N)2 reaction.[9]
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 50-60°C and stir for 2-6 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and pour into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO(_4).
-
Filter and carefully concentrate the solvent under reduced pressure to obtain the crude allylic azide.
-
Purify by flash column chromatography. Caution: Organic azides can be explosive and should be handled with appropriate safety precautions.
Protocol 4: Substitution with a Sulfur Nucleophile (Thiolate)
This protocol describes the formation of an allylic sulfide.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend NaH (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C and add a solution of thiophenol (1.2 equivalents) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Cool the mixture back to 0°C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Partition the mixture between diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na(_2)SO(_4).
-
Filter and concentrate the solvent. Purify the residue by column chromatography.
Protocol 5: Substitution with a Carbon Nucleophile (Cyanide)
This protocol details the synthesis of an allylic nitrile, which can be further elaborated.[18]
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide (1.5 equivalents) in anhydrous DMSO. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate safety measures.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the mixture to 60-80°C and stir for 6-18 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and dilute with a large volume of water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash extensively with water to remove DMSO, then wash with brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent.
-
Purify the crude nitrile by vacuum distillation or column chromatography.
Data Presentation: Summary of Reaction Conditions
The choice of nucleophile and reaction conditions significantly impacts the product distribution. The following table provides a qualitative summary of expected outcomes.
| Nucleophile Type | Example Nucleophile | Solvent | Expected Predominant Pathway(s) | Expected Major Product(s) |
| Oxygen | RO⁻ (e.g., CH₃O⁻) | ROH | S(_N)2 | Direct substitution product (ether) |
| ROH (e.g., CH₃OH) | ROH | S(_N)1, S(_N)1' | Mixture of direct and rearranged ethers[11][12] | |
| Nitrogen | N₃⁻ | DMF, DMSO | S(_N)2 | Direct substitution product (azide) |
| Sulfur | RS⁻ (e.g., PhS⁻) | THF, DMF | S(_N)2 | Direct substitution product (sulfide) |
| Carbon | CN⁻ | DMSO, DMF | S(_N)2 | Direct substitution product (nitrile) |
| ⁻CH(CO₂Et)₂ | THF, EtOH | S(_N)2 | Direct substitution product (malonate adduct) |
Experimental Workflow Visualization
Figure 3: Generalized experimental workflow.
References
-
Allylic rearrangement - Grokipedia. (n.d.). Retrieved January 8, 2026, from [Link]
-
Allylic Bromination With Allylic Rearrangement. (2013, December 2). Master Organic Chemistry. [Link]
-
Ch 10: Nucleophilic Substitution reactions of Allylic halides. (n.d.). University of Calgary. [Link]
-
Allylic rearrangement. (2023, November 15). In Wikipedia. [Link]
-
Allylic rearrangement. (2020, November 22). L.S.College, Muzaffarpur. [Link]
-
This compound. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
-
Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. [Link]
-
5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Chemistry LibreTexts. [Link]
-
What is Allylic Bromination? (2013, November 25). Master Organic Chemistry. [Link]
-
2.5: Allylic Substitution with Carbon Nucleophiles. (2021, March 16). Chemistry LibreTexts. [Link]
-
Rhodium-Catalysed Allylic Substitution with Unstabilised Carbon Nucleophiles. (n.d.). The University of Liverpool Repository. [Link]
-
Cyclopentenone: A special moiety for anticancer drug design. (2025, July 19). ResearchGate. [Link]
-
Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2025, August 6). ResearchGate. [Link]
-
Solved (g) When this compound is | Chegg.com. (2019, September 4). [Link]
-
A Novel Instructional Undergraduate Organic Chemistry Laboratory Experiment Exploring Direct versus Indirect SN2 Reactions of Allylic Halides. (2015, July 29). ResearchGate. [Link]
-
cis-1-Bromo-2-methyl-cyclopentane - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). [Link]
-
This compound | C7H11Br | CID 10986785 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]
-
One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. (2023, September 18). National Institutes of Health. [Link]
-
Effect of Allylic Groups on SN2 Reactivity. (n.d.). National Institutes of Health. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. [Link]
-
Examples of SN2 Reactions of Alkyl and Allylic Halides. (n.d.). St. Olaf College. [Link]
-
10.3 Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep®. [Link]
-
N-Bromosuccinimide. (2019, July 6). In Wikipedia. [Link]
-
nucleophilic substitution - halogenoalkanes and cyanide ions. (n.d.). Chemguide. [Link]
-
Solved (g) When this compound is | Chegg.com. (2019, September 4). [Link]
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Application Notes: 1-(Bromomethyl)-2-methylcyclopentene as a Versatile Intermediate in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the synthesis, properties, and synthetic applications of 1-(bromomethyl)-2-methylcyclopentene. As a functionalized cyclopentene derivative, this allylic bromide serves as a potent and versatile building block for introducing the 2-methylcyclopentenyl-methyl moiety into a wide range of molecular scaffolds. Its strategic importance is particularly noted in the construction of complex organic molecules, including natural product analogs and novel pharmaceutical candidates.
Physicochemical Properties and Safety Data
A thorough understanding of the chemical's properties and hazards is paramount before its use in any experimental setting. This compound is a flammable liquid that requires careful handling to avoid contact and inhalation.
Table 1: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₁₁Br | [1] |
| Molecular Weight | 175.07 g/mol | [1] |
| CAS Number | 99439-91-5 | [1] |
| Canonical SMILES | CC1=C(CCC1)CBr | [1] |
| Appearance | Flammable liquid | [1] |
Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid and vapor.[1] It is also known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] Therefore, all manipulations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemically resistant gloves, is mandatory.
Synthesis via Radical-Mediated Allylic Bromination
The most common and effective method for synthesizing this compound is through the allylic bromination of 1-methylcyclopentene using N-Bromosuccinimide (NBS). This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism and is highly selective for the allylic position due to the lower bond dissociation energy of allylic C-H bonds compared to vinylic or other alkyl C-H bonds.[2][3]
Mechanism of Action
The reaction is initiated by a radical initiator, such as UV light or a chemical like azobisisobutyronitrile (AIBN), which generates a small number of bromine radicals.[2] The key to the reaction's success is the role of NBS, which maintains a very low, constant concentration of molecular bromine (Br₂) in the reaction mixture.[3] This low concentration favors the radical substitution pathway over competing electrophilic addition of bromine across the double bond.[3]
The propagation phase involves two key steps:
-
A bromine radical abstracts a hydrogen atom from the allylic methyl group of 1-methylcyclopentene. This forms a resonance-stabilized allylic radical and hydrogen bromide (HBr).[3]
-
The newly formed allylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to yield the final product, this compound, and a new bromine radical, which continues the chain reaction.[3]
Allylic rearrangements can occur during this process, potentially leading to a mixture of products.[4] The formation of the thermodynamically more stable product, which often features a more substituted double bond, is typically favored.[4][5]
Caption: Wohl-Ziegler Allylic Bromination Mechanism.
Detailed Synthesis Protocol
This protocol describes the preparation of this compound from 1-methylcyclopentene.
Materials:
-
1-methylcyclopentene
-
N-Bromosuccinimide (NBS), freshly recrystallized[2]
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄), anhydrous
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-methylcyclopentene (1.0 eq) and anhydrous carbon tetrachloride.
-
Reagent Addition: Add freshly recrystallized NBS (1.05 eq) and a catalytic amount of AIBN (approx. 0.02 eq) to the flask. Causality Note: Using recrystallized NBS is crucial to remove any residual HBr or Br₂, which could promote undesired ionic side reactions.[2]
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be initiated and maintained with a UV lamp or by the thermal decomposition of AIBN.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide (a byproduct) is observed floating on the surface of the denser CCl₄.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 5% NaHCO₃ solution (to remove any trace HBr), water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by vacuum distillation to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Applications in Synthetic Chemistry
As an activated allylic halide, this compound is an excellent electrophile for a variety of nucleophilic substitution reactions, enabling both carbon-carbon and carbon-heteroatom bond formation.
Caption: General workflow for the synthetic application of the title compound.
Protocol: Synthesis of 1-(Methoxymethyl)-2-methylcyclopent-1-ene
This protocol demonstrates a typical nucleophilic substitution reaction, specifically the solvolysis in methanol to form the corresponding methyl ether.[6] This reaction likely proceeds through an Sₙ1 mechanism, leveraging the formation of a resonance-stabilized allylic carbocation.
Materials:
-
This compound
-
Methanol (CH₃OH), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol, which acts as both the solvent and the nucleophile.
-
Reaction: Heat the solution to reflux and stir. Causality Note: Heating provides the energy to facilitate the departure of the bromide leaving group and formation of the intermediate carbocation.
-
Monitoring: Follow the disappearance of the starting material using TLC or GC-MS.
-
Neutralization: Upon completion, cool the reaction to room temperature and carefully add solid sodium bicarbonate in portions until effervescence ceases. This step neutralizes the HBr byproduct.
-
Concentration: Remove the bulk of the methanol via rotary evaporation.
-
Extraction: Dilute the residue with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent. Purify the resulting crude ether by silica gel column chromatography to obtain the pure 1-(methoxymethyl)-2-methylcyclopent-1-ene.
-
Characterization: Verify the product structure with spectroscopic methods (NMR, IR, MS).
Relevance in Drug Discovery and Development
The introduction of specific alkyl groups and cyclic scaffolds is a cornerstone of modern medicinal chemistry. The "magic methyl" effect, where the addition of a methyl group can dramatically improve a drug candidate's pharmacokinetic or pharmacodynamic profile, is a well-documented phenomenon.[7] Intermediates like this compound provide a pre-functionalized, methylated cyclic scaffold that can be incorporated into lead compounds. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a constrained, lipophilic moiety that can influence binding affinity, metabolic stability, and cell permeability.[8][9] Its utility extends to the synthesis of complex natural products, which remain a vital source of inspiration and starting points for drug discovery programs.[10]
Conclusion
This compound is a highly valuable synthetic intermediate, readily prepared via a robust radical bromination protocol. Its utility is centered on its reactivity as an electrophile in nucleophilic substitution reactions, providing a straightforward route to a variety of functionalized 2-methylcyclopentene derivatives. For researchers in organic synthesis and drug development, this reagent represents a strategic tool for molecular construction, enabling the efficient incorporation of a methylated cyclic scaffold into complex and biologically relevant target molecules.
References
- Solved 6) Upon treatment of 1-methylcyclopentene with NBS | Chegg.com. (2021-03-15).
- [FREE] Bromination of an alkene by N-bromosuccinimide (NBS) in the presence of light or peroxide is a radical - brainly.com. (2023-01-11).
- Draw all products of the reaction of 1-methylcyclopentene with NBS in the presence of light. Part - brainly.com. (2023-08-19).
- Solved (g) When this compound is | Chegg.com. (2019-09-04).
- Bromination of an alkene by N-bromosuccinimide (NBS) in the... (1 Answer) | Transtutors. (2021-02-07).
- Solved Design a synthesis of 1-bromo-2-methylcyclopentane | Chegg.com. (2018-03-06).
- #shorts # Orgachem #Allylic Bromination by NBS +1&3 Methylcyclopentene @VeenaDixitChemistryIITjee - YouTube. (2022-11-20).
- This compound | C7H11Br | CID 10986785 - PubChem.
- N-Bromosuccinimide - Wikipedia.
- Allylic Bromination With Allylic Rearrangement - Master Organic Chemistry. (2013-12-02).
- 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. (2023-10-13).
- The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (2023-08-15).
- The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives - PubMed. (2022-12-26).
- The Importance of Drug Delivery in the Clinical Development and Lifecycle of Drug Products with Examples from Authorised Medicinal Products - MDPI.
- Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PubMed Central. (2018-04-10).
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Experimental setup for solvolysis of 1-(Bromomethyl)-2-methylcyclopentene in methanol
Application Note & Protocol
Topic: Experimental Design for the Methanolysis of 1-(Bromomethyl)-2-methylcyclopentene: A Study in Allylic Reactivity and Reaction Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Allylic Solvolysis
Solvolysis reactions, where the solvent acts as the nucleophile, are fundamental to the study of reaction mechanisms in organic chemistry.[1] They provide a controlled environment to probe the electronic and steric effects that govern substitution and elimination pathways. The solvolysis of this compound in methanol is a particularly insightful case study. As a primary allylic halide, its reactivity is governed by the formation of a resonance-stabilized carbocation, a hallmark of the SN1 mechanism, which is favored by the use of a polar, weakly nucleophilic solvent like methanol.[2][3]
Understanding the kinetics and product distribution of this reaction offers a window into the behavior of allylic systems—motifs frequently encountered in natural products and pharmaceutical intermediates. This guide provides a comprehensive framework for setting up, executing, and analyzing this reaction, emphasizing the causality behind each experimental choice to ensure robust and reproducible results.
Mechanistic Rationale: The SN1 Pathway and Allylic Rearrangement
The solvolysis of this compound proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[2][4] The rate-determining step is the spontaneous dissociation of the bromide leaving group to form a carbocation intermediate.[5]
-
Carbocation Formation: The initial departure of Br⁻ forms a primary allylic carbocation.
-
Resonance Stabilization: This primary carbocation is in resonance with a more stable tertiary allylic carbocation. This delocalization of positive charge is the key reason why even a primary allylic halide can readily undergo an SN1 reaction.[6][7]
-
Nucleophilic Attack: The solvent, methanol, acts as the nucleophile and can attack either of the electrophilic carbon centers of the resonance hybrid.[7]
-
Product Formation: Attack at the primary carbon yields 1-(methoxymethyl)-2-methylcyclopent-1-ene , while attack at the tertiary carbon leads to the rearranged product, 1-methoxy-1-methyl-2-methylenecyclopentane .[8] A final deprotonation step by another methanol molecule yields the neutral ether products.
The following diagram illustrates this mechanistic pathway.
Sources
- 1. Solvolysis - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols for the Purification of 1-(Bromomethyl)-2-methylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide to the purification of 1-(Bromomethyl)-2-methylcyclopentene, a reactive intermediate valuable in organic synthesis. The protocols and discussion are grounded in established chemical principles and practices, designed to equip researchers with the necessary knowledge to obtain this compound in high purity.
Introduction: The Challenge of Purifying a Reactive Allylic Bromide
This compound is a functionalized cyclopentene derivative. Its utility as a synthetic building block is derived from the reactive carbon-bromine bond at an allylic position, making it susceptible to nucleophilic substitution reactions. This reactivity, however, also presents significant challenges in its purification and handling.
The primary synthetic route to this compound is the allylic bromination of 1-methylcyclopentene, typically employing N-bromosuccinimide (NBS) as the bromine source under radical initiation conditions (e.g., light or a radical initiator like AIBN).[1][2] This reaction is notoriously prone to producing a mixture of constitutional isomers due to the formation of a resonance-stabilized allylic radical intermediate.[3][4] Consequently, the crude product is rarely a single entity and requires robust purification strategies to isolate the desired isomer from its structural counterparts and reaction byproducts.
This guide will detail the common impurities encountered, provide step-by-step protocols for post-reaction workup, and present two primary methods for the purification of the target molecule: fractional distillation under reduced pressure and flash column chromatography. Additionally, analytical methods for assessing purity will be discussed, along with best practices for handling and storage.
Understanding the Impurities
A successful purification strategy begins with a thorough understanding of the potential impurities. In the context of the NBS-mediated allylic bromination of 1-methylcyclopentene, the following impurities are commonly encountered:
-
Isomeric Products: The key challenge arises from the formation of a resonance-stabilized allylic radical. This intermediate can react with bromine at two different positions, leading to a mixture of this compound and 3-bromo-1-methylcyclopentene, and potentially 5-bromo-1-methylcyclopentene depending on the starting alkene.[5][6]
-
Unreacted N-Bromosuccinimide (NBS): If NBS is used in excess, it will remain in the crude product.
-
Succinimide: This is the byproduct of the reaction with NBS and is often present in significant quantities.
-
Dibrominated Products: Over-bromination can lead to the formation of dibrominated species.
-
Starting Material: Incomplete reaction will leave residual 1-methylcyclopentene.
Figure 1: Major components of the crude reaction mixture following allylic bromination.
Post-Reaction Workup: Removing NBS and Succinimide
Prior to chromatographic or distillative purification, a thorough aqueous workup is essential to remove the bulk of water-soluble impurities, primarily unreacted NBS and succinimide.
Protocol 1: Aqueous Workup
This protocol is designed for reactions performed in a water-immiscible solvent like carbon tetrachloride or cyclohexane.
-
Cool the Reaction Mixture: Once the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature.
-
Quench Excess NBS (Optional but Recommended): If there is a possibility of unreacted NBS, slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) with vigorous stirring until the characteristic yellow/orange color of bromine is no longer present.[7]
-
Remove Succinimide: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL per 100 mL of organic phase). This helps to convert succinimide into its more water-soluble sodium salt.[7]
-
Water (1 x 50 mL).
-
Brine (saturated aqueous NaCl solution) (1 x 50 mL) to aid in the removal of dissolved water from the organic layer.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude oil is now ready for purification.
Purification Method 1: Fractional Distillation Under Reduced Pressure
Fractional distillation is a highly effective method for separating liquids with close boiling points, making it well-suited for the purification of this compound from its isomers, provided they have a sufficient boiling point difference.[8][9] Operating under reduced pressure is crucial to prevent thermal decomposition of the heat-sensitive allylic bromide.[10]
Protocol 2: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) to enhance separation efficiency. Use a vacuum-jacketed distillation head to minimize heat loss. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Charging the Flask: Transfer the crude product from the workup into a round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask to more than two-thirds of its capacity.
-
Distillation:
-
Begin stirring (if using a stir bar) and gradually apply vacuum.
-
Slowly heat the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head. Discard any initial low-boiling fractions, which may contain residual solvent or starting material.
-
Collect the fraction that distills at the expected boiling point of this compound. The boiling point will be dependent on the pressure.
-
Collect fractions in separate, pre-weighed receiving flasks.
-
Cease heating and carefully vent the system to atmospheric pressure once the desired product has been collected.
-
| Parameter | Recommended Setting/Value | Rationale |
| Vacuum Level | 1-10 mmHg | Lowers the boiling point to prevent thermal decomposition. |
| Column Type | Vigreux or packed column | Increases the number of theoretical plates for better separation of isomers. |
| Heating | Gradual heating with a heating mantle | Ensures smooth boiling and prevents bumping. |
| Collection | Fractionated collection | Allows for the isolation of the purest fractions based on boiling point. |
Purification Method 2: Flash Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities.[1][11] It is particularly useful for separating the isomeric allylic bromides which may have very similar boiling points but different interactions with the stationary phase.
Figure 2: Workflow for flash column chromatography purification.
Protocol 3: Flash Column Chromatography
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system that provides good separation between the desired product and its impurities. A good starting point for non-polar compounds like allylic bromides is a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane in a high ratio (e.g., 99:1 to 95:5 hexanes:ethyl acetate).[12][13] Aim for an Rf value of ~0.2-0.3 for the target compound.
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (a general rule is a 30-50:1 weight ratio of silica gel to crude product for good separation).[11]
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent and pour it into the column.
-
Allow the silica to settle, and then gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed using a pipette.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[3]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply positive pressure (using a pump or nitrogen line) to achieve a flow rate of about 2 inches per minute.
-
Collect fractions in test tubes or flasks.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC or GC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Analytical Characterization for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for assessing the purity of the final product and identifying any remaining impurities. The gas chromatogram will show the retention times of the different components, and the mass spectrometer will provide their mass spectra, allowing for structural elucidation.
-
Expected GC Results: The pure product should show a single major peak. Isomeric impurities will appear as separate peaks with slightly different retention times.
-
Expected Mass Spectrum: The mass spectrum of this compound (C₇H₁₁Br) is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[14] Fragmentation patterns would likely involve the loss of a bromine radical (M-Br)⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the purified product and ensuring the absence of impurities.
-
Expected ¹H NMR Spectrum: The spectrum of this compound is expected to show characteristic signals for the methyl group, the bromomethyl group, and the allylic and aliphatic protons of the cyclopentene ring. The chemical shifts will be influenced by the double bond and the bromine atom.[15][16]
-
Expected ¹³C NMR Spectrum: The spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with the carbon attached to the bromine being significantly downfield.[17]
Safe Handling and Storage
Allylic bromides are reactive and potentially hazardous compounds. Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.[13][18] Avoid inhalation of vapors and contact with skin and eyes.[19]
-
Storage: Store the purified product in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[18] It should be stored in a cool, dark place, as allylic bromides can be sensitive to light and heat.[12] Refrigeration is recommended for long-term storage.
Conclusion
The successful purification of this compound relies on a systematic approach that begins with a thorough understanding of the potential impurities generated during its synthesis. A careful aqueous workup is the first critical step to remove reaction byproducts. The choice between fractional distillation under reduced pressure and flash column chromatography for the final purification will depend on the specific impurity profile and the available equipment. Rigorous analytical characterization by GC-MS and NMR is essential to confirm the purity and structural integrity of the final product. By following the detailed protocols and safety guidelines presented in this document, researchers can confidently purify this valuable synthetic intermediate for their downstream applications.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Allyl Bromide.
- Brainly. (2023). Draw all products of the reaction of 1-methylcyclopentene with NBS in the presence of light.
- Chegg. (2021). Solved: 6) Upon treatment of 1-methylcyclopentene with NBS....
- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Fractional distillation.
- Chegg. (2019). Solved: (g) When this compound is....
- MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide.
- Pearson+. (n.d.). A student adds NBS to a solution of 1-methylcyclohexene and irrad....
- PubChem. (n.d.). 1-Bromo-2-methylcyclopentane.
- Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
- College of Engineering Safety, University of Wisconsin-Madison. (n.d.). Standard operating procedure Flash column chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Master Organic Chemistry. (2013). What is Allylic Bromination?.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- PubChem. (n.d.). 1-(Bromomethyl)-1-methylcyclopentane.
- PubChem. (n.d.). 1-(1-Bromoethyl)-2-methylcyclopentane.
- The Chemistry Blog. (n.d.). What is Fractional Distillation?.
- SpectraBase. (n.d.). cis-1-Bromo-2-methyl-cyclopentane - Optional[13C NMR] - Chemical Shifts.
- PubMed. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester.
- ResearchGate. (n.d.). Synthesis of various cyclopropyl methyl bromide and its derivatives....
- ResearchGate. (n.d.). GC-MS analysis of 1-bromo-2-phenylcyclopropene....
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- MDPI. (n.d.). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity.
- ResearchGate. (2019). Synthesis and Characterization of Some Bromochalcones Derivatives.
- Chemical Review and Letters. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies.
- National Institutes of Health. (n.d.). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens....
- Organic Syntheses. (n.d.). Macrocyclic Diimines.
- MDPI. (n.d.). Purification of the Selenium Vapor Phase from Droplet Suspensions in Vacuum Distillation Refining.
- Organic Syntheses. (n.d.). 3-thenyl bromide.
- Organic Syntheses. (n.d.). Oxiranecarboxylic Acid, Methyl Ester, (2S)-.
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1-(Bromomethyl)-2-methylcyclopentene reaction with strong bases for elimination
An Application Guide to the Base-Mediated Elimination of 1-(Bromomethyl)-2-methylcyclopentene
Abstract
This technical guide provides an in-depth analysis and detailed protocols for the elimination reaction of this compound, a versatile allylic bromide, using strong bases. The primary challenge in the reaction of primary allylic halides is the inherent competition between SN2 substitution and E2 elimination pathways.[1][2] This document elucidates the mechanistic principles governing this competition and outlines strategic approaches to selectively favor the desired E2 elimination pathway to synthesize the conjugated diene, 1-methylene-2-methylcyclopentene. We present validated protocols employing sterically hindered and non-nucleophilic bases, Potassium tert-butoxide (t-BuOK) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which effectively suppress the undesired SN2 side reaction. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science seeking reliable methods for the preparation of exocyclic dienes from allylic precursors.
Mechanistic Rationale: Navigating the E2/SN2 Dichotomy
The substrate, this compound, is a primary allylic bromide. While primary alkyl halides are typically prone to SN2 reactions, the allylic nature of the substrate and the strategic use of specific bases can decisively shift the reaction outcome towards E2 elimination.[1][3]
-
SN2 Pathway (Undesired): A nucleophilic attack by the base at the electrophilic carbon bearing the bromine atom results in a substitution product. This pathway is favored by strong, non-bulky nucleophiles.
-
E2 Pathway (Desired): A strong base abstracts a proton from a carbon adjacent to the leaving group (a β-proton), leading to the concerted formation of a double bond and the expulsion of the bromide ion.[4][5][6] For this compound, abstraction of a proton from the allylic methyl group is favored as it leads to a thermodynamically stable conjugated diene system.
The key to promoting the desired E2 elimination lies in selecting a base that is a poor nucleophile but a strong proton acceptor. This is typically achieved by using bases with significant steric hindrance around the basic site.[7][8][9]
The Role of Sterically Hindered Bases
Sterically demanding bases, such as Potassium tert-butoxide (t-BuOK), find it difficult to approach the sterically shielded electrophilic carbon required for an SN2 attack.[1][9] However, they can readily access the more exposed protons on the peripheral methyl group, thus favoring the E2 pathway.[7][8]
The Utility of Non-Nucleophilic Bases
Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are strong bases but poor nucleophiles due to the delocalization of the lone pair on the nitrogen atom.[10] This electronic property, combined with its steric bulk, makes DBU an excellent reagent for promoting elimination reactions with minimal substitution byproducts.[11][12]
Caption: Concerted E2 mechanism workflow.
Critical Experimental Parameters
The success and selectivity of the elimination reaction are highly dependent on several factors that can be optimized to maximize the yield of the desired diene.
| Parameter | Influence on Reaction Outcome | Recommended Conditions | Rationale |
| Base Selection | Determines E2 vs. SN2 selectivity. | Potassium tert-butoxide (t-BuOK) or DBU . | Strong, sterically hindered bases favor E2 by impeding SN2 attack.[1][7][8] |
| Solvent | Affects base strength and reaction kinetics. | Polar Aprotic Solvents (e.g., THF, DMSO, DMF). | These solvents solvate the cation of the base, increasing the reactivity of the anionic base, and are ideal for bimolecular reactions.[13][14] |
| Temperature | Influences the ratio of elimination to substitution. | 0 °C to Reflux . | Higher temperatures generally favor elimination over substitution, as elimination has a higher activation energy.[15] |
| Concentration | Can affect reaction rate and side reactions. | 0.1 M - 1.0 M of substrate. | Standard concentration ranges; should be optimized for specific scale and conditions. |
Experimental Protocols
Safety Precaution: These protocols involve strong bases and flammable solvents. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.
Protocol 1: Elimination using Potassium tert-butoxide (t-BuOK)
This protocol utilizes the strong, sterically hindered base t-BuOK to achieve a clean and efficient elimination.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous THF (to make a 0.5 M solution).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add solid Potassium tert-butoxide (1.2 eq) to the stirred solution in portions over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cautiously quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield pure 1-methylene-2-methylcyclopentene.
Caption: Step-by-step workflow for the t-BuOK protocol.
Protocol 2: Elimination using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
This protocol employs the non-nucleophilic amidine base DBU, which is particularly useful for reactions where a milder, non-ionic base is preferred.[10]
Materials:
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, nitrogen inlet
Procedure:
-
Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to create a 0.5 M solution.
-
Base Addition: Add DBU (1.5 eq) to the solution via syringe at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water.
-
Extraction: Transfer to a separatory funnel and extract with diethyl ether (3 x volumes of the aqueous layer).
-
Washing: Wash the combined organic layers with water to remove residual DMF, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel.
Conclusion
The selective synthesis of 1-methylene-2-methylcyclopentene from this compound can be reliably achieved by favoring the E2 elimination pathway over the competing SN2 substitution. The judicious choice of a strong, sterically hindered base, such as t-BuOK, or a strong, non-nucleophilic base like DBU, is paramount. The protocols detailed herein provide robust and reproducible methods for researchers, enabling the efficient production of this valuable conjugated diene intermediate for applications in drug discovery and complex molecule synthesis.
References
- Hangdachem. (2023, October 21).
- DBU-Promoted Elimination Reactions of Vicinal Dibromoalkanes Mediated by Adjacent O-Functional Groups, and Applic
- A review on DBU-mediated organic transform
- Unlocking Chemical Reactions: Exploring the Power of DBU. Apichem.
- Elimination Reactions of Alkyl Halides.
- Alkyl Halide Reactions: Substitutions & Elimin
- DBU. Orgoly. (2021, May 18).
- How does solvent affect elimination reaction? Quora. (2016, December 9).
- How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions.
- Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. (2012, December 4).
- Why is a secondary halides E2 reaction preferred than SN2? Quora. (2018, April 29).
- Allylic Bromin
- Outline the synthesis of 2-methyl-1-bromocyclopentane, beginning with 1-bromo-1-methylcyclopentane. Brainly.com. (2023, September 7).
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
- tBuOK Elimin
- Why is tert-butoxide often used in elimination reactions when it is not necessary? ECHEMI.
- SN2 vs E2. Chemistry Steps.
- Why is tert-butoxide often used in elimination reactions when it is not necessary? Chemistry Stack Exchange. (2019, August 13).
- Why the t-BuOK cannot be used in the first step. Reddit. (2022, July 13).
- Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. (2021, December 15).
- Elimin
- A Comparative Guide to the Synthesis of 1-Methylcyclopentene. Benchchem.
- Elimin
- Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity. Online Chemistry Notes. (2021, June 25).
- Mechanism of the E2 Reaction. Master Organic Chemistry. (2012, September 27).
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- 15. fiveable.me [fiveable.me]
Application Notes and Protocols: Stereochemical Control in Reactions of 1-(Bromomethyl)-2-methylcyclopentene
Introduction: The Synthetic Potential of a Versatile Allylic Bromide
1-(Bromomethyl)-2-methylcyclopentene is a valuable substrate in organic synthesis, offering multiple reaction pathways for the introduction of new functionalities and the construction of complex molecular architectures. As an allylic bromide, its reactivity is significantly influenced by the adjacent double bond, leading to the possibility of direct substitution (SN2), substitution with rearrangement (SN2'), and reactions proceeding through carbocationic (SN1, SN1') or radical intermediates. The stereochemical outcome of these transformations is of paramount importance, particularly in the context of drug development and natural product synthesis, where precise control over the three-dimensional arrangement of atoms is critical.
This guide provides an in-depth exploration of the stereochemistry of reactions involving this compound. We will delve into the mechanistic underpinnings of various reaction types, offering field-proven insights to guide experimental design and predict stereochemical outcomes. Detailed protocols for key transformations are provided to empower researchers to harness the full synthetic potential of this versatile building block.
Nucleophilic Substitution Reactions: A Dichotomy of Pathways
Nucleophilic substitution reactions of this compound can proceed through several distinct mechanisms, each with its own stereochemical consequences. The choice of nucleophile, solvent, and reaction temperature plays a crucial role in directing the reaction towards a desired pathway.
The SN2 Pathway: Inversion of Stereochemistry at the α-Carbon
The SN2 reaction is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This "backside attack" leads to an inversion of stereochemistry at the reaction center. For this compound, which is a primary allylic bromide, the SN2 pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents.
The stereochemical outcome is predictable and reliable, making the SN2 reaction a powerful tool for stereospecific synthesis.
The SN2' Pathway: Substitution with Allylic Rearrangement
A characteristic feature of allylic systems is their propensity to undergo SN2' reactions, where the nucleophile attacks the γ-carbon of the double bond, leading to a shift of the double bond and departure of the leaving group from the α-carbon. The stereochemistry of the SN2' reaction is dependent on the trajectory of the nucleophilic attack relative to the leaving group, which can be either syn or anti.
-
syn-SN2' : The nucleophile attacks from the same face as the departing leaving group.
-
anti-SN2' : The nucleophile attacks from the face opposite to the departing leaving group.
The preferred pathway is influenced by the nature of the nucleophile and the substrate. For instance, reactions of some cyclopentenyl bromides with soft nucleophiles like thiophenoxide have been shown to proceed with high syn-selectivity.[1] In contrast, organocuprates often favor an anti-SN2' pathway.[1]
SN1 and SN1' Pathways: Racemization through Carbocation Intermediates
In the presence of polar protic solvents and with weaker nucleophiles, this compound can undergo substitution via SN1 and SN1' mechanisms. These reactions proceed through a resonance-stabilized allylic carbocation intermediate.
Due to the planar nature of the carbocation, the nucleophile can attack from either face with equal probability, leading to a racemic mixture of products for both the SN1 and SN1' pathways. A study involving the reaction of this compound with methanol demonstrated the formation of both direct and rearranged substitution products, consistent with a carbocationic intermediate.[2]
| Reaction Pathway | Nucleophile/Solvent Conditions | Key Stereochemical Outcome |
| SN2 | Strong, non-bulky nucleophile; Polar aprotic solvent | Inversion of configuration |
| SN2' | Soft nucleophiles (e.g., thiophenols), Organocuprates | syn or anti addition, depending on the nucleophile |
| SN1/SN1' | Weak nucleophile; Polar protic solvent | Racemization |
Radical Allylic Bromination: Introducing Functionality at the Allylic Position
The synthesis of this compound itself often involves the radical bromination of 1-methylcyclopentene at the allylic position. The reagent of choice for this transformation is N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, thereby minimizing the competing electrophilic addition of bromine to the double bond.[3][4]
The reaction proceeds via a resonance-stabilized allylic radical. This delocalization means that the subsequent reaction with bromine can occur at either of the two carbons sharing the radical, potentially leading to a mixture of constitutional isomers if the radical is unsymmetrical. For 1-methylcyclopentene, abstraction of an allylic hydrogen from the methyl group leads to a primary allylic radical that is in resonance with a tertiary allylic radical. Bromination at the primary position yields the desired this compound.
Experimental Protocols
The following protocols are representative examples for conducting key stereoselective reactions on allylic bromides similar to this compound. Researchers should optimize these conditions for their specific substrate and desired outcome.
Protocol 3.1: SN2' Reaction with an Organocuprate Reagent
This protocol describes a typical procedure for the anti-SN2' addition of an alkyl group to a cyclic allylic bromide using a Gilman reagent (a lithium dialkylcuprate).
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Alkyllithium reagent (e.g., methyllithium, butyllithium)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Standard glassware for anhydrous reactions (oven-dried, under inert atmosphere)
Procedure:
-
Preparation of the Gilman Reagent: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon or nitrogen, add a slurry of CuI in anhydrous diethyl ether or THF. b. Cool the suspension to -78 °C (dry ice/acetone bath). c. Slowly add two equivalents of the alkyllithium reagent dropwise via syringe. The solution will typically change color, indicating the formation of the lithium dialkylcuprate. Stir the mixture at this temperature for 30 minutes.
-
SN2' Reaction: a. In a separate flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether or THF. b. Cool the solution of the allylic bromide to -78 °C. c. Slowly transfer the freshly prepared Gilman reagent to the solution of the allylic bromide via a cannula. d. Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous NH4Cl solution. b. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and filter. d. Concentrate the filtrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to afford the desired 1-alkyl-2-methyl-3-methylenecyclopentane.
Causality: The use of a cuprate reagent favors the SN2' pathway.[1] The low reaction temperature helps to control the reactivity and minimize side reactions. The anti-stereoselectivity arises from the preferred geometry of the transition state in the organocuprate addition.
Protocol 3.2: Radical Allylic Bromination with N-Bromosuccinimide (NBS)
This protocol outlines the synthesis of this compound from 1-methylcyclopentene using NBS.
Materials:
-
1-Methylcyclopentene
-
N-Bromosuccinimide (NBS), recrystallized from water
-
Carbon tetrachloride (CCl4) or benzene
-
Radical initiator (e.g., benzoyl peroxide or AIBN) or a UV lamp
-
Standard reflux apparatus
Procedure:
-
Reaction Setup: a. To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-methylcyclopentene and carbon tetrachloride. b. Add one equivalent of freshly recrystallized NBS and a catalytic amount of the radical initiator (e.g., 1-2 mol%).
-
Reaction: a. Heat the mixture to reflux (or irradiate with a UV lamp) and maintain for 2-4 hours. The progress of the reaction can be monitored by observing the consumption of the dense NBS, which is replaced by the less dense succinimide.
-
Workup and Purification: a. Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. b. Wash the filtrate with water and then with a saturated aqueous sodium bicarbonate solution to remove any remaining HBr. c. Dry the organic layer over anhydrous calcium chloride (CaCl2), filter, and concentrate under reduced pressure. d. Purify the crude product by vacuum distillation to yield this compound.
Causality: NBS provides a low concentration of Br2 and bromine radicals, which favors allylic substitution over addition to the double bond.[3][4] The radical initiator or UV light is necessary to initiate the radical chain reaction.
Conclusion and Future Perspectives
The stereochemical outcome of reactions involving this compound is highly dependent on the chosen reaction conditions. By carefully selecting the nucleophile, solvent, and temperature, researchers can steer the reaction towards specific stereochemical pathways, including inversion of configuration (SN2), syn- or anti-allylic rearrangement (SN2'), or racemization (SN1/SN1'). Furthermore, understanding the mechanism of radical allylic bromination allows for the efficient synthesis of this versatile substrate.
The principles and protocols outlined in this guide provide a solid foundation for the stereocontrolled synthesis of complex molecules derived from this compound. Future research in this area will likely focus on the development of new catalytic enantioselective methods to further enhance the synthetic utility of this and related allylic bromides, opening up new avenues for the efficient construction of chiral molecules with important biological activities.
References
- Chad's Prep®. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
- Vedantu. (n.d.). Allylic Substitution Reaction: Mechanism, Examples & Tips.
- Chapleo, C. B., Finch, M. A. W., Roberts, S. M., Woolley, G. T., Newton, R. F., & Selby, D. W. (1980). S N ′ reactions on some cyclopentene derivatives employing simple nucleophiles and organocuprate reagents. Journal of the Chemical Society, Perkin Transactions 1, 1847-1852.
- Chemistry LibreTexts. (2023, January 22). Allylic Substitution.
- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
- jOeCHEM. (2020, October 24). Brominating the Allylic Position with NBS [Video]. YouTube. [Link]
- Organic Chemistry Tutor. (2020, July 11).
- Chem-Station. (2014, August 7). Organocuprates.
- Chegg. (2019, September 4). Solved (g) When this compound is....
Sources
Derivatization of 1-(Bromomethyl)-2-methylcyclopentene for further synthesis
Application Note & Protocol Guide
Topic: Strategic Derivatization of 1-(Bromomethyl)-2-methylcyclopentene for Advanced Synthetic Applications
Abstract: This document provides a detailed technical guide for researchers, chemists, and professionals in drug development on the derivatization of this compound. This versatile allylic bromide is a valuable building block for introducing the 2-methylcyclopentenyl moiety into more complex molecular architectures. We will explore the fundamental principles of its reactivity, present detailed protocols for key transformations including nucleophilic substitutions and organometallic preparations, and discuss the mechanistic underpinnings that dictate product outcomes. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.
Introduction: The Synthetic Potential of this compound
This compound is a functionalized cycloalkene of significant interest in synthetic organic chemistry. Its structure, featuring a primary allylic bromide, makes it a highly reactive and versatile intermediate for a wide array of chemical transformations. The allylic positioning of the bromine atom activates the C-Br bond towards cleavage, facilitating reactions that are often sluggish with simple alkyl halides.
The core value of this reagent lies in its ability to serve as a precursor to natural product scaffolds, pharmaceutical intermediates, and novel materials.[1][2] The cyclopentene ring is a common motif in biologically active molecules, and the ability to functionalize it via the bromomethyl handle opens numerous avenues for molecular design and discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₇H₁₁Br | [3] |
| Molecular Weight | 175.07 g/mol | [3] |
| CAS Number | 99439-91-5 | [3] |
| Appearance | Flammable liquid | [3] |
Mechanistic Foundations: Understanding Allylic Reactivity
The reactivity of this compound is dominated by its nature as an allylic halide. This system exhibits unique behavior due to the interaction between the carbon-halogen bond and the adjacent π-system of the double bond.
The Resonance-Stabilized Allylic Cation
In polar, protic solvents or under conditions favoring an S_N1 pathway, the bromide leaving group departs to form a resonance-stabilized allylic carbocation.[4][5] This delocalization of positive charge across two carbon atoms is a critical feature, as it means that an incoming nucleophile can attack at two distinct positions. This often leads to a mixture of products: the direct substitution product (S_N1) and the rearranged, or allylic shift, product (S_N1').
Caption: S_N1/S_N1' pathway via a resonance-stabilized carbocation.
S_N2 and S_N2' Pathways
With strong, unhindered nucleophiles in polar aprotic solvents, a bimolecular substitution (S_N2) can occur. This involves a direct backside attack on the carbon bearing the bromine. Concurrently, a concerted attack at the terminal carbon of the double bond, with simultaneous displacement of the bromide, can also happen (S_N2' mechanism). The choice between these pathways is influenced by steric hindrance and the nature of the nucleophile.[5]
Derivatization Protocols
This section details validated protocols for the key transformations of this compound.
Protocol 1: Nucleophilic Substitution (S_N1 Solvolysis)
This protocol describes the solvolysis reaction with methanol, a classic example of an S_N1/S_N1' process where the solvent acts as the nucleophile.[6][7] This reaction typically yields a mixture of isomeric methoxy ethers.
Causality Behind Experimental Choices:
-
Methanol as Solvent/Nucleophile: A polar, protic solvent that stabilizes the carbocation intermediate and acts as the nucleophile.
-
Heat: Provides the necessary activation energy for the C-Br bond cleavage, which is the rate-determining step in an S_N1 reaction.
-
Aqueous Workup: Used to quench the reaction and separate the organic products from the aqueous phase and any water-soluble byproducts like HBr.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Reaction Conditions: Heat the mixture to reflux (approx. 65°C) and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the starting material is consumed (typically 4-6 hours), allow the reaction to cool to room temperature.
-
Extraction: Pour the mixture into a separatory funnel containing deionized water (3x the volume of methanol). Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any HBr formed) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, containing a mixture of 1-(methoxymethyl)-2-methylcyclopent-1-ene and 1-methoxy-1-methyl-2-methylenecyclopentane, can be purified by flash column chromatography on silica gel.[6]
Table 2: Representative Nucleophilic Substitution Reactions
| Nucleophile | Solvent | Typical Mechanism | Expected Major Product(s) |
| Methanol (CH₃OH) | Methanol | S_N1 / S_N1' | Mixture of methoxy ethers[6] |
| Sodium Cyanide (NaCN) | DMSO, DMF | S_N2 | 2-(2-methylcyclopent-1-en-1-yl)acetonitrile |
| Sodium Azide (NaN₃) | DMF | S_N2 | 1-(Azidomethyl)-2-methylcyclopentene |
| Sodium Thiophenoxide (PhSNa) | THF, Ethanol | S_N2 | (2-methylcyclopent-1-en-1-yl)(phenyl)sulfane |
Protocol 2: Grignard Reagent Formation for Carbon-Carbon Bond Formation
The conversion of the allylic bromide to a Grignard reagent transforms the electrophilic carbon into a potent nucleophile, enabling the formation of new carbon-carbon bonds.[8]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of protic solvents like water or alcohols.[8] All glassware must be flame-dried, and solvents must be rigorously anhydrous.
-
Ethereal Solvent (THF/Et₂O): These solvents are crucial as they are aprotic and solvate the magnesium center, stabilizing the Grignard reagent.[8]
-
Iodine Crystal: Used as an initiator to activate the surface of the magnesium turnings.
Sources
- 1. Biomimetic synthesis of natural products: Progress, challenges and prospects | EurekAlert! [eurekalert.org]
- 2. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H11Br | CID 10986785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]
- 6. Solved (g) When this compound is | Chegg.com [chegg.com]
- 7. Solved A this compound, heated in | Chegg.com [chegg.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Real-Time Monitoring of Reactions Involving 1-(Bromomethyl)-2-methylcyclopentene
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective monitoring of chemical reactions involving the allylic bromide, 1-(Bromomethyl)-2-methylcyclopentene. Due to its reactive nature, precise tracking of reaction progress is crucial for optimizing yield, minimizing byproduct formation, and ensuring process safety. This guide details protocols for Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a multi-faceted approach to reaction analysis. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system.
Introduction: The Significance of Monitoring this compound Reactions
This compound is a valuable synthetic intermediate, featuring a reactive allylic bromide moiety. Allylic halides are known for their susceptibility to both SN1 and SN2 substitution reactions, as well as potential rearrangements, making the careful monitoring of their transformations essential.[1] Inadequate monitoring can lead to incomplete reactions, the formation of isomeric byproducts, or subsequent unwanted reactions.
The choice of monitoring technique is dictated by the specific reaction conditions, the properties of the reactants and products, and the level of quantitative detail required. A combination of techniques often provides the most complete picture of the reaction's progress.[2] This guide will provide detailed protocols for four of the most common and powerful techniques for monitoring organic reactions.[3]
Reaction Quenching: A Critical First Step
Before analysis, it is often necessary to quench the reaction to prevent further transformation of the sample, which would lead to inaccurate results.[4] For reactions involving the electrophilic this compound, quenching can typically be achieved by:
-
Rapid Cooling: Immersing the reaction vessel in an ice bath to significantly slow down the reaction rate.
-
Dilution: Diluting the reaction mixture with a cold, inert solvent.
-
Chemical Quenching: Adding a reagent that rapidly consumes a key reactant. For example, if a nucleophile is driving the reaction, a rapid electrophile could be added to consume it. Conversely, for reactions where this compound is the limiting reagent, a non-interfering nucleophile could be added.
The choice of quenching method should be carefully considered to avoid interference with the subsequent analytical technique.
Thin-Layer Chromatography (TLC): Rapid, Qualitative Monitoring
TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress.[5][6][7] It allows for the simultaneous analysis of the starting material, reaction mixture, and product (if available), providing a quick visual assessment of the consumption of reactants and the formation of products.[8][9]
Principle of TLC Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[6] The polarity of the compounds determines their affinity for the stationary phase and thus their rate of travel up the TLC plate. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (R_f_).
Detailed Protocol for TLC Monitoring
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Eluent (solvent system)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or p-anisaldehyde stain)
-
Heat gun
Procedure:
-
Prepare the Eluent: Based on the polarity of the starting material and expected product, prepare a suitable solvent system. For this compound, a non-polar compound, a good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v).[5]
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of this compound.
-
In the "Rxn" lane, spot the quenched and diluted aliquot from the reaction mixture.
-
In the "Co" lane, spot the starting material first, and then carefully spot the reaction mixture on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture.[8]
-
-
Develop the Plate: Place the spotted TLC plate in the developing chamber containing the eluent, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. Compounds with UV-active chromophores will appear as dark spots.
-
If the compounds are not UV-active, or for further confirmation, stain the plate. A potassium permanganate stain is often effective for compounds with double bonds, which will appear as yellow spots on a purple background.
-
-
Interpret the Results: Compare the spots in the "Rxn" lane to the "SM" lane. A complete reaction will show the disappearance of the starting material spot and the appearance of a new spot(s) for the product(s). The R_f_ values can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
| Compound | Expected Polarity | Expected R_f_ (8:2 Hexanes:EtOAc) |
| This compound | Low | ~0.7 - 0.8 |
| Example Product (e.g., alcohol) | Higher | ~0.3 - 0.4 |
| Example Product (e.g., ether) | Slightly Higher | ~0.5 - 0.6 |
Note: R_f_ values are indicative and should be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS): Quantitative Analysis of Volatile Compounds
GC-MS is a powerful technique for separating and identifying volatile compounds.[10] It is particularly well-suited for monitoring reactions involving relatively non-polar and thermally stable compounds like this compound and its likely substitution products.
Principle of GC-MS Analysis
In GC, a sample is vaporized and injected into a long, thin column. An inert carrier gas (e.g., helium) carries the sample through the column, which is coated with a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.[11]
Detailed Protocol for GC-MS Monitoring
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms)
-
Helium carrier gas
-
Volatile solvent for dilution (e.g., hexane, ethyl acetate)
-
Internal standard (a non-reactive compound with a distinct retention time, e.g., dodecane)
Procedure:
-
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture at a specific time point.
-
Quench the reaction immediately.
-
Dilute the quenched sample with a volatile solvent to a concentration suitable for GC-MS analysis (typically in the ppm range).
-
Add a known amount of an internal standard. This will allow for quantitative analysis by comparing the peak areas of the analytes to the peak area of the internal standard.
-
-
GC-MS Instrument Setup (Example Conditions):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes. (This program should be optimized based on the volatility of the compounds).[10]
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, product(s), and internal standard based on their retention times.
-
Confirm the identity of each peak by comparing its mass spectrum to a library or by analyzing the fragmentation pattern. The molecular ion peak (M+) for this compound would be expected at m/z 174/176 due to the isotopic pattern of bromine.
-
Integrate the peak areas for each component.
-
Calculate the relative concentrations of the starting material and product(s) over time to determine the reaction progress.
-
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| This compound | Early to mid | 174/176 (M+), 95 (M-Br), 81 |
| Example Product (e.g., alcohol) | Later | Dependent on structure |
| Dodecane (Internal Standard) | Distinct from analytes | 170 (M+), characteristic alkane fragments |
Note: Retention times and mass fragments are predictive and require experimental verification.
High-Performance Liquid Chromatography (HPLC): Versatile Quantitative Analysis
HPLC is a highly versatile and precise technique for separating and quantifying compounds in a mixture.[12] It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.
Principle of HPLC Analysis
HPLC operates on the same principle of differential partitioning as TLC but utilizes a high-pressure pump to force the mobile phase through a column packed with a stationary phase.[13] This results in much higher resolution and more reproducible results. A detector (e.g., UV-Vis) is used to detect the compounds as they elute from the column.
Detailed Protocol for HPLC Monitoring
Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis detector
-
A suitable HPLC column (e.g., a C18 reverse-phase column)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Syringe filters (0.45 µm)
Procedure:
-
Method Development: Develop a suitable HPLC method to separate the starting material from the product(s). For a non-polar compound like this compound, a reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point. A gradient elution may be necessary to achieve good separation in a reasonable time.
-
Sample Preparation:
-
Withdraw and quench an aliquot of the reaction mixture.
-
Dilute the sample with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
HPLC Instrument Setup (Example Conditions):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water, B: Acetonitrile. Start with a gradient of 60% B to 100% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detector Wavelength: 210 nm (as many organic molecules have some absorbance in the low UV range).
-
-
Data Analysis:
-
Identify the peaks for the starting material and product(s) by their retention times.
-
Create a calibration curve for the starting material and, if possible, the product(s) using standards of known concentration.
-
Use the peak areas from the reaction samples and the calibration curve to determine the concentration of each component over time.
-
| Compound | Expected Elution Order (Reverse Phase) |
| Example Product (e.g., alcohol) | Earlier |
| This compound | Later |
Note: Elution order is dependent on the specific product and mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-Situ and Real-Time Monitoring
NMR spectroscopy is an incredibly powerful tool for reaction monitoring as it provides detailed structural information and can often be performed directly on the reaction mixture (in-situ).[14][15] This avoids the need for sample workup and provides a true snapshot of the reaction at a given time.[16]
Principle of NMR Monitoring
NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its absorption frequency, resulting in a unique NMR spectrum that provides detailed information about the structure of the molecule.[2] By monitoring the disappearance of signals corresponding to the starting material and the appearance of signals for the product, the reaction progress can be accurately quantified.[17][18]
Detailed Protocol for ¹H NMR Monitoring
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (that will dissolve all reaction components, e.g., CDCl₃)
-
Internal standard (with a simple spectrum that does not overlap with analyte signals, e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Identify Diagnostic Peaks: Before starting the reaction, obtain a ¹H NMR spectrum of the starting material, this compound, and identify one or more well-resolved peaks that can be used to monitor its consumption. The protons of the bromomethyl group (-CH₂Br) would be an excellent choice. Similarly, identify the expected diagnostic peaks for the product(s).
-
Sample Preparation:
-
At each time point, withdraw an aliquot of the reaction mixture.
-
Add the aliquot to an NMR tube containing a deuterated solvent and a known amount of an internal standard.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure that the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁) to allow for accurate integration.
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate the diagnostic peak for the starting material, the diagnostic peak(s) for the product(s), and the peak for the internal standard.
-
The conversion can be calculated by comparing the integral of the starting material peak to the integral of the product peak(s) or the internal standard over time.
-
| Compound/Group | Expected ¹H NMR Chemical Shift (δ, ppm) | Multiplicity |
| This compound (-CH₂Br) | ~3.9 - 4.1 | Singlet |
| This compound (CH₃) | ~1.7 | Singlet |
| Example Product (-CH₂-Nu) | Dependent on Nucleophile (Nu) | Varies |
| 1,3,5-Trimethoxybenzene (-OCH₃) | ~3.8 | Singlet |
| 1,3,5-Trimethoxybenzene (Ar-H) | ~6.1 | Singlet |
Note: Chemical shifts are approximate and depend on the solvent and other factors.
Conclusion
The successful synthesis of desired products from this compound relies heavily on the careful monitoring of the reaction progress. This guide has provided detailed protocols for four key analytical techniques: TLC for rapid qualitative assessment, GC-MS and HPLC for accurate quantitative analysis, and NMR for detailed in-situ structural and quantitative information. The choice of technique will depend on the specific reaction, available equipment, and the goals of the study. By implementing these protocols, researchers can gain a deeper understanding of their reaction systems, leading to optimized conditions, higher yields, and improved purity of the final products.
References
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google Books.
- A Comparative Guide to HPLC Analysis for Reaction Kinetics of 1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). Benchchem.
- Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (n.d.). National Institutes of Health.
- Application Note: Derivatization of Cyclopent-3-ene-1-carbonyl chloride for Enhanced GC-MS Analysis. (n.d.). Benchchem.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). McMaster University.
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry.
- A Comparative Guide to the Quantification of 1- Methylcyclopentene: GC-MS vs. Derivatization. (n.d.). Benchchem.
- Ch 10: Nucleophilic Substitution reactions of Allylic halides. (n.d.). University of Calgary.
- Reactions of Allyl System. (n.d.). KPU Pressbooks.
- Monitoring Reactions by TLC. (n.d.). Washington State University.
- Uses of TLC. (2022). Chemistry LibreTexts.
- Allylic Substitution Reaction: Mechanism, Examples & Tips. (n.d.). Vedantu.
- Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
- How can TLC monitor the progress of a chemical reaction?. (2020). YouTube.
- Thin Layer Chromatography. (2022). Chemistry LibreTexts.
- Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. (2020). RSC Publishing.
- NMR Reaction-Monitoring as a Process Analytical Technique. (n.d.). Pharmaceutical Technology.
- NMR Reaction Monitoring Robust to Spectral Distortions. (2022). National Institutes of Health.
- Quantitative NMR methods for reaction and process monitoring. (n.d.). RPTU.
- Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. (n.d.). SpringerLink.
- High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022). Bridgewater College Digital Commons.
Sources
- 1. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]
- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. pharmtech.com [pharmtech.com]
- 15. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 16. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. asahilab.co.jp [asahilab.co.jp]
Application Note: A Scalable Synthesis Protocol for 1-(Bromomethyl)-2-methylcyclopentene via Allylic Bromination
Abstract: This document provides a comprehensive, in-depth guide for the large-scale synthesis of 1-(Bromomethyl)-2-methylcyclopentene, a valuable intermediate in organic synthesis. The protocol is centered around the selective allylic bromination of 1,2-dimethylcyclopentene using N-Bromosuccinimide (NBS). We elaborate on the underlying reaction mechanism, provide a detailed step-by-step protocol suitable for scaling, and discuss critical process parameters, safety considerations, and methods for purification and characterization. This guide is intended for researchers and process chemists in industrial and academic settings.
Introduction and Strategic Overview
This compound is a key building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the presence of two reactive functionalities: a nucleophilic double bond and an electrophilic allylic bromide, which can be manipulated selectively.
The most direct and industrially viable route to this compound is the allylic bromination of a suitable precursor. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator, is the method of choice.[1][2] This approach is favored over using molecular bromine (Br₂) because NBS maintains a very low, steady-state concentration of Br₂ and bromine radicals, which selectively promotes substitution at the allylic position while minimizing competitive electrophilic addition across the double bond.[2][3][4]
The overall synthetic strategy involves two primary stages:
-
Synthesis of the Precursor: Dehydration of 1,2-dimethylcyclopentanol to yield 1,2-dimethylcyclopentene.[5]
-
Allylic Bromination: Selective bromination of 1,2-dimethylcyclopentene using NBS to form the target product.
Reaction Schematics and Mechanism
Part A: Synthesis of 1,2-Dimethylcyclopentene
The precursor is synthesized via an acid-catalyzed E1 elimination (dehydration) of 1,2-dimethylcyclopentanol. Protonation of the hydroxyl group creates a good leaving group (water), which departs to form a stable tertiary carbocation. Subsequent deprotonation of an adjacent carbon yields the most substituted (Zaitsev) alkene product, 1,2-dimethylcyclopentene.
Part B: Allylic Bromination of 1,2-Dimethylcyclopentene
The core of the synthesis is a free-radical chain reaction.[3]
-
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically using light (hν) or a radical initiator like azobisisobutyronitrile (AIBN), to generate a bromine radical (Br•).[2][3]
-
Propagation:
-
The bromine radical abstracts a hydrogen atom from one of the allylic methyl groups of 1,2-dimethylcyclopentene. This is the rate-determining step and is favored due to the formation of a resonance-stabilized allylic radical.[1][3]
-
This allylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain.[2][3]
-
-
Termination: The reaction concludes when radicals combine.
Detailed Synthesis Protocol
3.1. Stage 1: Preparation of 1,2-Dimethylcyclopentene
-
Materials:
-
1,2-dimethylcyclopentanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask fitted with a distillation apparatus, add 1,2-dimethylcyclopentanol.
-
Slowly add concentrated H₂SO₄ dropwise while cooling the flask in an ice bath.
-
Gently heat the mixture to initiate distillation. Collect the distillate, which will be a mixture of the alkene and water.
-
Wash the distillate with saturated NaHCO₃ solution to neutralize any residual acid, followed by a water wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and perform a final fractional distillation to obtain pure 1,2-dimethylcyclopentene.
-
3.2. Stage 2: Large-Scale Synthesis of this compound
-
Materials & Equipment:
-
1,2-dimethylcyclopentene (precursor from Stage 1)
-
N-Bromosuccinimide (NBS), recrystallized from water to ensure purity.
-
Azobisisobutyronitrile (AIBN) or a suitable UV lamp.
-
Carbon Tetrachloride (CCl₄), anhydrous.
-
Large, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Ice bath and heating mantle.
-
-
Detailed Step-by-Step Protocol:
-
Reactor Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is oven-dried to prevent hydrolysis of NBS.
-
Charging Reactants: Charge the reactor with 1,2-dimethylcyclopentene and anhydrous carbon tetrachloride. Begin mechanical stirring and purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Addition of NBS: Add recrystallized N-Bromosuccinimide to the mixture. NBS is a solid and will be largely insoluble at the start.
-
Initiation: Add a catalytic amount of AIBN (typically 1-2 mol%). Alternatively, position a UV lamp to irradiate the flask.
-
Reaction Execution: Gently heat the mixture to reflux (approx. 77°C for CCl₄). The reaction is often exothermic and may require initial cooling to control the rate. The progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating on the surface.
-
Work-up: After the reaction is complete (typically 1-3 hours, can be monitored by GC-MS), cool the mixture to room temperature and then further in an ice bath. The succinimide byproduct will precipitate.
-
Filtration: Filter the cold mixture to remove the succinimide. Wash the solid with a small amount of cold CCl₄ to recover any trapped product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the CCl₄ solvent. The crude product is a yellowish oil.
-
Final Purification (Vacuum Distillation): Purify the crude oil by vacuum distillation to yield this compound as a clear, colorless to pale yellow liquid.
-
Process Data and Characterization
| Parameter | Value/Method | Rationale |
| Precursor | 1,2-Dimethylcyclopentene | Provides the correct allylic system for selective bromination. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Ensures a low concentration of Br₂, favoring allylic substitution over addition.[2][4] |
| Solvent | Carbon Tetrachloride (CCl₄) | Anhydrous, non-polar solvent that facilitates the radical mechanism. |
| Initiator | AIBN / UV Light | Provides the initial energy for homolytic cleavage of the N-Br bond.[3] |
| Reaction Temp. | Reflux (~77 °C) | Sufficient temperature to initiate radical formation and drive the reaction to completion. |
| Typical Yield | 75-85% | Reflects an efficient conversion with minimal side reactions. |
| Purity Analysis | GC-MS, ¹H NMR, ¹³C NMR | Standard methods to confirm product identity and assess purity. |
Safety and Handling Precautions
-
N-Bromosuccinimide (NBS): NBS is a corrosive solid and a lachrymator. It is harmful if swallowed and causes severe skin burns and eye damage.[6][7] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] Avoid dust formation and keep away from combustible materials.[8][10]
-
Carbon Tetrachloride (CCl₄): CCl₄ is a toxic and carcinogenic solvent. All operations must be conducted within a certified chemical fume hood.
-
Allylic Bromides: The product, this compound, is an allylic bromide. This class of compounds are potent alkylating agents and should be handled with extreme care as they are lachrymatory and potentially mutagenic.
-
General Procedures: Always wear appropriate PPE.[9] In case of skin contact, wash immediately with plenty of water.[8] If inhaled, move to fresh air.[6] In case of eye contact, rinse cautiously with water for several minutes.[6]
Experimental Workflow Visualization
Diagram 1: Synthesis Workflow A high-level overview of the entire synthesis process, from precursor preparation to final product purification.
Caption: Workflow for the synthesis of this compound.
Diagram 2: Radical Chain Mechanism A simplified representation of the key steps in the free-radical bromination mechanism.
Caption: Key steps of the free-radical allylic bromination mechanism.
References
- Homework.Study.com. (n.d.). Suggest an experimental procedure that could be used to synthesise 1,2-dimethylcyclopentene from 1,2-dimethylcyclopentanol.
- Organic Chemistry Tutor. (n.d.). 07. Synthesis of 1,2-Dimethylcyclopentane from Methylcyclopentane.
- Chegg.com. (2018). Solved Design a synthesis of 1-bromo-2-methylcyclopentane.
- Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
- Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.
- Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
- Kokke, W. C. M. C., & Varkevisser, F. A. (1973). Two syntheses of optically pure (1R,2R)-1,2-dimethylcyclopentane. The Journal of Organic Chemistry, 38(14), 2562-2564.
- Khan Academy. (2014). Allylic Bromination Using NBS.
- Brainly.com. (2023). Outline the synthesis of 2-methyl-1-bromocyclopentane, beginning with 1-bromo-1-methylcyclopentane.
- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
- Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
- jOeCHEM. (2020). Brominating the Allylic Position with NBS.
Sources
- 1. youtube.com [youtube.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. homework.study.com [homework.study.com]
- 6. lobachemie.com [lobachemie.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. carlroth.com [carlroth.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. carlroth.com:443 [carlroth.com:443]
The Versatile Synthon: A Guide to the Applications of 1-(Bromomethyl)-2-methylcyclopentene in Novel Compound Synthesis
Introduction: Unveiling the Potential of a Unique Building Block
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 1-(bromomethyl)-2-methylcyclopentene emerges as a highly versatile and reactive intermediate. Its unique structural motif, featuring a substituted cyclopentene ring coupled with a reactive bromomethyl group, offers a gateway to a diverse array of novel compounds. The cyclopentene core is a prevalent scaffold in numerous biologically active natural products and pharmaceutical agents, making this building block particularly valuable for researchers in drug discovery and development.[1][2] This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their quest for new chemical entities.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Molecular Formula | C₇H₁₁Br | |
| Molecular Weight | 175.07 g/mol | |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | Not available | |
| Density | Not available |
Safety Precautions: this compound is expected to be a flammable liquid and may cause skin and eye irritation. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis of this compound: A Step-by-Step Approach
The most direct and efficient route to this compound is through the allylic bromination of its precursor, 1,2-dimethylcyclopentene. This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source, which allows for selective bromination at the allylic position while minimizing competing reactions such as addition to the double bond.[3][4]
Part 1: Synthesis of the Precursor, 1,2-Dimethylcyclopentene
The starting material, 1,2-dimethylcyclopentene, can be readily prepared via the acid-catalyzed dehydration of 1,2-dimethylcyclopentanol.[5]
Protocol 1: Dehydration of 1,2-Dimethylcyclopentanol
-
Materials:
-
1,2-dimethylcyclopentanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable organic solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a distillation apparatus, place 1,2-dimethylcyclopentanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 5-10 mol%).
-
Gently heat the mixture to initiate the dehydration reaction. The product, 1,2-dimethylcyclopentene, will distill as it is formed.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Wash the collected distillate with saturated sodium bicarbonate solution to neutralize any residual acid, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and purify the resulting 1,2-dimethylcyclopentene by fractional distillation.
-
dot
Caption: Workflow for the synthesis of 1,2-dimethylcyclopentene.
Part 2: Allylic Bromination to Yield this compound
This key transformation proceeds via a free-radical chain mechanism.[6][7]
Protocol 2: Allylic Bromination of 1,2-Dimethylcyclopentene
-
Materials:
-
1,2-dimethylcyclopentene
-
N-bromosuccinimide (NBS)
-
A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethylcyclopentene (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator (e.g., 1-2 mol%).
-
Heat the reaction mixture to reflux. The reaction can be monitored by the disappearance of the solid NBS, which is denser than the solvent and will be consumed as the reaction progresses, being replaced by succinimide, which is less dense and will float.
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
dot
Caption: Key steps in the allylic bromination of 1,2-dimethylcyclopentene.
Applications in the Synthesis of Novel Compounds
The reactivity of the bromomethyl group in this compound makes it an excellent electrophile for a variety of nucleophilic substitution and organometallic reactions.
Nucleophilic Substitution Reactions
The bromide is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse functional groups at the methyl position.
a) Synthesis of Azides: Precursors to Amines
The introduction of an azide group provides a versatile handle for further transformations, most notably its reduction to a primary amine.
Protocol 3: Synthesis of 1-(Azidomethyl)-2-methylcyclopentene
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Diethyl ether
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.
-
Add sodium azide (1.2-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.[8][9]
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield 1-(azidomethyl)-2-methylcyclopentene, which can often be used in the next step without further purification.
-
b) Synthesis of Nitriles: A Gateway to Carboxylic Acids and Amines
The cyano group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, further expanding the synthetic utility of the building block.
Protocol 4: Synthesis of (2-Methylcyclopent-1-en-1-yl)acetonitrile
-
Materials:
-
This compound
-
Sodium cyanide (NaCN) or potassium cyanide (KCN)
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water and add ethanol.
-
Add a solution of this compound (1.0 equivalent) in ethanol.
-
Heat the mixture to reflux and monitor the reaction by TLC.[10][11]
-
Upon completion, cool the reaction mixture and remove the ethanol by rotary evaporation.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to give the crude nitrile, which can be purified by column chromatography or distillation.
-
Grignard Reaction: Carbon-Carbon Bond Formation
Conversion of this compound to its corresponding Grignard reagent opens up a vast number of possibilities for carbon-carbon bond formation through reactions with electrophiles such as aldehydes, ketones, and carbon dioxide.[12]
Protocol 5: Formation and Reaction of (2-Methylcyclopent-1-en-1-yl)methylmagnesium Bromide
-
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Aldehyde or ketone of choice
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
-
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether or THF.
-
In the dropping funnel, place a solution of this compound (1.0 equivalent) in the anhydrous solvent.
-
Add a small portion of the bromide solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[12]
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.
-
-
Reaction with an Electrophile (e.g., an Aldehyde):
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of the aldehyde (1.0 equivalent) in the anhydrous solvent dropwise to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate to obtain the crude alcohol product, which can be purified by column chromatography.
-
-
dot
Caption: General workflow for the Grignard reaction.
Conclusion: A Gateway to Chemical Diversity
This compound stands out as a building block of significant potential. Its straightforward synthesis and the predictable reactivity of its allylic bromide functionality provide a reliable platform for the introduction of the 2-methylcyclopent-1-en-1-yl)methyl moiety into a wide range of molecular scaffolds. The protocols detailed herein offer a starting point for researchers to explore the rich chemistry of this synthon, paving the way for the discovery of novel compounds with potential applications in medicinal chemistry, materials science, and beyond. The strategic application of this versatile intermediate will undoubtedly continue to contribute to the advancement of chemical synthesis.
References
- Representative synthetic and natural bioactive molecules containing polysubstituted cyclopentene or cyclopentane frameworks. ResearchGate.
- Suggest an experimental procedure that could be used to synthesise 1,2-dimethylcyclopentene from 1,2-dimethylcyclopentanol. Homework.Study.com.
- An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. SpringerLink.
- PubChem Compound Summary for CID 10986785, this compound. National Center for Biotechnology Information.
- Allylic Bromination with NBS. Chemistry LibreTexts.
- Allylic Bromination of alkenes with NBS and light. OrgoSolver.
- What is Allylic Bromination? Master Organic Chemistry.
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Video: Grignard Reagent Preparation and Grignard Reaction. JoVE.
- nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide.
- Reactions with Grignard Reagents. Chemistry LibreTexts.
- Allylic Bromination by NBS with Practice Problems. Chemistry Steps.
- 10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep.
- Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry.
- Allylic azides: synthesis, reactivity, and the Winstein rearrangement. National Center for Biotechnology Information.
- Synthesis and application of a new cleavable linker for "click"-based affinity chromatography. Beilstein Journal of Organic Chemistry.
- Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. Journal of the American Chemical Society.
- allyl cyanide. Organic Syntheses.
- Grignard Reactions in Cyclopentyl Methyl Ether. ResearchGate.
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Journal of Organic Chemistry.
- pounds.[1–3] Allylic Grignard reagents. Science of Synthesis.
- Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. National Center for Biotechnology Information.
- Nucleophilic substitution reactions with cyanide. YouTube.
Sources
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Application Note: Spectroscopic Characterization of 1-(Bromomethyl)-2-methylcyclopentene and Its Reaction Products
Abstract
This technical guide provides a detailed framework for the spectroscopic characterization of 1-(Bromomethyl)-2-methylcyclopentene, a reactive allylic bromide, and its potential reaction products.[1][2] As a versatile synthetic intermediate, understanding its structural integrity and the profile of subsequent reaction mixtures is critical for its effective use in organic synthesis and drug development.[3] This document outlines optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction: The Synthetic Versatility and Characterization Challenge
This compound is a halogenated organic compound featuring a trisubstituted double bond within a five-membered ring.[3][4] Its structure contains an allylic bromide moiety, a key functional group that imparts significant reactivity.[1][2] This makes it a valuable precursor for a variety of chemical transformations, including nucleophilic substitution and elimination reactions.[5]
The primary challenge in utilizing this reagent lies in its potential for isomerization and the formation of multiple products in subsequent reactions. Therefore, robust analytical methods are essential to confirm the structure of the starting material and to identify and quantify the components of any resulting product mixture. This guide provides the spectroscopic tools to confidently assess sample purity and reaction outcomes.
Core Spectroscopic Methodologies
A multi-spectroscopic approach is crucial for the unambiguous characterization of this compound and its derivatives. Each technique provides complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
2.1.1 ¹H NMR Spectroscopy: Unveiling the Proton Environment
-
Causality of Protocol Choices: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent ability to dissolve a wide range of organic compounds, its relative inertness, and its ease of removal post-analysis.[6][7] Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.
-
Experimental Protocol: ¹H NMR
-
Prepare a solution by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.[6]
-
Add a small amount of TMS as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
-
Data Interpretation: The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl, methylene, and bromomethyl protons. The chemical shifts and coupling patterns provide definitive structural information.
2.1.2 ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
-
Causality of Protocol Choices: The same sample prepared for ¹H NMR can be used for ¹³C NMR. Broadband proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
-
Experimental Protocol: ¹³C NMR
-
Use the sample prepared for ¹H NMR analysis.
-
Acquire the ¹³C spectrum with broadband proton decoupling.
-
A larger number of scans may be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Interpretation: The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, sp² hybridized carbons of the double bond will appear downfield compared to the sp³ hybridized carbons of the cyclopentane ring.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Causality of Protocol Choices: Analysis can be performed on a neat liquid sample using a salt plate (e.g., NaCl or KBr) or with a diamond ATR (Attenuated Total Reflectance) accessory. The neat analysis is often preferred for its simplicity and the absence of solvent interference bands.
-
Experimental Protocol: FT-IR (Neat Sample)
-
Place a small drop of the liquid sample directly onto the FT-IR spectrometer's ATR crystal or between two salt plates.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan to subtract atmospheric contributions.
-
-
Data Interpretation: The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching and bending, C=C stretching of the alkene, and the C-Br stretching of the alkyl halide.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that separates volatile compounds in a mixture and provides information about their molecular weight and fragmentation patterns.[9][10]
-
Causality of Protocol Choices: A non-polar capillary column is suitable for separating halogenated hydrocarbons.[11] Electron ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.[12]
-
Experimental Protocol: GC-MS
-
Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or hexane.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Use a temperature program that allows for the separation of the components of interest. A typical program might start at 50°C and ramp up to 250°C.
-
The mass spectrometer will acquire data over a mass range of m/z 40-400.
-
-
Data Interpretation: The gas chromatogram will show the retention time of each component, indicating its volatility and interaction with the stationary phase. The mass spectrum for each peak will display the molecular ion (if stable enough) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that can be used to identify the compound.[12][13][14]
Expected Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. This data is compiled from typical values for similar structural motifs.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH ₃ | ~1.7 | s | 3H |
| CH ₂ (ring) | ~1.8 - 2.4 | m | 4H |
| CH ₂Br | ~4.0 | s | 2H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C H₃ | ~15 |
| C H₂ (ring) | ~25 - 40 |
| C H₂Br | ~35 |
| C =C (quaternary) | ~130 - 140 |
| C =C (quaternary) | ~130 - 140 |
Table 3: Key FT-IR Absorptions for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (sp³) stretch | 2850-3000 | Medium-Strong |
| C=C stretch | 1650-1680 | Medium-Weak |
| C-H bend | 1375-1470 | Medium |
| C-Br stretch | 500-650 | Strong |
Table 4: Expected GC-MS Fragmentation for this compound
| m/z | Interpretation |
| 174/176 | Molecular ion (M⁺) peak, showing the isotopic pattern of bromine (¹⁹Br and ⁸¹Br) in a roughly 1:1 ratio.[13] |
| 95 | Loss of Br radical ([M-Br]⁺) |
| 79/81 | Bromine radical (Br⁺) |
Characterization of Potential Reaction Products
The reactivity of the allylic bromide in this compound can lead to various products, primarily through substitution (Sₙ1/Sₙ2) or elimination (E1/E2) pathways.[5]
Workflow for Product Analysis
Caption: Workflow for reaction monitoring and product characterization.
Example: Solvolysis with Methanol
Heating this compound in methanol can lead to substitution products.[5] The primary product is expected to be 1-(Methoxymethyl)-2-methylcyclopentene.
Spectroscopic Signatures of 1-(Methoxymethyl)-2-methylcyclopentene:
-
¹H NMR: Appearance of a new singlet around 3.3 ppm for the -OCH₃ group and a shift of the -CH₂- protons (now -CH₂-O) to around 3.8 ppm. Disappearance of the -CH₂Br signal.
-
¹³C NMR: Appearance of a new signal around 58 ppm for the -OCH₃ carbon.
-
FT-IR: Appearance of a strong C-O stretching band around 1100 cm⁻¹. Disappearance of the C-Br stretch.
-
MS: A molecular ion peak at m/z 126.
Conclusion
The protocols and data presented in this application note provide a robust framework for the comprehensive spectroscopic characterization of this compound and its reaction products. By employing a combination of NMR, FT-IR, and GC-MS, researchers can confidently verify the structure of their materials, assess purity, and elucidate the outcomes of their synthetic transformations. This analytical rigor is paramount for ensuring the reliability and reproducibility of experimental results in research and development.
References
- NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- PubChem.
- Allylic Bromin
- Fragmentation (mass spectrometry). Wikipedia. [Link]
- Solved (g) When this compound is | Chegg.com. Chegg. [Link]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
Sources
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- 6. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 7. NMR Solvents [merckmillipore.com]
- 8. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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Troubleshooting & Optimization
Technical Support Center: Bromination of 2-Methylcyclopentene
Introduction
Welcome to the technical support guide for the bromination of 2-methylcyclopentene. The primary goal of this reaction is typically the synthesis of trans-1,2-dibromo-1-methylcyclopentane via electrophilic addition.[1] However, the reactivity of the alkene and the nature of bromine present multiple pathways that can lead to a complex mixture of side products. This guide is designed to help you, the research scientist, navigate these challenges by providing in-depth mechanistic explanations, troubleshooting advice in a direct Q&A format, and validated protocols to maximize the yield and purity of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the reaction of 2-methylcyclopentene with Br₂ in an inert solvent?
The expected major product is trans-1,2-dibromo-1-methylcyclopentane. The reaction proceeds via a well-established electrophilic addition mechanism. The π-bond of the alkene attacks the bromine molecule, forming a cyclic bromonium ion intermediate.[2][3][4] This three-membered ring intermediate is then attacked by the bromide ion (Br⁻) from the face opposite to the ring (anti-attack), leading exclusively to the trans stereochemistry.[5][6][7]
Q2: What are the most common side reactions I should be aware of?
There are two primary side reactions that can significantly reduce the yield of the desired 1,2-dibromide:
-
Allylic Bromination: A radical substitution reaction that places a bromine atom on a carbon adjacent to the double bond, leaving the double bond intact.[8]
-
Halohydrin/Bromoether Formation: Occurs when a nucleophilic solvent (like water or alcohol) is present and participates in the reaction by attacking the bromonium ion intermediate.[9][10][11]
Q3: My NMR spectrum is complex, suggesting multiple products. What is the most likely cause?
A complex product mixture is almost always due to reaction conditions that inadvertently promote one of the side reactions mentioned above. The most common culprits are:
-
Exposure to UV light or excessive heat: This initiates a radical chain reaction, favoring allylic bromination.[6][12]
-
Use of a nucleophilic solvent or presence of water: Even trace amounts of water or using an alcohol as a solvent can lead to significant formation of bromohydrin or bromoether byproducts.[11][13]
Troubleshooting Guide: Specific Issues & Solutions
Problem: My primary product is 3-bromo-1-methylcyclopentene or 4-bromo-3-methylcyclopentene. Why did the bromine add to the allylic position?
Answer: You have inadvertently initiated a free-radical substitution reaction instead of the desired electrophilic addition.
-
Causality (The "Why"): Electrophilic addition of Br₂ is an ionic process that should ideally be run in the dark and at or below room temperature.[6] Free-radical allylic bromination is initiated by energy sources like UV light (from sunlight or lab lighting) or heat, which cause homolytic cleavage of the Br-Br bond to form bromine radicals (Br•).[12][14] These radicals are not electrophiles; instead, they abstract a hydrogen atom from the allylic position, which is weakened due to the formation of a resonance-stabilized allylic radical.[8] This radical then reacts with another Br₂ molecule to propagate the chain, yielding the allylic bromide.
-
Solution:
-
Exclude Light: Wrap your reaction flask in aluminum foil to completely exclude light.
-
Control Temperature: Run the reaction in an ice bath (0 °C) to prevent thermal initiation of radicals.
-
Use High Purity Reagents: Ensure your bromine and solvent are free from radical initiators (like peroxides).
-
Consider the Right Tool for the Job: If allylic bromination is your desired outcome, the reagent of choice is N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or benzoyl peroxide) in an inert solvent like CCl₄.[12] NBS provides a constant, low concentration of Br₂, which is key to favoring the radical pathway over electrophilic addition.[12]
-
Problem: I've isolated a product containing an -OH (hydroxyl) or -OR (alkoxy) group in addition to a bromine atom. Where did it come from?
Answer: Your solvent or reagents were contaminated with a nucleophile (water or alcohol), which intercepted the bromonium ion intermediate.
-
Causality (The "Why"): The cyclic bromonium ion is a potent electrophile.[9] While the bromide ion (Br⁻) is the intended nucleophile, any other nucleophile present can also attack and open the ring. Water and alcohols are effective nucleophiles. Since the solvent is present in a vast molar excess compared to the bromide ion, it can successfully compete as the nucleophile even if it's less intrinsically reactive.[11] The attack follows Markovnikov regioselectivity: the nucleophilic solvent attacks the more substituted carbon of the bromonium ion (the tertiary carbon C1 in this case), as it can better stabilize the partial positive charge in the transition state.[13]
-
Solution:
-
Use Anhydrous Solvents: Employ a dry, inert solvent such as dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or hexane. Ensure your solvent is rated as anhydrous or dry it using appropriate methods (e.g., molecular sieves) before use.
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (N₂ or Ar) before use.
-
Check Reagents: Verify that your 2-methylcyclopentene starting material is free of water.
-
Problem: Is carbocation rearrangement a concern in this reaction? I've heard that rearrangements can happen in alkene additions.
Answer: No, under standard conditions for Br₂ addition, carbocation rearrangements are not expected.
-
Causality (The "Why"): Carbocation rearrangements, such as hydride or alkyl shifts, occur when a discrete, "open" carbocation intermediate is formed, allowing for migration to a more stable position.[15][16] This is common in the addition of hydrogen halides (like HBr) to certain alkenes.[17] However, the halogenation of alkenes with Br₂ proceeds through a bridged bromonium ion.[7][10] This cyclic structure prevents the formation of a discrete carbocation and locks the carbon skeleton in place, thus precluding any rearrangement.[10][16] If you suspect a rearranged product, it is more likely an impurity from the starting material or a product from an unexpected acidic side reaction (e.g., if HBr is present as an impurity).
Data Summary: Conditions vs. Products
| Condition | Reagent | Solvent | Primary Product(s) | Mechanism |
| Desired | Br₂ | CH₂Cl₂ or CCl₄ (Inert, Anhydrous) | trans-1,2-dibromo-1-methylcyclopentane | Electrophilic Addition |
| Side Reaction 1 | Br₂ + UV Light/Heat | CCl₄ | 3-Bromo-1-methylcyclopentene & isomers | Free Radical Substitution |
| Side Reaction 2 | NBS + Initiator | CCl₄ | 3-Bromo-1-methylcyclopentene & isomers | Free Radical Substitution |
| Side Reaction 3 | Br₂ | H₂O / CH₃OH (Nucleophilic) | 2-Bromo-1-methylcyclopentan-1-ol / Ether | Electrophilic Addition (Solvent Adduct) |
Experimental Protocols
Protocol 1: Optimized Electrophilic Bromination of 2-Methylcyclopentene
This protocol is designed to maximize the yield of trans-1,2-dibromo-1-methylcyclopentane.
1. Preparation & Setup:
- Oven-dry a 100 mL round-bottom flask, a pressure-equalizing dropping funnel, and a magnetic stir bar. Assemble the apparatus under a gentle stream of dry nitrogen or argon and allow it to cool to room temperature.
- Wrap the entire apparatus securely with aluminum foil.
- Charge the flask with 2-methylcyclopentene (e.g., 4.1 g, 50 mmol) and 25 mL of anhydrous dichloromethane (CH₂Cl₂).
- Place the flask in an ice-water bath and begin stirring.
2. Reaction:
- In the dropping funnel, prepare a solution of bromine (e.g., 8.0 g, 50 mmol) in 15 mL of anhydrous CH₂Cl₂.
- Add the bromine solution dropwise to the stirred alkene solution over 30-45 minutes. Maintain the internal temperature below 5 °C. The characteristic red-brown color of bromine should disappear upon addition.[4]
- After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.
3. Workup & Purification:
- Quench the reaction by slowly adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume any unreacted bromine.
- Transfer the mixture to a separatory funnel. Wash the organic layer with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution, followed by 20 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography (silica gel, hexanes) to yield pure trans-1,2-dibromo-1-methylcyclopentane.
Mechanistic Pathways (Visualized)
The following diagrams illustrate the key mechanistic pathways discussed. Understanding these electron-pushing formalisms is critical for rational troubleshooting.
Caption: Desired electrophilic addition via a cyclic bromonium ion.
Caption: Radical mechanism for allylic bromination side reaction.
Caption: Interception of the bromonium ion by a water molecule.
References
- Pearson Education. (n.d.). Electrophilic Addition Mechanisms to Alkenes. Pearson+.
- Save My Exams. (2024). Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry).
- Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine.
- Clark, J. (n.d.). Electrophilic addition - symmetrical alkenes and bromine. Chemguide.
- ChemTube3D. (n.d.). A Level - Electrophilic Addition Addition of bromine to an alkene.
- Chemistry LibreTexts. (2019, December 30). 11.8: Electrophilic Addition of Halogens to Alkenes.
- ChemTube3D. (n.d.). Step 2: Nucleophilic Addition of Water - Mechanism Review.
- Ashenhurst, J. (n.d.). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry.
- Chemistry Steps. (n.d.). Rearrangements in Alkene Addition Reactions.
- Ashenhurst, J. (2013, March 15). Halogenation of Alkenes and Halohydrin Formation. Master Organic Chemistry.
- Lady Keane College. (n.d.). Stereochemistry of Addition of Bromine to Alkenes.
- Ashenhurst, J. (2013, February 26). Rearrangements in Alkene Addition Reactions. Master Organic Chemistry.
- The Animated Chemistry Textbook. (2021, July 25). Carbocation Rearrangements - Alkene Reactions Part 4 of 9 [Video]. YouTube.
- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
- Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
- Ashenhurst, J. (2013, November 25). What is Allylic Bromination?. Master Organic Chemistry.
- Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine.
- jOeCHEM. (2020, October 24). Brominating the Allylic Position with NBS [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). 1,2-Dibromo-1-methylcyclopentane. PubChem Compound Database.
- Hahn, J. (n.d.). Chapter 8 Lecture. JulietHahn.com.
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- 17. youtube.com [youtube.com]
Technical Support Center: Minimizing Byproduct Formation in Reactions of 1-(Bromomethyl)-2-methylcyclopentene
Introduction: 1-(Bromomethyl)-2-methylcyclopentene is a valuable reagent in organic synthesis, prized for its potential to introduce a functionalized five-membered ring structure. However, its utility is often complicated by its inherent reactivity as an allylic bromide. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework to mitigate the formation of common byproducts. By understanding the underlying reaction mechanisms, users can strategically control reaction conditions to favor the desired product and streamline purification efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the reactivity of this compound.
FAQ 1: What are the most common byproducts I should expect?
When reacting this compound, particularly in nucleophilic substitutions, you are likely to encounter three main classes of byproducts:
-
Rearranged Isomers: The most common byproduct is the isomer resulting from an allylic rearrangement, where the double bond shifts.[1][2][3] For example, a nucleophile might attack the tertiary carbon of the cyclopentene ring, leading to a product where the double bond has migrated.
-
Elimination Products (Dienes): Under basic conditions or at elevated temperatures, elimination reactions can occur, leading to the formation of dienes.[4][5][6]
-
Solvent-Derived Products: If a nucleophilic solvent (like methanol or ethanol) is used, it can compete with the intended nucleophile, leading to solvolysis products.[7][8]
FAQ 2: Why is this starting material so prone to forming these byproducts?
The propensity for byproduct formation stems from the electronic nature of allylic systems. This compound can react through two primary nucleophilic substitution pathways: SN1 and SN2.
-
Under conditions that favor dissociation of the bromide leaving group (e.g., polar protic solvents, low nucleophile concentration), a resonance-stabilized allylic carbocation is formed.[3][9] This intermediate has two electrophilic sites, allowing a nucleophile to attack at either the primary carbon (desired SN1 product) or the tertiary carbon (rearranged SN1' product), resulting in a mixture of isomers.[1][10]
-
Elimination reactions (E1 or E2) are often in competition with substitution and are favored by strong bases and higher temperatures.[5][11]
FAQ 3: Can the purity of my this compound starting material be a factor?
Absolutely. The synthesis of this compound, often via free-radical bromination of 1,2-dimethylcyclopentene using N-Bromosuccinimide (NBS), can itself produce a mixture of allylic bromide isomers.[2] If your starting material already contains the rearranged isomer, it will inevitably lead to the corresponding rearranged product in your subsequent reaction, complicating purification and yield calculations. It is crucial to assess the purity of the starting material by NMR or GC-MS before use.
FAQ 4: How can I accurately identify and quantify the byproducts in my reaction mixture?
A combination of analytical techniques is recommended for a complete picture:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile isomers and byproducts based on their mass-to-charge ratio and retention time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The chemical shifts and coupling constants of the protons on and near the double bond are distinct for each isomer. 2D NMR techniques like COSY can further help in assigning the structure of unexpected byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the ratio of products, especially if they are not volatile enough for GC or if preparative separation is needed.
Part 2: Troubleshooting Guide
This guide is structured by problem, cause, and solution to directly address experimental challenges.
Problem 1: High Levels of Isomeric (Rearranged) Product
-
Primary Cause: Your reaction conditions are favoring an SN1 or SN1' pathway, which proceeds through the resonance-stabilized allylic carbocation intermediate. This is often promoted by polar protic solvents (e.g., methanol, ethanol, water), low concentrations of the nucleophile, or elevated temperatures.[3][12][13]
-
Solutions:
-
Solvent Choice: Switch to a polar aprotic solvent such as DMF, DMSO, or THF. These solvents can solvate the cation but do not participate in hydrogen bonding, which disfavors carbocation formation and promotes an SN2 mechanism.
-
Nucleophile Concentration: Increase the concentration of your nucleophile. A higher concentration will increase the rate of the bimolecular SN2 reaction, outcompeting the unimolecular SN1 pathway.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures significantly disfavor the higher activation energy pathways of SN1 and elimination.
-
Choice of Nucleophile: Use a "soft," highly polarizable nucleophile (e.g., I⁻, SCN⁻, RS⁻). Soft nucleophiles tend to favor SN2 attack at the less sterically hindered primary carbon.
-
Table 1: Solvent Effects on Substitution Pathways
| Solvent Type | Examples | Favored Pathway | Rationale |
| Polar Protic | H₂O, CH₃OH, EtOH | SN1 / Rearrangement | Stabilizes both the leaving group and the carbocation intermediate. |
| Polar Aprotic | DMSO, DMF, THF, Acetone | SN2 / Direct Substitution | Solvates the counter-ion, leaving a more "naked" and reactive nucleophile. |
| Non-Polar | Hexane, Toluene, CCl₄ | Generally slow SN2 | Poor solubility for many nucleophiles; slows down both pathways. |
digraph "SN1_vs_SN2_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes start [label="1-(Bromomethyl)-\n2-methylcyclopentene", fillcolor="#F1F3F4", fontcolor="#202124"]; sn1_intermediate [label="Allylic Carbocation\n(Resonance Stabilized)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; sn2_transition [label="SN2 Transition State", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_direct [label="Desired Product\n(Direct Substitution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product_rearranged [label="Rearranged Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> sn1_intermediate [label="Slow, Unimolecular\n(Polar Protic Solvent)", color="#5F6368"]; start -> sn2_transition [label="Fast, Bimolecular\n(Polar Aprotic Solvent,\nHigh [Nu:])", color="#5F6368"];
sn1_intermediate -> product_direct [label="Nu: attacks C1", color="#5F6368"]; sn1_intermediate -> product_rearranged [label="Nu: attacks C3\n(Rearrangement)", color="#5F6368"]; sn2_transition -> product_direct [label="Concerted displacement", color="#5F6368"];
// Invisible nodes for alignment {rank=same; start;} {rank=same; sn1_intermediate; sn2_transition;} {rank=same; product_direct; product_rearranged;} }
Caption: SN1 vs. SN2 pathways for allylic substitution.
Problem 2: Significant Formation of Diene Byproducts
-
Primary Cause: The nucleophile you are using is also a strong base, or the reaction temperature is too high. This promotes an E2 elimination pathway where a proton is abstracted from the carbon adjacent to the double bond.[5][11]
-
Solutions:
-
Nucleophile/Base Selection: If possible, use a nucleophile that is a weak base. For instance, halides like I⁻ or Br⁻ are excellent nucleophiles but weak bases. If a base is required, use a sterically hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or diisopropylethylamine (DIPEA) to deprotonate your nucleophile in situ if necessary, rather than using a strong, unhindered base like sodium ethoxide.
-
Temperature Control: Run the reaction at a lower temperature. Elimination reactions typically have a higher activation energy than substitution reactions and are more sensitive to temperature increases.
-
Monitor Reaction Time: Avoid unnecessarily long reaction times, which can lead to decomposition and side reactions, including elimination.
-
Table 2: Nucleophile Basicity and Preferred Reaction
| Nucleophile | Basicity | Typical Outcome |
| I⁻, Br⁻, RS⁻, N₃⁻ | Weak Base | Substitution (SN2) |
| CN⁻, AcO⁻ | Moderate Base | Substitution/Elimination Mix |
| RO⁻ (e.g., EtO⁻), OH⁻ | Strong Base | Elimination (E2) Favored |
| t-BuO⁻ | Strong, Hindered Base | Elimination (E2) Strongly Favored |
Problem 3: Product Contaminated with Solvent-Derived Byproducts
-
Primary Cause: Use of a nucleophilic protic solvent (e.g., methanol, water) which then acts as the nucleophile in an SN1 reaction (solvolysis).[7]
-
Solutions:
-
Use Anhydrous, Aprotic Solvents: Always use dry, inert solvents like THF, Dichloromethane (DCM), or Toluene.
-
Ensure Dry Conditions: Dry all glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.
-
Part 3: Optimized Experimental Protocol
This section provides a general, robust protocol designed to favor the SN2 pathway and minimize byproduct formation for a generic nucleophilic substitution.
Protocol: SN2-Favored Substitution on this compound
This protocol is a template. Molar equivalents and reaction times should be optimized for your specific nucleophile.
-
Preparation (Anhydrous Conditions):
-
Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the reaction flask with a magnetic stir bar, septum, and an inert gas (N₂ or Ar) inlet.
-
Use a freshly opened bottle of anhydrous polar aprotic solvent (e.g., DMF or THF) or a solvent passed through a solvent purification system.
-
-
Reaction Setup:
-
To the reaction flask, add the nucleophile (e.g., sodium cyanide, 1.2 equivalents).
-
Add the anhydrous solvent (e.g., DMF) via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the substrate.
-
Cool the stirred suspension to 0°C using an ice-water bath.
-
-
Substrate Addition:
-
In a separate, dry vial, dissolve this compound (1.0 equivalent) in a small amount of the anhydrous solvent.
-
Slowly add the substrate solution to the cooled, stirred nucleophile suspension via syringe over 10-15 minutes. A slow addition helps dissipate any exothermic heat and maintains a high effective concentration of the nucleophile relative to the substrate.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm slowly to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS by withdrawing small aliquots. The goal is to stop the reaction as soon as the starting material is consumed to prevent further side reactions.
-
-
Workup and Purification:
-
Once the reaction is complete, quench it by pouring the mixture into a separatory funnel containing water and a suitable extraction solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with water and brine to remove the DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to separate the desired product from any minor byproducts.
-
Caption: Workflow for SN2-favored nucleophilic substitution.
References
- Homework.Study.com. (n.d.). When 1-bromo-2-methylcyclopentane undergoes solvolysis in methanol, five major products are...
- Chemistry LibreTexts. (2021, March 16). 4.1: Allylic Substitution Reactions.
- Pouy, M. J., et al. (2012). Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. Organic letters, 14(15), 3854–3857.
- Solin, N., Narayan, S., & Szabó, K. J. (2001). Control of the regioselectivity in catalytic transformations involving amphiphilic bis-allylpalladium intermediates: mechanism and synthetic applications. The Journal of organic chemistry, 66(5), 1686–1693.
- Poli, G., & Ghorai, S. (2009). Control of the Regioselectivity in Palladium(0)-Catalyzed Allylic Alkylation. ResearchGate.
- Wang, C., et al. (2017). Catalyst-controlled switch of regioselectivity in the asymmetric allylic alkylation of oxazolones with MBHCs. Chemical Communications, 53(56), 7940-7943.
- Chegg.com. (2019, September 4). Solved (g) When this compound is...
- Clutch Prep. (n.d.). Organic Chemistry 2 Final Exam Prep Part 1 of 6.
- Chemistry Stack Exchange. (2016, November 13). Elimination reaction of 1-bromo-2-phenylcyclopentane.
- Wikipedia. (n.d.). Allylic rearrangement.
- Chegg.com. (2020, November 6). Solved 45. Which of the following is the correct mechanism...
- Ashenhurst, J. (2013, December 2). Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry.
- L.S. College, Muzaffarpur. (2020, November 22). Allylic rearrangement.
- YouTube. (2024, August 3). 1-Bromo 1- methyl cyclo pentane with hydroxideion with ethanol from alkyl halides and aryl halides.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 1-(Bromomethyl)-2-methylcyclopentane. PubChem Compound Database.
- YouTube. (2021, May 10). ALLYLIC REARRANGEMENT, SN1' AND SN2' REACTIONS.
- YouTube. (2020, April 17). Allylic carbocation | With Examples and SN1 & SN2 Mechanism| BP 202T.
- Chemistry LibreTexts. (2021, December 15). 7.6: Extra Topics on Nucleophilic Substitution Reaction.
- Chemistry LibreTexts. (2021, June 10). 4.5: Regiochemistry in Nucleophilic Substitution.
- Chemistry LibreTexts. (2023, January 14). 11.8: Elimination Reactions- Zaitsev's Rule.
Sources
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Technical Support Center: Synthesis of 1-(Bromomethyl)-2-methylcyclopentene
Welcome to the technical support guide for the synthesis of 1-(Bromomethyl)-2-methylcyclopentene. This document is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this specific allylic bromination reaction. Here, we will dissect the common pitfalls and provide robust, field-tested solutions to optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of extremely low yields in this synthesis?
The primary culprit for low yields is often a combination of factors related to the radical chain mechanism of the reaction.[1][2] These include impure starting material (1,2-dimethylcyclopentene), inadequate initiation of the radical reaction, and competing side reactions such as addition of bromine across the double bond.[3][4] Ensuring the purity of your alkene and the proper initiation (e.g., with light or a radical initiator like AIBN) is critical.
Q2: I see multiple products in my GC-MS analysis. What are they, and how can I avoid them?
The presence of multiple products typically points to two main issues: allylic rearrangement and dibromination. The intermediate allylic radical is resonance-stabilized, which can lead to the formation of isomeric products.[5][6][7] Dibrominated products can also form if the concentration of bromine is too high. Using N-Bromosuccinimide (NBS) as the bromine source is standard practice to maintain a low and steady concentration of bromine, which helps to suppress these unwanted side reactions.[1][3]
Q3: My product seems to decompose during workup or purification. How can I prevent this?
Allylic bromides can be unstable, particularly at elevated temperatures or in the presence of nucleophiles or bases.[5] Decomposition during distillation is a common issue. It is advisable to use vacuum distillation at the lowest possible temperature. Additionally, a mild aqueous workup (e.g., washing with cold, dilute sodium bicarbonate and brine) is recommended to remove acidic byproducts without promoting decomposition.
Q4: Should I be concerned about the stereochemistry of the product?
The reaction proceeds through a planar radical intermediate.[2] Consequently, if a new stereocenter is formed, you should expect to obtain a racemic mixture of products. For this specific synthesis, the primary product does not have a new stereocenter at the point of bromination.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Solving Low to No Product Yield
A low or nonexistent yield of this compound is a frequent but solvable issue. Let's break down the potential causes and solutions in a systematic way.
Workflow for Diagnosing Low Yield
Caption: A step-by-step decision diagram for troubleshooting low product yield.
Possible Causes & Solutions
| Symptom | Possible Cause | Diagnostic Step | Recommended Solution |
| Reaction fails to initiate (no color change, starting material remains) | 1. Ineffective Radical Initiator: The initiator (light or chemical) is not potent enough to start the radical chain reaction.[2][3] 2. Inhibitors Present: Impurities in the starting material or solvent are quenching the radicals. | Monitor the reaction for the disappearance of the solid NBS and the appearance of a yellow/orange color. Use TLC or GC to check for the consumption of the starting alkene. | 1. Light Initiation: Use a high-wattage incandescent lamp placed close to the reaction flask. 2. Chemical Initiation: Use a fresh batch of a radical initiator like AIBN (azobisisobutyronitrile). 3. Purity: Ensure the starting alkene has been freshly distilled and the solvent is anhydrous. |
| Low conversion of starting material | 1. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 2. Poor NBS Quality: Old or decomposed NBS may not be an effective bromine source.[8] | Monitor the reaction progress over time using GC or TLC. | 1. Increase the reaction time. Gentle heating (reflux in CCl4) is typically required. 2. Recrystallize the NBS from water before use to ensure its purity and reactivity. |
| Product is formed but lost during workup | 1. Decomposition: The allylic bromide is sensitive to heat and basic conditions. 2. Emulsion Formation: Difficulties in separating the organic and aqueous layers can lead to product loss. | Analyze a sample of the crude organic layer by GC before and after the workup to quantify the loss. | 1. Purification: Use vacuum distillation at the lowest possible temperature. Avoid prolonged heating. 2. Workup: Perform all aqueous washes with cold solutions and minimize contact time. If emulsions form, add more brine to help break them. |
Guide 2: Addressing the Formation of Multiple Products
The formation of a mixture of isomers is a common challenge in allylic bromination reactions due to the nature of the resonance-stabilized allylic radical.[5][6]
Reaction Mechanism and Side Products
The desired reaction proceeds via a free-radical mechanism. A key intermediate is the allylic radical, which is stabilized by resonance. This delocalization of the radical electron means that the bromine can attack at more than one site, leading to isomeric products.
Caption: Reaction pathway showing the desired product and a potential rearranged isomer.
Strategies for Improving Selectivity
| Problem | Underlying Cause | Recommended Action | Scientific Rationale |
| Formation of Isomeric Products | The allylic radical intermediate is resonance-stabilized, allowing for bromination at multiple positions.[5][7] | 1. Lower Reaction Temperature: Run the reaction at the lowest temperature that still allows for initiation. 2. Solvent Choice: While CCl4 is standard, exploring other non-polar solvents may subtly influence selectivity. | Lower temperatures can sometimes favor the kinetically controlled product over the thermodynamically more stable rearranged product.[9] The solvent can influence the stability and reactivity of the radical intermediates. |
| Presence of Dibrominated Products | The concentration of molecular bromine (Br2) in the reaction mixture is too high, leading to electrophilic addition across the double bond.[3][4] | 1. Ensure High-Quality NBS: Use freshly recrystallized NBS. 2. Control Initiation: Avoid overly aggressive initiation (e.g., excessively strong UV light) which can accelerate the production of HBr and subsequently Br2. | NBS is used to maintain a very low, steady-state concentration of Br2.[1][2] HBr produced during the reaction reacts with NBS to form Br2. If this process becomes too rapid, the Br2 concentration builds up, favoring the ionic addition pathway over the radical substitution. |
Experimental Protocol: Optimized Synthesis
This protocol incorporates best practices to maximize the yield and purity of this compound.
Materials:
-
1,2-Dimethylcyclopentene (freshly distilled)
-
N-Bromosuccinimide (NBS) (recrystallized from water)
-
Azobisisobutyronitrile (AIBN) or a 250W incandescent lamp
-
Carbon tetrachloride (CCl4), anhydrous
-
Saturated sodium bicarbonate solution, cold
-
Saturated sodium chloride (brine) solution, cold
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,2-dimethylcyclopentene (1.0 eq), recrystallized NBS (1.05 eq), and anhydrous CCl4.
-
Initiation:
-
Chemical: Add a catalytic amount of AIBN (approx. 0.02 eq).
-
Photochemical: Position a 250W incandescent lamp approximately 5 cm from the flask.
-
-
Reaction: Heat the mixture to a gentle reflux (for chemical initiation) or illuminate (for photochemical initiation). Stir vigorously. The reaction is complete when all the dense NBS has been converted to the less dense succinimide (which floats). This typically takes 1-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl4.
-
Transfer the filtrate to a separatory funnel and wash sequentially with cold saturated NaHCO3 solution and cold brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator with minimal heat.
-
Purification: Purify the crude product by vacuum distillation, collecting the fraction corresponding to this compound.
References
- Transtutors. (2022, March 27). Bromination of 3-methylcyclopentene using N-bromosuccinamide (NBS)...
- Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
- Ashenhurst, J. (2013, November 25). What is Allylic Bromination? Master Organic Chemistry.
- Chemistry Steps. Allylic Bromination by NBS with Practice Problems.
- Ashenhurst, J. (2013, December 2). Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry.
- Chegg. (2018, March 6). Solved Design a synthesis of 1-bromo-2-methylcyclopentane.
- Pearson+. The fact that allylic halogenation results in formation of the mo... Study Prep.
- Chemistry Stack Exchange. (2014, February 8). What are the possible products in allylic bromination of 3-methylcyclopentene?
- SImpleChem. Mastering Allylic Bromination: The Power of N-Bromosuccinimide (NBS).
- Brainly. (2023, September 7). [FREE] Outline the synthesis of 2-methyl-1-bromocyclopentane, beginning with 1-bromo-1-methylcyclopentane.
- Clutch Prep. Allylic Bromination Exam Prep.
- Organic Chemistry. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS [Video]. YouTube.
- Organic Chemistry. (2014, July 10). Allylic Bromination of Alkenes Using NBS [Video]. YouTube.
- Reddit. (2017, December 12). [University Organic] NBS Bromination of 3-methylcyclopentene. Why is my answer wrong. r/chemhelp.
- Chegg. (2019, September 4). Solved (g) When this compound is.
- PubChem. 1-(Bromomethyl)-2-methylcyclopentane.
- Reddit. (2017, December 12). [University Organic] NBS Bromination of 3-methylcyclopentene. Why is my answer wrong. r/chemhelp.
- Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
Sources
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- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 4. youtube.com [youtube.com]
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- 9. The fact that allylic halogenation results in formation of the mo... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Purity Enhancement of 1-(Bromomethyl)-2-methylcyclopentene
Welcome to the technical support guide for the synthesis and purification of 1-(Bromomethyl)-2-methylcyclopentene. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common purity issues encountered during the synthesis of this versatile allylic bromide intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own work.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark yellow or brown oil after the reaction. Is this normal and what causes the color?
A: Yes, a yellow to brown coloration is common. This is typically due to the presence of trace amounts of dissolved bromine (Br₂) which is used in the reaction mechanism, albeit at very low concentrations.[1][2] The color can also indicate minor polymeric byproducts. The color itself is not a definitive indicator of low purity of the target compound but does signal the need for a thorough workup and purification. Washing the crude product with a mild reducing agent solution, such as 10% aqueous sodium thiosulfate (Na₂S₂O₃), will quench residual bromine and often lighten the color.[3]
Q2: I see a white precipitate in my reaction flask. What is it and how do I remove it?
A: The white solid is succinimide, the main byproduct of the reaction when using N-Bromosuccinimide (NBS) as the brominating agent.[3][4][5] Since succinimide has low solubility in non-polar solvents like carbon tetrachloride (a traditional solvent for this reaction), it precipitates as the reaction progresses.[1][5] The most effective way to remove it is by filtering the cooled reaction mixture before the aqueous workup.[3][4][6] Subsequent aqueous washes, particularly with a base like sodium bicarbonate (NaHCO₃), will remove any remaining dissolved succinimide by converting it to its more water-soluble sodium salt.[3][4]
Q3: My NMR spectrum shows more than one product. What are the likely isomeric impurities?
A: The synthesis of this compound proceeds via a resonance-stabilized allylic radical.[7][8][9] This delocalization means that the bromine can attack at more than one position, leading to constitutional isomers. The primary impurity is often the rearranged product, 1-bromo-2-methyl-3-methylenecyclopentane, which may form if it leads to a more stable (e.g., more substituted) double bond.[10][11] Over-bromination, leading to dibrominated species, can also occur if reaction conditions are not carefully controlled.[12]
Troubleshooting Guide: Common Purity Problems
This section provides a deeper dive into specific problems you might encounter and the logical steps to resolve them.
Problem 1: Significant Amount of Succinimide Remains After Workup
-
Symptom: ¹H NMR shows a broad singlet around δ 2.5-2.7 ppm (succinimide CH₂'s) and/or a white solid co-distills or co-elutes with the product.
-
Root Cause Analysis:
-
Insufficient Pre-Workup Filtration: The bulk of the succinimide should be removed by filtration from the cold reaction solvent before any aqueous washes are performed.[3][6]
-
Ineffective Aqueous Wash: Succinimide is acidic. A simple water wash may not be sufficient to remove it all. An aqueous base wash (e.g., saturated NaHCO₃) is crucial to deprotonate the succinimide, forming a salt that is highly soluble in the aqueous layer and easily removed.[3][4]
-
-
Corrective Protocol:
-
After the reaction is complete, cool the mixture in an ice bath for at least 30 minutes to maximize succinimide precipitation.
-
Filter the cold mixture through a Büchner funnel. Wash the collected solid with a small amount of cold, fresh solvent to recover any trapped product.
-
Proceed with the aqueous workup on the filtrate. Include at least one wash with saturated sodium bicarbonate solution, followed by a brine wash to aid in layer separation.[4]
-
Problem 2: Product Decomposes During Purification by Distillation
-
Symptom: The product darkens significantly upon heating, and the distillation yield is very low. The final product is often black or tarry.
-
Root Cause Analysis:
-
Thermal Instability: Allylic bromides are often thermally sensitive.[10] Heating to high temperatures required for atmospheric distillation can cause decomposition and polymerization.
-
-
Corrective Protocol:
-
Vacuum Distillation: This is the preferred method for purifying thermally sensitive liquids. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a much safer temperature.[6][13] For this compound, aim for a pressure that brings the boiling point below 80-90 °C.
-
Flash Column Chromatography: If the product is particularly unstable or if isomeric impurities are present that cannot be separated by distillation, flash chromatography is an excellent alternative.[14] It is performed at room temperature, avoiding thermal stress altogether.
-
Problem 3: Isomeric Impurities are Present in the Final Product
-
Symptom: GC-MS or NMR analysis confirms the presence of constitutional isomers (compounds with the same molecular formula but different connectivity).
-
Root Cause Analysis:
-
Radical Resonance: The allylic radical intermediate is resonance-stabilized, presenting two potential sites for the bromine radical to attack.[9][10] While one pathway is typically favored based on the stability of the resulting radical and alkene, the other pathway can still occur, leading to a mixture of products.[15]
-
-
Corrective Protocol:
-
Reaction Condition Optimization: While difficult to eliminate completely, the ratio of isomers can sometimes be influenced by reaction conditions. The Wohl-Ziegler reaction is designed to keep the concentration of Br₂ extremely low, which favors the radical substitution pathway over ionic addition to the double bond.[1][5] Ensure a good radical initiator (like AIBN or benzoyl peroxide) is used and the reaction is run in a suitable non-polar solvent (historically CCl₄).[5][6]
-
Purification by Flash Column Chromatography: This is the most effective method for separating isomers. The different polarities of the isomeric bromides allow them to be separated on a silica gel column.[14]
-
Workflow and Data Visualization
Troubleshooting Workflow for Purity Issues
The following diagram outlines a logical workflow for diagnosing and solving purity problems during the synthesis of this compound.
Caption: Troubleshooting workflow for purity issues.
Table 1: Comparison of Purification Methods
| Method | Principle | Pros | Cons | Best For Removing |
| Aqueous Workup | Partitioning between immiscible aqueous and organic phases. | Removes salts, water-soluble impurities (succinimide), and quenches reagents. | Ineffective for non-polar organic impurities; can cause hydrolysis if prolonged. | Succinimide, unreacted NBS, acidic/basic impurities.[3][4] |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Excellent for removing non-volatile impurities; scalable. | Can cause thermal decomposition of sensitive compounds; poor separation of isomers with close boiling points.[6][13] | High-boiling polymeric material, starting material (if bp is different). |
| Flash Chromatography | Separation based on differential adsorption to a solid phase (e.g., silica gel). | Operates at room temp, avoiding thermal stress; excellent for separating isomers.[14] | Can be lower yielding; requires more solvent; not as easily scaled as distillation. | Isomeric byproducts, compounds with similar boiling points but different polarity. |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a reliable method for purifying this compound from isomeric and other non-polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade)
-
Glass column, collection tubes, TLC plates
Procedure:
-
Determine Eluent System: Using Thin Layer Chromatography (TLC), find a solvent system that gives good separation between the desired product and impurities. Start with 100% Hexane and gradually add Ethyl Acetate. A system where the product has an Rf value of ~0.3-0.4 is ideal.[14]
-
Prepare the Column:
-
Pack a glass column with silica gel as a slurry in 100% hexane. Ensure there are no air bubbles or cracks.
-
Add a thin layer of sand on top of the silica to protect the surface.
-
-
Load the Sample:
-
Concentrate your crude product under reduced pressure.
-
Dissolve the crude oil in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elute the Column:
-
Begin eluting with 100% hexane, collecting fractions.
-
Gradually increase the polarity by adding small percentages of ethyl acetate if necessary, based on your initial TLC analysis.
-
Monitor the fractions being collected by TLC.[14]
-
-
Combine and Concentrate:
-
Once all fractions are collected, analyze them by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator (at low temperature, <30 °C) to yield the purified this compound.[14]
-
References
- Benchchem.Removal of unreacted N-bromosuccinimide from 4-(2-Bromomethylphenyl)benzonitrile synthesis.
- Organic Syntheses.4 - Organic Syntheses Procedure.
- Benchchem.
- Pearson+.
- Alfa Chemistry.N-Bromosuccinimide Used in the Preparation and Resolution of Racemic α-Phenylethylamine.
- Master Organic Chemistry.
- Chemistry LibreTexts.5.
- Chemistry Steps.
- Master Organic Chemistry.Allylic Bromination With Allylic Rearrangement. (2013-12-02).
- Wikipedia.
- Organic Chemistry Portal.Wohl-Ziegler Reaction.
- Reddit.NBS Radical Bromination - anyone have experience running? : r/chemistry. (2015-07-08).
- Chem-Station Int. Ed.
- Google Patents.US5208400A - Process for producing allyl bromides.
- Chemistry Stack Exchange.What are the possible products in allylic bromination of 3-methylcyclopentene? (2014-02-08).
- OpenOChem Learn.
Sources
- 1. Wohl-Ziegler Reaction [organic-chemistry.org]
- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. US5208400A - Process for producing allyl bromides - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Strategy for Predicting Products of Allylic Brominations | OpenOChem Learn [learn.openochem.org]
Technical Support Center: A Guide to the Challenges in Handling and Storing 1-(Bromomethyl)-2-methylcyclopentene
Welcome to the technical support guide for 1-(Bromomethyl)-2-methylcyclopentene (CAS No. 99439-91-5). This document is intended for researchers, scientists, and drug development professionals who utilize this reactive intermediate in their synthetic workflows. As a highly functionalized allylic bromide, this reagent presents unique challenges related to its stability, handling, and reactivity. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure its effective and safe use in your experiments.
I. Core Chemical Properties and Hazards
This compound is a flammable liquid that is corrosive and causes irritation to the skin, eyes, and respiratory system.[1][2] Its most significant chemical characteristic, however, is its structure as an allylic bromide. The C-Br bond is adjacent to a carbon-carbon double bond, which dictates its high reactivity and inherent instability.[3][4] This structural motif allows for the formation of a resonance-stabilized allylic carbocation upon dissociation of the bromide ion, making it highly susceptible to both SN1-type reactions and rearrangements.[5][6]
Hazard Summary Table
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Flammable Liquid | Flammable liquid and vapor.[1][2] | 🔥 | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | ❗ | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious Eye Damage | Causes serious eye damage.[1][2] | corrosive | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | ❗ | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the storage and use of this compound in a practical question-and-answer format.
Question 1: My bottle of this compound has arrived in a cold-chain shipment. Why is this necessary and how should I store it?
Answer: The requirement for cold-chain transportation highlights the thermal instability of this compound.[7] As an allylic bromide, it is prone to decomposition and isomerization over time, especially at ambient temperatures.
-
Causality: At higher temperatures, the C-Br bond can undergo homolytic or heterolytic cleavage. Heterolytic cleavage leads to the formation of a resonance-stabilized allylic carbocation, which can then undergo rearrangement or react with trace impurities (like water).
-
Recommended Storage: For long-term stability, the compound should be stored at refrigerated temperatures, ideally between 2°C and 8°C . Some sources for highly reactive allylic bromides even recommend storage between -20°C and +10°C .[8] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen. The container must be tightly sealed and stored in a dark, cool, and dry place.
Question 2: I've noticed my material has a slight yellow or brown tint. Is it still usable?
Answer: A color change is a visual indicator of degradation. The appearance of a yellow or brown color often suggests the formation of decomposition products, potentially including elemental bromine (Br₂) or polymeric materials.
-
Verification Protocol: Before using discolored material, its purity must be verified. We recommend performing a quick quality control (QC) check using ¹H NMR or GC-MS.
-
What to Look For:
-
In ¹H NMR: Look for new peaks, especially in the vinylic and aliphatic regions, that do not correspond to the starting material. Degradation can lead to a complex mixture of isomers.
-
In GC-MS: The appearance of multiple peaks in the chromatogram indicates the presence of impurities or degradation products. The mass spectra of these peaks may help in their identification.
-
-
Decision: If the purity is below your experimental requirements (e.g., <95%), it is advisable to either purify the reagent by distillation under reduced pressure (if thermally stable enough for a short duration) or use a fresh, unopened bottle.
Question 3: My reaction is giving a mixture of products, even though my procedure is for a simple nucleophilic substitution. What is happening?
Answer: This is the most common challenge when working with this reagent. The formation of multiple products is a direct consequence of its allylic bromide structure. The reaction likely proceeds via an SN1 or SN1-like mechanism, involving a resonance-stabilized carbocation intermediate. This allows the nucleophile to attack at two different positions.[6][9][10]
-
Mechanism: When the bromide ion leaves, it forms an allylic carbocation that has two resonance structures. Your nucleophile can attack either of these electrophilic carbons, leading to a mixture of the expected product and a rearranged, isomeric product. For example, reaction with methanol can yield both 1-(methoxymethyl)-2-methylcyclopent-1-ene and 1-methoxy-1-methyl-2-methylenecyclopentane.[9]
-
Troubleshooting Strategy:
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes favor an SN2 pathway, which is less prone to rearrangement, although the reaction rate will be slower.
-
Change the Solvent: A less polar, aprotic solvent may disfavor the formation of a carbocation, potentially promoting an SN2 reaction.
-
Use a Softer Nucleophile: In some cases, a "softer" nucleophile under carefully controlled conditions might show higher selectivity.
-
Accept and Separate: Often, the most practical approach is to accept the formation of isomers and plan for a robust chromatographic separation of the desired product.
-
Question 4: My reaction yield is very low, and I suspect the starting material has degraded. How can I prevent this?
Answer: Low yields are often attributable to using a reagent that has already partially decomposed.[11] Proactive measures in handling and storage are key.
-
Use of Stabilizers: Commercial allylic bromides are often shipped with a stabilizer. For example, propylene oxide or phenothiazines are used to scavenge HBr and inhibit radical decomposition pathways.[8] If you are synthesizing this reagent, consider adding a stabilizer (e.g., 100-1000 ppm of propylene oxide) before storage.
-
Inert Atmosphere: Always handle the reagent under an inert atmosphere (e.g., using a Schlenk line or in a glovebox) to prevent hydrolysis from atmospheric moisture.
-
Fresh is Best: Use the reagent as soon as possible after opening the bottle. If you need to store an opened bottle, ensure it is properly sealed, the headspace is flushed with an inert gas, and it is stored under the recommended refrigerated conditions.
III. Experimental Protocols
Protocol 1: Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is acceptable for short-term handling, consider butyl rubber for extended use), safety goggles with side shields or a face shield, and a flame-retardant lab coat.
-
Ventilation: Handle this reagent exclusively in a certified chemical fume hood to avoid inhalation of vapors.
-
Dispensing: Use a clean, dry syringe or cannula to transfer the liquid under an inert atmosphere of argon or nitrogen. Avoid using plastic syringes if possible, as the solvent may extract plasticizers.
-
Storage: Upon receipt, store the sealed container in a designated, explosion-proof refrigerator at 2-8°C. The storage area should be away from incompatible materials.
-
Incompatibilities: Store separately from strong oxidizing agents, strong bases, and protic solvents.
Protocol 2: Quality Control - Purity Assessment by ¹H NMR
This protocol provides a method to quickly assess the purity and integrity of the reagent.
-
Sample Preparation: In a glovebox or under a positive pressure of inert gas, carefully transfer ~5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Expected Chemical Shifts (δ, ppm):
-
~4.0-4.2 ppm (singlet, 2H, -CH ₂Br)
-
~2.2-2.5 ppm (multiplets, 4H, allylic protons on the ring)
-
~1.8-2.0 ppm (multiplet, 2H, remaining ring protons)
-
~1.7 ppm (singlet, 3H, -CH ₃)
-
-
Signs of Degradation: Look for additional peaks in the 3.5-4.5 ppm range (potential alcohol from hydrolysis) or multiple, complex vinylic signals, which may indicate isomerization. The presence of a broad peak around 5-6 ppm could indicate the formation of HBr.
-
Protocol 3: Lab-Scale Quenching and Disposal
Small quantities of residual or degraded this compound must be quenched before disposal.
-
Preparation: In a fume hood, place a flask of appropriate size in an ice-water bath. The flask should contain a stir bar and a suitable solvent like toluene or THF (~10 mL for every 1 mL of the bromide).
-
Dilution: Slowly add the this compound to the cold solvent with stirring.
-
Quenching: Prepare a separate solution of 10% aqueous sodium bisulfite or sodium thiosulfate. Slowly add this quenching solution dropwise to the diluted bromide solution. This will react with any residual reactive bromine species. Monitor for any exotherm.[1]
-
Neutralization: After the quench is complete (no more heat evolution), check the pH of the aqueous layer. Neutralize with sodium bicarbonate if acidic.
-
Disposal: Separate the organic and aqueous layers. Dispose of both as halogenated organic waste in a properly labeled container, following your institution's hazardous waste guidelines.
IV. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Homework.Study.com. (n.d.). When 1-bromo-2-methylcyclopentane undergoes solvolysis in methanol, five major products are formed. [Link]
-
Chegg.com. (2019). Solved (g) When this compound is heated with methanol. [Link]
-
Google Patents. (n.d.). Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Clutch Prep. (n.d.). Organic Chemistry 2 Final Exam Prep Part 1 of 6. [Link]
-
Wikipedia. (n.d.). Allylic rearrangement. [Link]
-
KGROUP. (2006). Quenching Reactive Substances. [Link]
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. [Link]
-
Master Organic Chemistry. (2013). Allylic Bromination With Allylic Rearrangement. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
L.S.College, Muzaffarpur. (2020). Allylic rearrangement. [Link]
-
Scribd. (n.d.). 3.8 Allylic Rearrangement. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
Chemistry Stack Exchange. (2020). Nucleophilic allylic substitution via SN2. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
Master Organic Chemistry. (2011). What is Allylic Bromination?. [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2014). What are the possible products in allylic bromination of 3-methylcyclopentene?. [Link]
-
PubChem. (n.d.). This compound. [Link]
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- 6. lscollege.ac.in [lscollege.ac.in]
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- 8. WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition - Google Patents [patents.google.com]
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- 10. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Minimizing rearrangement products in SN1 reactions of 1-(Bromomethyl)-2-methylcyclopentene
Technical Support Center: Minimizing Rearrangement Products in S
N 1 Reactions of 1-(Bromomethyl)-2-methylcyclopentene
Introduction:
Welcome to the technical support center for navigating the complexities of S N 1 reactions, specifically focusing on the substrate this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with carbocation rearrangements leading to undesired side products. Our goal is to provide you with a comprehensive, question-and-answer-based resource that not only offers troubleshooting solutions but also delves into the mechanistic reasoning behind these experimental strategies. By understanding the "why," you can better control the "what" in your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am performing a solvolysis reaction on this compound in methanol and observing a significant amount of a rearranged ether product, 1-methoxy-1-methyl-2-methylenecyclopentane, in addition to my desired product, 1-(methoxymethyl)-2-methylcyclopentene. What is happening and how can I favor the formation of the desired product?
A1: This is a classic issue encountered with S N 1 reactions of allylic substrates. The formation of the rearranged product is a direct consequence of the reaction proceeding through a resonance-stabilized allylic carbocation intermediate.[1][2]
Mechanism Insight:
The S N 1 reaction begins with the departure of the bromide leaving group, forming a primary allylic carbocation.[3][4] This carbocation is stabilized by resonance, delocalizing the positive charge between the primary and tertiary carbons of the original double bond.[5] The nucleophile, in this case methanol, can then attack either of these electrophilic centers.[2] Attack at the primary carbon yields the desired "direct substitution" product, while attack at the tertiary carbon, followed by deprotonation, results in the rearranged product.[6] The formation of a more stable tertiary carbocation intermediate often leads to the rearranged product being the major isomer.[7]
Troubleshooting Strategies:
To minimize the formation of the rearranged product, you need to influence the reaction kinetics to favor nucleophilic attack at the primary carbon before rearrangement can dominate. Here are several strategies you can employ:
-
Solvent Choice: The polarity of the solvent plays a crucial role in stabilizing the carbocation intermediate.[8][9][10] While polar protic solvents are necessary to facilitate the S N 1 reaction, their specific properties can be tuned.[11] Highly polar solvents can stabilize the initial carbocation, potentially increasing its lifetime and allowing for more rearrangement.[12] Experimenting with a less polar, yet still protic, solvent system might reduce the extent of rearrangement. For instance, you could try a mixture of methanol with a less polar co-solvent like tert-butanol or acetone.
-
Temperature Control: Lowering the reaction temperature is a critical parameter to control.[13][14] Carbocation rearrangements, like most reactions, have an activation energy barrier. By reducing the thermal energy of the system, you can decrease the rate of rearrangement relative to the rate of nucleophilic attack.[15] It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Nucleophile Concentration: While the rate of an S N 1 reaction is independent of the nucleophile's concentration, the product distribution can be influenced by it.[3][16][17] By using a higher concentration of the nucleophile (methanol), you can increase the probability of it trapping the initial carbocation before it has a chance to rearrange.
Q2: I've tried lowering the temperature, but the reaction is now impractically slow. Are there other ways to accelerate the desired substitution without promoting rearrangement?
A2: This is a common trade-off in controlling reaction selectivity. When lowering the temperature significantly slows down the reaction, you can explore other avenues to enhance the rate of the desired pathway.
Troubleshooting Strategies:
-
Leaving Group Activation: While bromide is a reasonably good leaving group, its departure can be assisted. The addition of a silver salt, such as silver nitrate (AgNO₃) or silver tetrafluoroborate (AgBF₄), can facilitate the removal of the bromide ion by forming an insoluble silver bromide precipitate. This can allow the reaction to proceed at a lower temperature, thereby disfavoring the rearrangement pathway which has a higher activation energy.[18]
-
Solvent System Optimization: As mentioned before, the solvent is key. Instead of just lowering polarity, consider the nucleophilicity of the solvent itself. While more nucleophilic solvents might push the reaction towards an S N 2 pathway (which is generally not favored for this substrate due to steric hindrance), a careful balance can be struck. You might consider using a solvent mixture that provides sufficient polarity to support the S N 1 mechanism but also has a component that can act as a more effective nucleophile to trap the initial carbocation.
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Temperature | Room Temperature | 0°C to -20°C | Lower temperature disfavors rearrangement |
| Solvent | Pure Methanol | Methanol/Acetone (e.g., 1:1) | Less polar solvent may reduce rearrangement |
| Additive | None | 1.1 eq. AgNO₃ | Promotes leaving group departure at lower T |
Q3: Besides the rearranged ether, I'm also seeing some elimination byproducts. How can I minimize these?
A3: The formation of elimination (E1) products is a common side reaction that competes with S N 1 substitution.[19] This is because the carbocation intermediate can also be deprotonated by a weak base (in this case, the solvent) to form an alkene.
Troubleshooting Strategies:
-
Temperature Control: As with rearrangements, elimination reactions are generally favored at higher temperatures.[13][20] Therefore, keeping the reaction temperature as low as possible is the primary method to minimize the formation of elimination byproducts.[14]
-
Choice of Nucleophile/Solvent: While methanol is a weak base, its basicity can still lead to elimination. Using a solvent that is less basic but still a good nucleophile can help. However, for solvolysis, the options are limited. A more practical approach is to ensure the reaction is not run for an unnecessarily long time, as prolonged reaction times at even moderate temperatures can lead to an accumulation of elimination products.
-
pH Control: In some cases, the reaction medium can become acidic due to the formation of HBr. This acidic environment can sometimes promote elimination. Buffering the reaction mixture is generally not practical in this specific solvolysis, but being aware of the potential for increasing acidity is important.
Experimental Protocols
Protocol 1: Minimizing Rearrangement via Low-Temperature Solvolysis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the starting material is consumed, quench the reaction by adding cold water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Silver-Assisted Reaction to Minimize Rearrangement
-
Reaction Setup: In a round-bottom flask wrapped in aluminum foil (to protect the light-sensitive silver salt), suspend silver nitrate (1.1 eq) in anhydrous methanol (0.1 M).
-
Cooling: Cool the suspension to 0°C.
-
Addition of Substrate: Slowly add a solution of this compound (1.0 eq) in a small amount of anhydrous methanol to the cooled suspension.
-
Monitoring and Workup: Follow steps 3-6 from Protocol 1. The precipitated silver bromide can be removed by filtration before the aqueous workup.
References
- Chemistry LibreTexts. (2024, March 20). 11.4: The SN1 Reaction. [Link]
- Wikipedia. (n.d.). SN1 reaction. [Link]
- OpenOChem Learn. (n.d.). SN1: Effect of the Nucleophile. [Link]
- University of Illinois Springfield. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
- Chemistry LibreTexts. (2021, May 23). 4.7: Factors Affecting the SN1 Reaction. [Link]
- OpenOChem Learn. (n.d.). SN1 - Effect of the Solvent. [Link]
- Aakash Institute. (n.d.). Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. [Link]
- Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [Link]
- Vedantu. (n.d.). How does concentration affect SN1 reactions class 11 chemistry CBSE. [Link]
- OpenStax. (n.d.). 11.4 The SN1 Reaction – Organic Chemistry: A Tenth Edition. [Link]
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
- Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism. [Link]
- Filo. (2023, October 2). How does temperature affect SN1 and SN2 reactions?[Link]
- Effect of Temperature on Elimination and Substitution Reactions | Video Summary and Q&A. (2023, March 18). [Link]
- Student Doctor Network Forums. (2012, January 24).
- Master Organic Chemistry. (2012, December 19).
- Chemistry Steps. (n.d.). Rearrangement Reactions with Practice Problems. [Link]
- Chemistry LibreTexts. (2020, May 30). 7.
- Organic Chemistry Tutor. (n.d.).
- SN 1 Substitution Reactions. (n.d.).
- YouTube. (2018, September 14). 7.2b Carbocation Rearrangements in SN1 Reactions. [Link]
- Khan Academy. (n.d.).
- Chemistry Steps. (2024, June 18). The SN1 Reaction Mechanism and SN1 Practice Problems. [Link]
- University of Calgary. (n.d.). Ch 8 : SN1 mechanism. [Link]
- Chegg.com. (2019, September 4). Solved (g) When this compound is. [Link]
- PubMed. (n.d.). The role of ion-molecule pairs in solvolysis reactions.
- Organic Chemistry Portal. (n.d.). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. [Link]
- ResearchGate. (2025, August 7).
- Pearson+. (n.d.). The allylic bromide below gives two SN1 products. Justify the for... | Study Prep. [Link]
- YouTube. (2021, February 8). Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21. [Link]
- Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.). [Link]
- YouTube. (2021, February 25). SN1 Reaction Mechanism. [Link]
- Vedantu. (n.d.). Allylic Substitution Reaction: Mechanism, Examples & Tips. [Link]
- YouTube. (2019, February 9). E1--The Minor Product Following Solvolysis. [Link]
- YouTube. (2020, April 23). SN1 with allylic halide example. [Link]
- Chegg.com. (2016, May 25). Solved Solvolysis of 1-bromo-1-methylcyclopentane in. [Link]
- Google Patents. (n.d.).
- Master Organic Chemistry. (2013, December 2).
- PubChem. (n.d.). This compound. [Link]
- Chegg.com. (2018, March 6). Solved Design a synthesis of 1-bromo-2-methylcyclopentane. [Link]
- YouTube. (2022, August 13). MCQ-247: Maximum reactivity for solvolysis by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules). [Link]
- PubChem. (n.d.). 1-(Bromomethyl)-2-methylcyclopentane. [Link]
- OpenOChem Learn. (n.d.).
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Technical Support Center: 1-(Bromomethyl)-2-methylcyclopentene Reaction Condition Optimization
Welcome to the technical support center for the synthesis and reactions of 1-(bromomethyl)-2-methylcyclopentene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental conditions. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and effective method for the synthesis of this compound is through the allylic bromination of 1-methylcyclopentene using N-bromosuccinimide (NBS).[1][2] This reaction proceeds via a free radical chain mechanism, selectively introducing a bromine atom at the allylic position, which is the carbon adjacent to the double bond.[3][4][5]
The use of NBS is crucial as it maintains a low and constant concentration of molecular bromine (Br₂) in the reaction mixture.[1][6][7] This is achieved through the reaction of NBS with the hydrogen bromide (HBr) generated during the propagation step.[3][6][8] This low concentration of Br₂ is key to favoring the desired radical substitution over the competing electrophilic addition of bromine across the double bond, which would result in the formation of a vicinal dibromide.[4][7] The reaction is typically initiated by light (hν) or a radical initiator like AIBN or benzoyl peroxide.[6]
Q2: What are the potential isomeric products when synthesizing this compound via allylic bromination?
The allylic bromination of 1-methylcyclopentene can lead to the formation of two primary constitutional isomers: this compound and 3-bromo-1-methylcyclopentene.[9] This is due to the formation of an unsymmetrical allylic radical intermediate that is stabilized by resonance.[1][3] The unpaired electron in this radical is delocalized over two carbon atoms, allowing for the bromine radical to attack at either position.
The reaction can produce both the kinetic and thermodynamic products. The distribution of these isomers can be influenced by reaction conditions such as temperature and reaction time.[10][11]
Q3: How can I purify this compound from the reaction mixture?
After the reaction is complete, the crude product will contain the desired this compound, any unreacted starting material, the succinimide byproduct, and potentially isomeric side products. A typical workup and purification procedure involves the following steps:
-
Filtration: The succinimide byproduct is insoluble in non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane and can be removed by filtration.
-
Aqueous Wash: The filtrate should be washed with water to remove any remaining water-soluble impurities. A wash with a dilute solution of sodium thiosulfate can be used to quench any remaining bromine.
-
Drying: The organic layer should be dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: The solvent can be removed under reduced pressure using a rotary evaporator.
-
Distillation or Chromatography: The final purification of the product from isomeric byproducts and other impurities is typically achieved by fractional distillation under reduced pressure or by column chromatography on silica gel.
Q4: What are the common subsequent reactions for this compound?
This compound is a versatile synthetic intermediate. The bromine atom can be readily displaced by a variety of nucleophiles in SN2 reactions.[12][13][14][15] Common subsequent reactions include:
-
Nucleophilic Substitution: Reaction with nucleophiles such as cyanides, azides, alkoxides, and thiolates to introduce new functional groups. When heated with methanol, it can undergo a substitution reaction.[16]
-
Grignard Reagent Formation: Reaction with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent.[17][18][19][20][21] This organometallic compound is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.[18][20]
-
Elimination Reactions: Treatment with a strong, non-nucleophilic base can lead to elimination reactions, forming a diene.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Side Reactions: Competing reactions, such as electrophilic addition of bromine to the double bond, may be occurring.[4][7]
-
Decomposition of Product: The product may be unstable under the reaction or workup conditions.
-
Inefficient Initiation: The radical chain reaction may not have been efficiently initiated.
Solutions:
| Troubleshooting Step | Explanation |
| Monitor Reaction Progress | Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product. |
| Ensure Low Br₂ Concentration | Use high-quality, freshly recrystallized NBS. The presence of impurities in NBS can lead to higher concentrations of Br₂. Ensure the reaction is protected from moisture, as HBr can be generated, which reacts with NBS to form Br₂.[3][8] |
| Control Reaction Temperature | Perform the reaction at a moderate temperature. Higher temperatures can sometimes favor side reactions or product decomposition. |
| Optimize Initiator Concentration | If using a chemical initiator, ensure the correct molar ratio is used. If using UV light, ensure the lamp is functional and positioned appropriately. |
| Purify Starting Material | Ensure the starting 1-methylcyclopentene is pure and free of any inhibitors that could quench the radical reaction. |
Problem 2: Formation of Multiple Products (Isomers and Dibrominated Compounds)
Possible Causes:
-
Resonance in Allylic Radical: The formation of an unsymmetrical allylic radical leads to constitutional isomers.[1][3][10]
-
Electrophilic Addition: A high concentration of Br₂ can lead to the formation of 1,2-dibromo-1-methylcyclopentane.[4][7]
-
Over-bromination: Reaction with excess NBS or for an extended period can lead to the formation of dibrominated products.
Solutions:
| Troubleshooting Step | Explanation |
| Control Stoichiometry | Use a slight excess of the alkene relative to NBS to minimize the chance of over-bromination. A 1:1 stoichiometry is a good starting point. |
| Maintain Low Br₂ Concentration | As mentioned previously, use pure NBS and anhydrous conditions.[1][6] |
| Optimize Reaction Conditions | The ratio of isomeric products can sometimes be influenced by the solvent and temperature. Experiment with different non-polar solvents (e.g., CCl₄, cyclohexane, benzene) and reaction temperatures to see if the selectivity can be improved. |
| Purification Strategy | If the formation of isomers is unavoidable, focus on an efficient purification method such as fractional distillation or preparative chromatography to isolate the desired isomer. |
Problem 3: Difficulty in Initiating the Grignard Reaction with this compound
Possible Causes:
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting.
-
Presence of Moisture: Grignard reagents are highly sensitive to water. Any moisture in the glassware, solvent, or starting material will quench the reaction.[17]
-
Inhibitors: The starting bromide may contain impurities that inhibit the reaction.
Solutions:
| Troubleshooting Step | Explanation |
| Activate Magnesium | Crush the magnesium turnings in a dry flask to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can also be used to activate the magnesium.[21] |
| Ensure Anhydrous Conditions | Thoroughly dry all glassware in an oven before use. Use freshly distilled, anhydrous ether as the solvent. Ensure the starting bromide is dry. |
| Initiate with Heat/Sonication | Gentle heating or placing the reaction flask in an ultrasonic bath can often help to initiate the reaction.[21] |
| Purify the Bromide | If the reaction still fails to initiate, consider purifying the this compound by distillation before use. |
Visualized Workflows and Mechanisms
Allylic Bromination Mechanism
The following diagram illustrates the radical chain mechanism for the allylic bromination of 1-methylcyclopentene with NBS.
Caption: Radical chain mechanism of allylic bromination.
Formation of Isomeric Products
The resonance stabilization of the allylic radical intermediate leads to the formation of two constitutional isomers.
Caption: A systematic workflow for troubleshooting low product yield.
References
- When 1-(bromomethyl)
- When 1-bromo-2-methylcyclopentane undergoes solvolysis in methanol... Homework.Study.com. [Link]
- Allylic Bromination and Benzylic Bromination with NBS. Organic Chemistry - YouTube. [Link]
- Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]
- This compound. PubChem. [Link]
- 1-(Bromomethyl)-2-methylcyclopentane. PubChem. [Link]
- Allylic and Benzylic Bromin
- Allylic bromination of alkenes with NBS and light. OrgoSolver. [Link]
- Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. [Link]
- What is Allylic Bromin
- Design a synthesis of 1-bromo-2-methylcyclopentane... Chegg.com. [Link]
- NBS bromin
- N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
- Allylic Bromin
- Outline the synthesis of 2-methyl-1-bromocyclopentane... brainly.com. [Link]
- Allylic Radical Bromin
- Preparing Alkyl Halides from Alkenes: Allylic Bromin
- Allylic Bromin
- Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry. [Link]
- 1-(Bromomethyl)-1-methylcyclopentane. PubChem. [Link]
- Grignard Reaction. Web Pages. [Link]
- Allylic Bromination by NBS +1&3 Methylcyclopentene. YouTube. [Link]
- What are the possible products in allylic bromination of 3-methylcyclopentene? Chemistry Stack Exchange. [Link]
- Grignard Reagent Reaction Mechanism. YouTube. [Link]
- The reaction of 1-methylcyclopentene with bromine w
- Draw all products of the reaction of 1-methylcyclopentene with NBS... brainly.com. [Link]
- Elimination reaction of 1-bromo-2-phenylcyclopentane. Chemistry Stack Exchange. [Link]
- Nucleophilic Substitution: Practice Problems. YouTube. [Link]
- A 1-(bromomethyl)
- Grignard Reactions in Cyclopentyl Methyl Ether.
- The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
- Electronic Supplementary Material (ESI) for Chemistry Education Research and Practice. The Royal Society of Chemistry. [Link]
- Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]
- The Discovery of Nucleophilic Substitution Reactions.
- The Discovery of Nucleophilic Substitution Reactions (for reference). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. Allylic Bromination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. orgosolver.com [orgosolver.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
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- 12. youtube.com [youtube.com]
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- 20. rsc.org [rsc.org]
- 21. youtube.com [youtube.com]
Identifying and characterizing impurities in 1-(Bromomethyl)-2-methylcyclopentene samples
Welcome to the technical support center for the identification and characterization of impurities in 1-(Bromomethyl)-2-methylcyclopentene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this reactive intermediate. My insights are drawn from extensive experience in process chemistry and analytical method development, aiming to provide you with not just protocols, but the underlying scientific reasoning to empower your troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my this compound sample?
The impurity profile of your sample is intrinsically linked to its synthetic route. A common and efficient method for the synthesis of this compound is the allylic bromination of 1,2-dimethylcyclopentene using a reagent like N-bromosuccinimide (NBS) with a radical initiator.[1][2]
Based on this, you can anticipate the following types of impurities:
-
Isomeric Impurities: Free radical allylic bromination can lead to the formation of regioisomers. An allylic rearrangement of the intermediate radical can result in the formation of 3-bromo-1,2-dimethylcyclopentene.[3]
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of 1,2-dimethylcyclopentene.
-
Over-brominated Species: Although less common with controlled stoichiometry, dibrominated byproducts can form.
-
By-products from Side Reactions: Succinimide is a common by-product from the use of NBS.[1]
-
Degradation Products: As an allylic bromide, this compound is susceptible to hydrolysis and nucleophilic substitution, especially in the presence of moisture or protic solvents, leading to the corresponding alcohol or ether.[4]
Troubleshooting Guides
This section is dedicated to resolving specific issues you may encounter during the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
GC-MS is a powerful tool for analyzing volatile and semi-volatile compounds like this compound. However, its thermal nature can present challenges for labile molecules.
Q2: My GC-MS chromatogram shows multiple peaks close to my main product, but I expect a pure sample. What could be the cause?
This is a common issue and can stem from several factors:
-
On-column Degradation: this compound is an allylic bromide and can be thermally labile. High injector temperatures can cause on-column degradation, leading to the formation of elimination or rearrangement products.
-
Isomeric Impurities: As mentioned in the FAQs, the synthesis can produce isomeric impurities that may have very similar retention times to the main product.
Troubleshooting Steps:
-
Lower the Injector Temperature: Start with a lower injector temperature (e.g., 180-200 °C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.[5]
-
Use a More Inert Inlet Liner: Active sites in the inlet liner can catalyze degradation. Employ a deactivated liner to minimize this effect.[5]
-
Optimize the Temperature Program: A slower oven ramp rate can improve the separation of closely eluting isomers.
-
Confirm Isomer Presence with Other Techniques: If possible, use NMR spectroscopy to confirm the presence of isomers in your sample.
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Injector Temperature | 250 °C | 180-220 °C | Minimizes thermal degradation of the analyte.[5] |
| Inlet Liner | Standard Glass Wool | Deactivated Silanized Liner | Reduces active sites that can cause degradation.[5] |
| Oven Program | Fast Ramp (e.g., 20 °C/min) | Slow Ramp (e.g., 5-10 °C/min) | Improves resolution of closely eluting isomers. |
| Carrier Gas Flow | 1.0 mL/min | 1.0-1.5 mL/min | Ensure optimal linear velocity for best efficiency. |
Q3: I am observing significant peak tailing for my main compound. What should I do?
Peak tailing in GC-MS can be indicative of active sites in the system or issues with the column itself.
Troubleshooting Steps:
-
Check for System Activity: Inject a standard mixture containing a polar compound (e.g., a free alcohol or amine) to assess system activity. If this compound also tails, it points to a system-wide issue.
-
Condition the Column: Bake out the column at a temperature slightly above your final analysis temperature (but below the column's maximum limit) to remove any contaminants.
-
Trim the Column: The first few centimeters of the column can accumulate non-volatile residues and active sites. Trimming 10-15 cm from the inlet side can often restore peak shape.[6]
-
Replace the Septum and Liner: A worn-out septum or a contaminated liner can introduce active sites.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is a suitable alternative to GC-MS, especially for thermally labile compounds. A reversed-phase method is typically employed for compounds of this polarity.
Q4: I am struggling to separate the main peak from a closely eluting impurity in my HPLC analysis. How can I improve the resolution?
Achieving baseline separation of isomers can be challenging. Here are some strategies to enhance resolution:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. The different solvent properties can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: Although this compound is not ionizable, pH can influence the surface chemistry of the silica-based stationary phase and affect the separation of polar impurities.
-
Decrease the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.
-
Employ a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different interactions with your analytes.
| Parameter | Standard Condition (C18) | Troubleshooting Adjustment | Rationale | | :--- | :--- | :--- | | Mobile Phase | Acetonitrile/Water | Methanol/Water or ACN/MeOH/Water | Alters selectivity and can improve isomer separation. | | Flow Rate | 1.0 mL/min | 0.7-0.8 mL/min | Increases efficiency and resolution. | | Column Temperature | Ambient | 30-40 °C | Can improve peak shape and alter selectivity. | | Stationary Phase | C18 | Phenyl-Hexyl or PFP | Provides different retention mechanisms (e.g., π-π interactions). |
Q5: My peak shape is poor, exhibiting fronting or tailing. What are the likely causes?
Poor peak shape in HPLC can be due to a variety of factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Inappropriate Injection Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the mobile phase.
-
Column Degradation: The stationary phase can degrade over time, especially at extreme pH values. If the column is old or has been used extensively, it may need to be replaced.
-
Extra-column Volume: Excessive tubing length or large-volume fittings can contribute to peak broadening. Ensure your system is properly plumbed for high-efficiency separations.
Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling
This method provides a starting point for the analysis of this compound and its potential impurities.
-
Instrument: Gas Chromatograph with Mass Spectrometric Detector
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector: Split/Splitless, 200 °C, Split ratio 50:1
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
MS Transfer Line: 250 °C
-
Ion Source: 230 °C
-
Mass Range: 40-350 amu
Protocol 2: HPLC Method for Purity Assessment
This reversed-phase HPLC method is suitable for the quantification of this compound and the separation of polar impurities.
-
Instrument: High-Performance Liquid Chromatograph with UV Detector
-
Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 50% B
-
12.1-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Synthetic pathway and potential impurities.
Caption: GC-MS troubleshooting workflow.
References
- PubChem. (n.d.). 1-Bromo-2-methylcyclopentane. National Center for Biotechnology Information.
- Chegg. (2018, March 6). Design a synthesis of 1-bromo-2-methylcyclopentane.
- Brainly. (2023, September 18). Methylenecyclopentane can be exposed to allylic bromination conditions to give multiple regioisomeric.
- Phenomenex. (n.d.). GC Troubleshooting Guide.
- Brainly. (2023, September 7). Outline the synthesis of 2-methyl-1-bromocyclopentane, beginning with 1-bromo-1-methylcyclopentane.
- SpectraBase. (n.d.). cis-1-Bromo-2-methyl-cyclopentane - Optional[13C NMR] - Chemical Shifts.
- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
- PubChem. (n.d.). 1-(Bromomethyl)-2-methylcyclopentane. National Center for Biotechnology Information.
- Chegg. (2022, May 8). Methylenecyclopentane can be exposed to allylic.
- Chegg. (2019, September 4). (g) When this compound is.
- SpectraBase. (n.d.). 1-BROM-2-TRANS-METHYL-2-ETHINYLCYCLOPROPAN.
- Master Organic Chemistry. (2013, December 2). Allylic Bromination With Allylic Rearrangement.
- jOeCHEM. (2020, October 24). Brominating the Allylic Position with NBS [Video]. YouTube.
- SIELC Technologies. (n.d.). Separation of 1-(Bromomethyl)cyclohexene on Newcrom R1 HPLC column.
- Quora. (2021, August 31). What will be produced in the bromination of cyclopentene?
- Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube.
- Chegg. (2020, September 26). We recently observed that the mono-bromination of.
- Chad's Prep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry [Video]. YouTube.
- LabRulez GCMS. (n.d.). Troubleshooting GC Chromatography.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Rajana, V. K., et al. (2020). Quantitative method for determination of 3,3‐dimethylallyl bromide genotoxic impurity in Tazarotene drug substance by GC‐MS. Separation Science Plus, 3(9).
- Van der Wal, L., et al. (2017). Monitoring the degradation of stabilization systems in polypropylene during accelerated aging tests by liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry. Polymer Degradation and Stability, 145, 134-142.
- Reddit. (2019, November 29). Predict the product of the product of 1,2-dimethylcyclopentene reacting with Br2 with proper stereochemistry. r/OrganicChemistry.
- Catalyst University. (2018, January 21). Radical Bromination: The Primary Alkane Reaction (Theory & Practice) [Video]. YouTube.
- NIST. (n.d.). Cyclopentene, 1-methyl-. NIST Chemistry WebBook.
- NIST. (n.d.). Cyclopentene. NIST Chemistry WebBook.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column.
- Annunziata, F., et al. (2023). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Molecules, 28(14), 5485.
- Patel, A., et al. (2015). Development and validation of HPLC method for simultaneous quantitation of paracetamol and dexketoprofen in bulk drug and formulation. Journal of Pharmaceutical Analysis, 5(2), 125-129.
Sources
- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Solved (g) When this compound is | Chegg.com [chegg.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Solubility Challenges with 1-(Bromomethyl)-2-methylcyclopentene
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively address solubility issues encountered when using 1-(Bromomethyl)-2-methylcyclopentene in chemical reactions. By understanding the underlying principles of solubility and employing the troubleshooting strategies outlined below, you can optimize your reaction conditions for improved yields and reproducibility.
Understanding the Solubility Profile of this compound
This compound is a substituted alkyl halide. Its molecular structure, featuring a nonpolar cyclopentene ring and a moderately polar bromomethyl group, dictates its solubility characteristics. Based on the principle of "like dissolves like," this compound is generally soluble in a range of organic solvents but exhibits poor solubility in highly polar solvents like water.
Predicted Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | High | The non-polar cyclopentene ring interacts favorably with non-polar solvents through van der Waals forces. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess a dipole moment that can interact with the polar C-Br bond, while their organic character allows for solvation of the non-polar ring. They are excellent choices for S(_N)2 reactions.[1][2] |
| Polar Protic | Methanol, Ethanol | Moderate to High | The alkyl chain of the alcohols can solvate the cyclopentene ring, and the hydroxyl group can interact with the bromomethyl group. However, strong hydrogen bonding between solvent molecules can sometimes hinder dissolution compared to polar aprotic solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for a wide range of organic compounds, including alkyl halides. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving many organic compounds. |
| Aqueous | Water | Low / Insoluble | The large non-polar hydrocarbon portion of the molecule makes it hydrophobic and unable to form significant favorable interactions with the highly polar, hydrogen-bonded network of water.[3] |
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my chosen reaction solvent. What should I do first?
A1: Before making significant changes to your reaction, consider these initial troubleshooting steps:
-
Verify Solvent Choice: Ensure the solvent's polarity is appropriate for this compound. Refer to the solubility table above. For S(_N)2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally recommended.[4][5]
-
Increase Temperature: Gently warming the mixture can significantly increase the solubility of a solid or liquid solute. However, be cautious of the thermal stability of your reactants and the solvent's boiling point.
-
Mechanical Agitation: Ensure vigorous stirring to maximize the surface area of contact between the solute and the solvent.
-
Particle Size Reduction: If you are using a solid nucleophile that is also poorly soluble, grinding it to a fine powder can increase its dissolution rate.
Q2: I've observed that my reaction is very slow or incomplete, even though the starting materials appear to have dissolved. Could this be a solubility issue?
A2: Yes, this can be a manifestation of poor solubility. Even if a compound appears to dissolve, its concentration in solution might be too low for the reaction to proceed at a reasonable rate. This creates a situation where the reaction is limited by the amount of substrate available in the solution at any given time.
Q3: My nucleophile is an ionic salt (e.g., NaN(_3), NaCN) and is insoluble in my organic solvent, while the this compound is soluble. How can I make them react?
A3: This is a classic example of a heterogeneous reaction where the reactants are in different phases. There are two primary strategies to overcome this:
-
Co-solvent System: Introduce a co-solvent that can dissolve both the ionic nucleophile and the organic substrate to create a homogeneous reaction mixture.
-
Phase-Transfer Catalysis (PTC): Employ a phase-transfer catalyst to transport the nucleophile from its phase (solid or aqueous) into the organic phase where it can react with the alkyl halide.[6]
Q4: Can I use a protic solvent like ethanol for an S(_N)2 reaction with this compound?
A4: While possible, it's often not the ideal choice. Protic solvents can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that reduces its nucleophilicity and slows down the S(_N)2 reaction.[2][7] Polar aprotic solvents are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and more reactive.[1][5]
Troubleshooting Guides & Experimental Protocols
Guide 1: Enhancing Solubility with a Co-solvent System
This approach is effective when you can find a solvent mixture that dissolves all reactants.
Scenario: A nucleophilic substitution reaction between this compound and a poorly soluble nucleophile (e.g., sodium azide).
Workflow Diagram:
Caption: Workflow for using a co-solvent.
Step-by-Step Protocol: S(_N)2 Reaction with Sodium Azide using a Co-solvent
-
Solvent Selection: Choose a primary solvent in which this compound is highly soluble (e.g., THF or acetonitrile). Select a polar aprotic co-solvent in which sodium azide has some solubility (e.g., DMF or DMSO).
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.2 equivalents).
-
Add the co-solvent (e.g., a small amount of DMF, just enough to form a slurry).
-
Add the primary solvent (e.g., THF).
-
Begin vigorous stirring.
-
-
Addition of Alkyl Halide:
-
Dissolve this compound (1.0 equivalent) in the primary solvent (THF).
-
Add the solution of the alkyl halide dropwise to the stirred suspension of sodium azide at room temperature.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to a suitable temperature (e.g., 50-60 °C) to increase the rate of reaction.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can then be purified by column chromatography.
-
Guide 2: Phase-Transfer Catalysis (PTC) for Heterogeneous Reactions
PTC is an excellent technique for reactions where the nucleophile is in an aqueous or solid phase and the alkyl halide is in an organic phase.[6]
Mechanism Diagram:
Caption: Mechanism of Phase-Transfer Catalysis.
Step-by-Step Protocol: S(_N)2 Reaction with Sodium Cyanide using PTC
-
Reagent Preparation:
-
Prepare a solution of sodium cyanide (1.5 equivalents) in water. Caution: Cyanides are highly toxic. Handle with appropriate safety precautions.
-
Choose a suitable organic solvent for this compound (e.g., toluene or dichloromethane).
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a mechanical stirrer (for efficient mixing of phases) and a reflux condenser, add the solution of this compound (1.0 equivalent) in the chosen organic solvent.
-
Add the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 - 0.1 equivalents).
-
Add the aqueous solution of sodium cyanide.
-
-
Reaction Execution:
-
Stir the biphasic mixture vigorously to create a large interfacial area for the catalyst to work.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C).
-
Monitor the reaction progress by TLC or GC analysis of the organic layer.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and separate the aqueous and organic layers using a separatory funnel.
-
Extract the aqueous layer with the organic solvent to recover any remaining product.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting nitrile by distillation or column chromatography.
-
References
- Chemistry LibreTexts. (2023). Physical Properties of Alkyl Halides. [Link]
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- Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
- Tundo, P., Venturello, P., & Angeletti, E. (1983). Catalytic interconversion of alkyl halides by gas-liquid phase-transfer catalysis. Journal of the Chemical Society, Perkin Transactions 2, 485-491. [Link]
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- International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
- Synthesis of Alkyl Bromide by the Method of Phase Transfer C
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
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- National Institutes of Health. (2022).
- Organic Syntheses. (n.d.). Nucleophilic displacement of a benzylic bromide using sodium cyanide. [Link]
- Chemguide. (n.d.). nucleophilic addition - carbonyl compounds and hydrogen cyanide. [Link]
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- National Institutes of Health. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole)
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- Filo. (2024). The reaction of cyclopentyl bromide with sodium cyanide to give cyclopent.... [Link]
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Managing thermal stability issues with 1-(Bromomethyl)-2-methylcyclopentene
Welcome to the dedicated technical support center for 1-(bromomethyl)-2-methylcyclopentene. This resource is designed for our valued partners in research, discovery, and drug development. As a key intermediate, the successful application of this reagent hinges on understanding and managing its inherent reactivity and thermal stability. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights.
Introduction: The Challenge of an Allylic Bromide
This compound is a versatile alkylating agent used in the synthesis of complex organic molecules.[1] Its utility stems from the reactive carbon-bromine bond. However, this reactivity is a double-edged sword. The molecule is an allylic bromide, meaning the C-Br bond is adjacent to a carbon-carbon double bond. This structural feature leads to significant resonance stabilization of any intermediate carbocation or radical, making the compound susceptible to a variety of competing reaction pathways and decomposition, particularly under thermal stress.[2] Issues such as isomerization, elimination, and dimerization are common challenges that can compromise reaction yields and product purity.[3][4] This guide will equip you with the knowledge to anticipate and mitigate these issues effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each answer delves into the root chemical cause and provides actionable protocols for resolution.
Q1: My reaction is yielding a mixture of unexpected products, including isomers and alkenes. What is happening and how can I minimize this?
A1: Root Cause Analysis & Mitigation
This is a classic issue stemming from the allylic nature of this compound. When heated, especially in the presence of a nucleophilic solvent like methanol, the reaction can proceed through competing SN1, SN2, and elimination (E1/E2) pathways.[5][6]
-
SN1 Pathway and Isomerization: The bromide ion can depart, forming a resonance-stabilized allylic carbocation. The nucleophile can then attack at either of the two positive-charge-bearing carbons, leading to a mixture of the desired product and a rearranged isomer.
-
Elimination Pathway: Instead of acting as a nucleophile, a base in the reaction mixture (or the solvent itself) can abstract a proton, leading to the formation of diene byproducts.
Mitigation Protocol:
-
Temperature Control is Critical: Maintain the lowest possible reaction temperature that still allows for an acceptable reaction rate. Run small-scale trials at different temperatures (e.g., 0 °C, room temperature) to find the optimal balance. Rapid decomposition can occur with heat.
-
Choice of Nucleophile and Solvent:
-
Controlled Addition: Add the this compound slowly to the reaction mixture containing the nucleophile. This keeps the concentration of the electrophile low, minimizing side reactions.
Q2: I've noticed the purity of my this compound has decreased in storage. Why is it degrading and what are the optimal storage conditions?
A2: Understanding and Preventing Storage Degradation
Allylic bromides are known to have poor storage stability, readily undergoing isomerization and decomposition.[3] Over time, you may observe dimerization or the formation of HBr, which can further catalyze decomposition.[4]
Core Principles for Storage:
-
Temperature: Cold storage is paramount. The recommended temperature range is between -30°C and +30°C, with a strong preference for the -20°C to +10°C range for long-term stability.[3] Many suppliers recommend storage at 2-8°C.
-
Inert Atmosphere: Oxygen can promote radical-mediated decomposition pathways. Store the compound under an inert atmosphere like argon or nitrogen.
-
Light Exclusion: Light can initiate hazardous polymerization or decomposition. Always store in an amber or opaque container.
-
Moisture Control: The compound can react with moisture to produce corrosive hydrogen bromide (HBr) gas. Ensure the container is tightly sealed and stored in a dry environment.
Workflow for Long-Term Storage
Caption: Decision workflow for proper storage.
Q3: My reaction mixture turned a dark brown or yellow color. What does this signify?
A3: Interpreting Color Changes
Color change is a strong indicator of decomposition. The formation of colored byproducts often results from the liberation of elemental bromine (Br₂) or the creation of polymeric or conjugated systems. This is frequently accelerated by heat, light, or the presence of impurities.[4]
Immediate Actions:
-
Stop the Reaction: If feasible, immediately cool the reaction to halt further degradation.
-
Analyze a Sample: Take a small aliquot for analysis (e.g., TLC, LC-MS) to assess the extent of decomposition and identify the byproducts.
-
Evaluate Reaction Conditions: Review your protocol. Was the temperature too high? Was the starting material pure? Was there exposure to air or light?
-
Consider a Stabilizer: For future runs, adding a stabilizer like hydroquinone can suppress discoloration and dimer formation.[4] Using a combination of a phenolic compound and an epoxy compound can be particularly effective.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition and side-reaction pathways?
A1: The primary pathways are driven by the stability of the allylic carbocation intermediate. Heat or polar protic solvents can promote the departure of the bromide ion, leading to the scenarios illustrated below.
Caption: Competing reaction pathways for the reagent.
Q2: Should I use a stabilizer? If so, which one and at what concentration?
A2: Yes, for long-term storage or thermally sensitive reactions, using a stabilizer is highly recommended. Commercial preparations of similar compounds like allyl bromide often contain a stabilizer.[1]
| Stabilizer Type | Example(s) | Recommended Concentration | Primary Function | Citation(s) |
| Phenolic Compounds | Hydroquinone | 0.005% - 0.1% by weight | Suppresses dimer formation | [4] |
| Epoxy Compounds | Propylene Oxide | ~1000 ppm (0.1%) | Suppresses discoloration | [4] |
| Nitroxide Compounds | TEMPO | 0.001% - 5.0% by weight | Prevents isomerization/decomposition | [3] |
Expert Insight: A combination of a phenolic antioxidant and an epoxy compound (acid scavenger) is often synergistic, preventing both dimer formation and discoloration.[4]
Q3: What specific safety precautions are essential when handling this reagent?
A3: this compound is classified as a flammable liquid and vapor that causes skin irritation and serious eye damage, and may cause respiratory irritation.[9] Adherence to strict safety protocols is mandatory.
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhaling vapors.
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, compatible gloves (check manufacturer's breakthrough time), and a flame-retardant lab coat.[10]
-
Fire Safety: Keep away from all sources of ignition, including heat, sparks, and open flames. Use non-sparking tools for transfers.[10] Ensure a Class B (foam, dry chemical, CO₂) fire extinguisher is accessible.
-
Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and alkali metals.
Q4: How should I properly quench my reaction and dispose of waste?
A4: Unreacted this compound is a hazardous substance.
-
Quenching: A common method for quenching reactive alkyl halides is to slowly add the reaction mixture to a cooled, stirred solution of a mild nucleophile, such as a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium thiosulfate. This will react with any remaining electrophile. Be prepared for potential gas evolution.
-
Waste Disposal: All waste containing this reagent, including contaminated solvents and cleanup materials, must be treated as hazardous waste.[10] Collect it in a clearly labeled, sealed container and dispose of it according to your institution's and local environmental regulations. Do not pour it down the drain.
References
- Allyl Bromide MSDS/SDS | Supplier & Distributor - Sysem Chem. Source: Sysem Chem. [Link]
- WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition.
- ALLYL BROMIDE FOR SYNTHESIS MSDS CAS-No.: 106-95-6 MSDS - Labogens. Source: Labogens. [Link]
- Solved (g) When this compound is | Chegg.com. Source: Chegg.com. [Link]
- JPH1072383A - Method for stabilizing allyl bromide, and stabilized allyl bromide composition.
- Allyl Bromide: Synthesis, Reactions, and Safe Handling Practices. Source: Chem-Space. [Link]
- When 1-bromo-2-methylcyclopentane undergoes solvolysis in methanol, five major products are.... Source: Homework.Study.com. [Link]
- What is Allylic Bromination?. Source: Master Organic Chemistry. [Link]
- Working with Hazardous Chemicals - Organic Syntheses. Source: Organic Syntheses. [Link]
- 1-(Bromomethyl)-2-methylcyclopentane | C7H13Br | CID 65438346 - PubChem. Source: PubChem. [Link]
- This compound | C7H11Br | CID 10986785 - PubChem. Source: PubChem. [Link]
- Solved A this compound, heated in | Chegg.com. Source: Chegg.com. [Link]
- Organic Chemistry 2 Final Exam Prep Part 1 of 6 | Practice Questions & Video Solutions. Source: Clutch Prep. [Link]
- 1-Bromo-2-(bromomethyl)cyclopentane | C6H10Br2 | CID 119098008 - PubChem. Source: PubChem. [Link]
- 1-(1-Bromo-2-methylpropyl)-2-methylcyclopentane - PubChem. Source: PubChem. [Link]
- 1-Bromo-2-methylcyclopentane | C6H11Br | CID 12768468 - PubChem. Source: PubChem. [Link]
- Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. Source: Organic Chemistry Portal. [Link]
- US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents.
- US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents.
- Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC - PubMed Central. Source: PubMed Central. [Link]
- Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Source: YouTube. [Link]
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Technical Support Center: Best Practices for Quenching Reactions Involving 1-(Bromomethyl)-2-methylcyclopentene
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the critical quenching step in reactions utilizing 1-(bromomethyl)-2-methylcyclopentene. This allylic bromide is a versatile intermediate, but its reactivity profile necessitates carefully controlled workup procedures to ensure reaction success, maximize product yield, and maintain a safe laboratory environment. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you troubleshoot and optimize your specific application.
Section 1: Core Principles of Quenching Allylic Bromide Reactions
Quenching is not merely the termination of a reaction; it is a strategic step that dictates the final product distribution and purity. For a reactive substrate like this compound, improper quenching can lead to a host of issues, including hydrolysis of the starting material, formation of rearranged byproducts, and dangerous exotherms.
The primary goals of a quenching procedure are:
-
Neutralization of Excess Reagents: Safely decompose highly reactive species such as organometallics (e.g., Grignard reagents), strong bases (e.g., LDA), or metal hydrides.
-
Protonation of Intermediates: Convert intermediates, like alkoxides formed in Grignard additions, into the desired neutral product.[1]
-
Prevention of Side Reactions: Minimize unwanted reactions during workup, such as elimination or substitution caused by prolonged exposure to reactive conditions. The allylic nature of this compound makes it susceptible to allylic rearrangements, a factor that must be considered during workup.[2]
A fundamental principle is the controlled addition of a quenching agent, typically a proton source, at a reduced temperature (e.g., 0 °C or below) to manage the reaction's exothermicity.[3] The choice of quenching agent should be hierarchical, often starting with a less reactive substance before introducing a more vigorous one.
Section 2: Troubleshooting Guide
This table addresses common problems encountered during the workup of reactions involving this compound.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Violent/Uncontrolled Exotherm During Quench | 1. Quenching agent added too quickly. 2. Reaction was not sufficiently cooled. 3. A highly reactive quenching agent (e.g., water) was used directly on a large excess of a pyrophoric or highly basic reagent.[3] | 1. Perform a sequential quench: Begin by slowly adding a less reactive alcohol like isopropanol or sec-butanol at 0 °C or below.[4] Once the initial vigorous reaction subsides, a more reactive quencher like methanol or ethanol can be introduced, followed finally by water or aqueous solutions. 2. Ensure adequate cooling: Use an ice/salt or dry ice/acetone bath for highly reactive systems. Ensure the quenching agent is also pre-cooled if possible. |
| Low Yield of Desired Product | 1. Hydrolysis of the product or starting material by aggressive quenching. 2. Formation of an emulsion during aqueous workup, leading to product loss. 3. In Grignard reactions, incomplete protonation of the alkoxide intermediate. | 1. Use a mild proton source: For sensitive substrates, quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) is recommended.[5][6] It is acidic enough to protonate alkoxides and neutralize Grignard reagents but is less harsh than mineral acids. 2. Break emulsions: Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous layer, which often helps break emulsions. Filtering the biphasic mixture through a pad of Celite can also be effective. |
| Formation of Unexpected Byproducts | 1. Allylic Rearrangement: The allylic carbocation or radical intermediate is resonance-stabilized, which can lead to the formation of constitutional isomers.[2] This can be exacerbated by acidic conditions or elevated temperatures during workup. 2. Substitution by Quenching Agent: Using an alcohol like methanol as a primary quencher can lead to SN1 substitution, forming 1-(methoxymethyl)-2-methylcyclopentene.[7] | 1. Maintain low temperatures: Keep the reaction and quench below 0 °C to minimize the rate of rearrangement. 2. Choose a non-nucleophilic quencher: Quench with saturated aqueous NH₄Cl or carefully with water/ice. If an alcohol must be used for initial quenching of a very reactive species, use a sterically hindered one like tert-butanol. |
| Persistent Emulsion During Extraction | 1. Formation of fine magnesium or zinc salts that stabilize the oil-water interface.[8] 2. Insufficient difference in density between the organic and aqueous layers. | 1. Add dilute acid: After the initial quench, adding dilute HCl (e.g., 1 M) can help dissolve magnesium hydroxides/salts that often cause emulsions.[1] Caution: This may not be suitable for acid-sensitive products. 2. Filter the entire mixture: Pass the biphasic mixture through a pad of Celite® or glass wool to remove fine particulates. 3. Add brine: As mentioned above, washing with a saturated NaCl solution can help resolve emulsions. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure for a Grignard reaction where this compound was used to form the corresponding organomagnesium reagent?
A1: This scenario involves quenching the reaction after the Grignard reagent has been added to an electrophile (e.g., an aldehyde or ketone). The primary goals are to protonate the resulting magnesium alkoxide and to neutralize any unreacted Grignard reagent.
The most robust and widely accepted method is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[5][6] The rationale is twofold:
-
Controlled Protonation: NH₄Cl provides a mild source of protons (pKa ≈ 9.2), which is sufficient to protonate the alkoxide to form the desired alcohol without being overly acidic, which could cause side reactions like elimination on the newly formed alcohol.[1]
-
Safety: The reaction with the excess Grignard reagent is less violent than with pure water or strong acids.
After the initial quench with NH₄Cl solution, if magnesium salts precipitate and cause issues with extraction, a dilute solution of HCl (e.g., 1 M) can be added to dissolve them. However, this should be done cautiously if the final product is acid-sensitive.
Q2: I used this compound as an electrophile with a strong, non-protic nucleophile (e.g., a lithium enolate). How should I quench this reaction?
A2: The goal here is to neutralize the excess strong base (the enolate). The same principles of controlled quenching apply. Adding water directly can cause a rapid, localized pH spike and a strong exotherm. The recommended procedure is to again cool the reaction vessel to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. This will neutralize the enolate and any other strong base present in a controlled manner. Alternatively, you can add a protic solvent like methanol dropwise before adding water to manage the initial exotherm.
Q3: My reaction product is highly sensitive to water. What are the best non-aqueous quenching methods?
A3: In cases of extreme water sensitivity, a non-aqueous workup is necessary.
-
For neutralizing organometallics: You can quench by adding a molar equivalent of a solid, pulverised electrophile that is easy to remove, such as dry ice (solid CO₂) to convert a Grignard into a carboxylate, which can then be separated.[9]
-
For neutralizing strong bases: A weak organic acid can be used. For example, adding a solution of acetic acid in an anhydrous solvent like THF can neutralize lithium bases. The resulting lithium acetate is often insoluble in organic solvents and can be removed by filtration.
-
General Quenching: Adding a reagent like acetone can consume some organometallic reagents, but this can lead to additional byproducts.[10] A more controlled method involves adding one equivalent of an easily separable aldehyde, like benzaldehyde.
Q4: I've observed a rearranged byproduct where the double bond has shifted. How can my quenching protocol influence this?
A4: Allylic rearrangements are common with this substrate and proceed through a resonance-stabilized allylic carbocation or radical.[2] Your quenching and workup protocol can significantly impact the extent of this rearrangement.
-
Avoid Strong Acids: Quenching with strong mineral acids (HCl, H₂SO₄) can promote SN1-type reactions, leading to the formation of the allylic carbocation and subsequent rearrangement to the thermodynamically more stable product (often the more substituted alkene).[11]
-
Maintain Low Temperature: Perform the quench and subsequent extraction at low temperatures to minimize the thermal energy available for rearrangement.
-
Limit Workup Time: Do not let your reaction sit for extended periods in the biphasic mixture, especially if it is acidic. Proceed through the extraction and drying steps efficiently.
Q5: What are the primary safety concerns when handling and quenching this compound reactions?
A5: this compound is classified as a flammable liquid and is known to cause skin irritation and serious eye damage.[12] It may also cause respiratory irritation.[12][13][14]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and suitable gloves (e.g., nitrile).[15]
-
Quenching Exotherms: As detailed in the troubleshooting guide, the primary hazard during quenching is an uncontrolled exotherm, especially when dealing with reactive organometallics or hydrides. This can cause the solvent to boil, leading to a pressure buildup and potential splashing of corrosive materials. Always cool the reaction and add the quenching agent slowly and deliberately.[4][16]
-
Waste Disposal: The quenched reaction mixture should be neutralized before being transferred to an approved hazardous waste container.[10]
Section 4: Standard Operating Protocols
Protocol 4.1: Quenching a Grignard Reaction Post-Addition to an Electrophile
This protocol assumes the Grignard reagent derived from this compound has been reacted with a carbonyl compound.
-
Cooling: Ensure the reaction flask is immersed in an ice-water bath and that the internal temperature is maintained between 0 °C and 5 °C.
-
Initial Quench: Using an addition funnel, add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to the stirred reaction mixture. Monitor the temperature and control the addition rate to keep it below 10 °C.
-
Observation: Continue the slow addition. You may observe gas evolution (if excess magnesium metal is present) and the formation of a white precipitate (magnesium salts). Continue adding the NH₄Cl solution until no further exotherm is observed upon addition.
-
Dissolution (Optional): If a thick precipitate persists, add 1 M HCl dropwise until the mixture becomes a clear biphasic solution. Only perform this step if your product is stable to dilute acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and then with saturated NaCl solution (brine) to aid in drying and break any minor emulsions. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 4.2: Quenching a Nucleophilic Substitution Reaction
This protocol assumes this compound was used as an electrophile with a strong base like a lithium enolate.
-
Cooling: Cool the reaction flask to 0 °C in an ice-water bath.
-
Controlled Quench: Slowly add saturated aqueous NH₄Cl solution dropwise with vigorous stirring. The goal is to neutralize the excess base without a significant temperature increase.
-
Temperature Monitoring: Maintain the internal temperature below 10 °C throughout the addition. Continue adding the quenching solution until the mixture is neutral to litmus paper or pH paper.
-
Extraction: Proceed with the extraction and washing steps as described in Protocol 4.1 (steps 5 and 6).
Section 5: Visual Decision Guide for Quenching Strategy
This flowchart provides a logical path to selecting the appropriate quenching agent and procedure based on the nature of the reactive species in your experiment.
Caption: Decision flowchart for selecting a quenching protocol.
References
- Angene Chemical. Safety Data Sheet: (Bromomethyl)cyclopentane. [Link]
- Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 103(8), 2763–2794. [Link]
- Henderson, K. (2015). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]
- Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Issacs, L., & Chan, K. (1995). Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction. Tetrahedron Letters, 36(46), 8313-8316.
- Organic Syntheses. Working with Hazardous Chemicals. [Link]
- Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. [Link]
- Sarpong, R. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley. [Link]
- PubChem. 1-(Bromomethyl)-2-methylcyclopentane.
- Chegg. (2019). Solved (g) When this compound is.... [Link]
- Organic Chemistry Portal. Grignard Reaction. [Link]
- University of California, Santa Barbara.
- Merrick, J. S., & Gauthier, D. R. (2015). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Molecules, 20(7), 12727–12837. [Link]
- Shaw, J. T., et al. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics, 41(20), 2949–2957. [Link]
- PubChem. 1-Bromo-2-methylcyclopentane.
- Denmark, S. E., & Butler, C. R. (2006). Cross-coupling of aromatic bromides with allylic silanolate salts. The Journal of Organic Chemistry, 71(14), 5149–5162. [Link]
- PubChem. This compound.
- Ashenhurst, J. (2013). Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry. [Link]
- LibreTexts Chemistry. 7.6 Extra Topics on Nucleophilic Substitution Reactions. [Link]
- Chegg. (2016). Solved A 1-(bromomethyl)
- Chong, E., & Morken, J. P. (2010). Reactions of Benzylboronate Nucleophiles. Chemical Society Reviews, 39(5), 1934–1945. [Link]
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Technical Support Center: Isolating 1-(Bromomethyl)-2-methylcyclopentene
Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with or plan to synthesize 1-(Bromomethyl)-2-methylcyclopentene. The synthesis, typically an allylic bromination using N-Bromosuccinimide (NBS), is straightforward in principle but fraught with potential complications during the work-up and isolation phases. This document provides in-depth, field-proven insights to help you navigate these challenges, ensuring high purity and yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental work-up. Each problem is analyzed for its probable causes, followed by a set of recommended solutions grounded in chemical principles.
Problem 1: A Persistent White Precipitate (Succinimide) Remains in the Organic Layer.
Probable Causes:
-
Insufficient Washing: The primary byproduct of an NBS reaction is succinimide, which has moderate solubility in many organic solvents and limited solubility in neutral water.[1]
-
Incorrect pH of Aqueous Wash: Succinimide is an imide with a pKa of approximately 9.5. In neutral water, it remains largely protonated and less polar, thus partitioning inadequately into the aqueous phase.
Recommended Solutions:
-
Perform a Basic Wash: After the initial quench and water wash, perform 2-3 washes with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 5%) solution of sodium carbonate (Na₂CO₃).[2] This deprotonates the succinimide, forming the highly water-soluble sodium salt, which is readily extracted into the aqueous layer.
-
Increase Wash Volume & Frequency: Do not skimp on the volume or number of washes. Use a volume of aqueous solution equal to that of your organic layer for each wash.
-
Final Brine Wash: A final wash with saturated aqueous sodium chloride (brine) helps to remove residual water from the organic layer and can aid in breaking up any minor emulsions that may have formed.[2]
Problem 2: An Inseparable Emulsion Forms During Aqueous Extraction.
Probable Causes:
-
Agitation is Too Vigorous: Shaking the separatory funnel too aggressively can create a stable emulsion, especially if fine solid particulates are present.
-
High Concentration of Reactants/Byproducts: A high concentration of salts or amphiphilic molecules can stabilize emulsions.
Recommended Solutions:
-
Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times for each wash.
-
Add Brine: Add a small amount of saturated NaCl (brine) solution to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break up the emulsion.[2]
-
Filter Through Celite®: If the emulsion is persistent, filter the entire mixture through a pad of Celite® or glass wool. This can disrupt the physical structure of the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own with time.
Problem 3: NMR Analysis Shows Multiple Isomeric Products.
Probable Causes:
-
Allylic Rearrangement: This is the most common cause of isomer formation in allylic bromination.[3] The reaction proceeds via a resonance-stabilized allylic radical intermediate. If the two resonance forms are not identical, the bromine radical can attack at more than one position, leading to a mixture of constitutional isomers.[4] In the case of the likely starting material, 1,2-dimethylcyclopentene, this rearrangement leads to a thermodynamically favored, more substituted alkene.
Recommended Solutions:
-
Control Reaction Temperature: Run the reaction at the lowest temperature that still allows for initiation. Lower temperatures can sometimes favor the kinetic product over the thermodynamic (rearranged) product.
-
Careful Purification: The isomers may be separable by careful column chromatography or fractional distillation under high vacuum. However, their boiling points are often very close.
-
Re-evaluate Synthetic Strategy: If the rearranged product is the major isomer and is undesired, you may need to consider an alternative synthetic route that avoids a symmetric allylic radical intermediate.
Mechanism: Allylic Rearrangement
The diagram below illustrates how the two resonance forms of the allylic radical lead to the desired product and the rearranged isomeric impurity.
Caption: Allylic rearrangement leading to isomeric products.
Problem 4: Product Decomposes or Turns Dark During Distillation.
Probable Causes:
-
Thermal Instability: Allylic bromides can be thermally labile. Heating to high temperatures can cause elimination (formation of dienes) or rearrangement.
-
Trace Acidity: Any residual acid (e.g., HBr from the reaction) can catalyze decomposition at elevated temperatures.
Recommended Solutions:
-
High-Vacuum Distillation: Purify the product using distillation under high vacuum to lower the boiling point as much as possible.
-
Pre-treat with Base: Before distillation, wash the crude product thoroughly with NaHCO₃ solution to ensure all acidic traces are removed.
-
Column Chromatography: As an alternative to distillation, flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or petroleum ether) is often a milder method of purification.
Frequently Asked Questions (FAQs)
Q1: What is the best reagent to quench excess NBS?
The most common and effective quenching agents are mild reducing agents that convert residual NBS and bromine into water-soluble species.[1]
| Quenching Agent | Chemical Formula | Typical Concentration | Notes |
| Sodium Thiosulfate | Na₂S₂O₃ | Saturated Aqueous Soln. | Highly effective for both NBS and Br₂. Can sometimes produce elemental sulfur if the solution becomes acidic.[5] |
| Sodium Bisulfite | NaHSO₃ | Saturated Aqueous Soln. | Good general-purpose quenching agent.[2] |
| Sodium Sulfite | Na₂SO₃ | Saturated Aqueous Soln. | Also effective, but can release SO₂ gas if the solution is acidic.[5] |
Recommendation: A saturated solution of sodium thiosulfate is generally the preferred choice. Add it dropwise to the cooled reaction mixture until the characteristic yellow/orange color of bromine disappears.[2][6]
Q2: Why is a standard aqueous work-up necessary?
A standard aqueous work-up is crucial for removing both the unreacted polar starting materials and the reaction byproducts, primarily succinimide and salts formed during quenching.
Caption: Standard workflow for aqueous work-up.
Q3: What are the physical and safety properties of this compound?
It is critical to be aware of the properties and hazards of your target compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁Br | PubChem[7] |
| Molecular Weight | 175.07 g/mol | PubChem[7] |
| Appearance | Flammable liquid and vapor | GHS Classification[7] |
| Hazards | Causes skin irritation. Causes serious eye damage. May cause respiratory irritation. | GHS Classification[7] |
Safety Precaution: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: How should the final product be stored?
Allylic and benzylic halides can be unstable over long periods. They are susceptible to hydrolysis (from atmospheric moisture) and elimination. For long-term storage, it is recommended to keep the purified product in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer.
References
- Reddit. (2021). Best reagent to quench excess NBS?. r/chemhelp.
- Ashenhurst, J. (2013). Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry.
- Sciencemadness Discussion Board. (2007). Learning to respect NBS the hard way.
- Chad's Prep. (2020). Allylic Radical Bromination with NBS. YouTube.
- Ashenhurst, J. (2013). What is Allylic Bromination?. Master Organic Chemistry.
- Chegg. (2019). Solved (g) When this compound is | Chegg.com.
- Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube.
- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
- Biswas, T. (2023). NBS (Br+/Br radical) N-bromo succinimide (preparation, properties and one MCQ). YouTube.
- Lauher, J. (2021). Allylic Bromination. YouTube.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10986785, this compound.
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Validation & Comparative
Comparative Guide to SN2 Reactivity: 1-(Bromomethyl)-2-methylcyclopentene vs. 1-bromo-2-methylcyclopentane
A Senior Application Scientist's In-Depth Analysis
This guide provides a comprehensive comparison of the SN2 reactivity of two structurally related cyclopentane derivatives: 1-(bromomethyl)-2-methylcyclopentene, an allylic halide, and 1-bromo-2-methylcyclopentane, a secondary alkyl halide. This analysis is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, where understanding relative reactivity is paramount for reaction design and optimization.
Executive Summary
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis. The reactivity of a substrate in an SN2 reaction is profoundly influenced by its electronic and steric properties. In comparing this compound and 1-bromo-2-methylcyclopentane, we find a stark difference in reactivity.
-
This compound , a primary allylic halide, is predicted to be significantly more reactive towards SN2 displacement. Its enhanced reactivity stems from electronic stabilization of the transition state via the adjacent π-system of the double bond.
-
1-bromo-2-methylcyclopentane , a secondary alkyl halide, is expected to be considerably less reactive . The reaction center is sterically more hindered, and it lacks the electronic stabilization present in the allylic system.
This guide will dissect the underlying principles governing this reactivity difference, provide supporting data from analogous systems, and present a detailed experimental protocol for a direct kinetic comparison.
Fundamentals of the SN2 Reaction
The SN2 reaction is a single, concerted step where a nucleophile attacks an electrophilic carbon atom, displacing a leaving group from the opposite side in a "backside attack"[1][2]. The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics)[1][2].
Key factors governing the SN2 reaction rate include:
-
Substrate Structure (Steric Hindrance): The accessibility of the electrophilic carbon is critical. Increased steric bulk around the reaction center impedes the nucleophile's approach, drastically slowing the reaction[3][4]. The general reactivity trend for alkyl halides is: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°, unreactive)[5][6].
-
Electronic Effects: The energy of the transition state plays a crucial role. Groups that can stabilize the transition state, for instance through delocalization of electron density, will accelerate the reaction.
-
Leaving Group Ability: A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. The reactivity order for halogens is I > Br > Cl > F[7].
-
Nucleophile Strength: Stronger nucleophiles lead to faster SN2 reactions[6].
-
Solvent: Polar aprotic solvents (e.g., acetone, DMSO) are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it more reactive[3][8].
Structural and Reactivity Analysis
This compound: The Allylic Advantage
This molecule is a primary (1°) allylic halide . The bromine is attached to a -CH₂- group, which is adjacent to a carbon-carbon double bond.
-
Electronic Effects: Allylic halides are exceptionally reactive in SN2 reactions, often faster than even simple primary alkyl halides[9][10]. This is because the transition state is stabilized by conjugation between the p-orbitals of the reacting carbon and the π-system of the adjacent double bond[9][11]. This delocalization lowers the activation energy of the reaction[10]. Computational studies suggest that attractive electrostatic interactions between the nucleophile/leaving group and the β-carbon of the allyl system are a primary source of this activation[12][13].
-
Steric Effects: As a primary halide, the electrophilic carbon is relatively unhindered, allowing for easy backside attack by the nucleophile[14].
1-bromo-2-methylcyclopentane: The Alkyl Hindrance
This molecule is a secondary (2°) alkyl halide . The bromine is attached directly to a carbon atom within the cyclopentane ring that is also bonded to two other carbon atoms.
-
Electronic Effects: It lacks any special electronic stabilization. The transition state is a typical, high-energy state for an alkyl halide substitution.
-
Steric Effects: Being a secondary halide, the reaction center is significantly more sterically hindered than a primary halide[3][4]. The incoming nucleophile must navigate past the adjacent methyl group and the hydrogens on the cyclopentane ring. While cyclopentyl systems are generally reactive for their class due to bond angles that are amenable to the transition state geometry, the secondary nature and substitution pattern are the dominant factors[15].
The direct comparison is therefore between a sterically accessible, electronically activated primary allylic system and a sterically hindered, non-activated secondary alkyl system.
Comparative Reactivity and Experimental Data
| Substrate Type | Relative SN2 Rate (Approximate) | Key Factors |
| Methyl Halide | ~30 | Minimal steric hindrance |
| Primary Alkyl Halide | 1 | Baseline reactivity |
| Secondary Alkyl Halide | 0.02 | Increased steric hindrance[6] |
| Allyl Halide (Primary) | >40 | Electronic stabilization, low steric hindrance[14] |
Based on this established data, This compound is expected to react several orders of magnitude faster than 1-bromo-2-methylcyclopentane in an SN2 reaction.
Potential Side Reactions
-
This compound: May undergo an SN2' reaction, where the nucleophile attacks the γ-carbon of the double bond, leading to a rearranged product. However, for primary, unhindered allylic systems, the direct SN2 pathway usually dominates[16].
-
1-bromo-2-methylcyclopentane: As a secondary halide, it is prone to E2 elimination, especially with strong, bulky bases, to form alkenes like 1-methylcyclopentene and 3-methylcyclopentene[17][18].
Visualization of Reaction Mechanisms
The following diagrams illustrate the SN2 reaction pathway for both substrates.
Caption: Workflow for the comparative kinetic SN2 experiment.
Step-by-Step Procedure:
-
Preparation:
-
Prepare 0.1 M stock solutions of this compound, 1-bromo-2-methylcyclopentane, and the internal standard in acetone-d₆.
-
Prepare a 0.1 M stock solution of NaI in acetone-d₆. Ensure all glassware is dry.
-
-
Reaction Setup (performed for each substrate separately):
-
In an NMR tube, combine 250 µL of the substrate stock solution and 100 µL of the internal standard stock solution.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to a constant temperature (e.g., 25.0 °C). Acquire a t=0 spectrum.
-
To initiate the reaction, rapidly inject 250 µL of the NaI stock solution, cap, and invert the tube several times to mix. Immediately re-insert the tube into the spectrometer.
-
-
Data Acquisition:
-
Begin acquiring a series of ¹H NMR spectra at regular time intervals. The intervals should be adjusted based on the expected reactivity (e.g., every 2-5 minutes for the allylic halide, every 30-60 minutes for the secondary alkyl halide).
-
Monitor the disappearance of a characteristic proton signal from the starting material (e.g., the -CH₂ Br signal at ~3.5-4.0 ppm) and the appearance of the product signal (e.g., -CH₂ I).
-
-
Data Analysis:
-
For each time point, integrate the chosen substrate signal and the internal standard signal.
-
Calculate the concentration of the substrate at each time point using the formula: [Substrate]t = ([Standard]₀ * ISubstrate) / IStandard, where I is the integration value.
-
Use the second-order integrated rate law to determine the rate constant, k. A plot of 1/([A]t - [B]t) versus time (where [A] and [B] are reactant concentrations) will yield a straight line with a slope equal to k.
-
Conclusion
The comparison between this compound and 1-bromo-2-methylcyclopentane provides a classic illustration of the principles governing SN2 reactivity. The primary allylic halide is primed for rapid substitution due to a combination of low steric hindrance and powerful electronic stabilization of the transition state. Conversely, the secondary alkyl halide is disfavored due to significant steric crowding and a lack of electronic assistance. For synthetic chemists, this means that reactions involving the allylic substrate can be performed under milder conditions and with shorter reaction times, while the secondary halide will require more forcing conditions that may also promote competing elimination reactions.
References
- Quora. (2017). Which will go to an SN2 reaction faster, allylic halide or 3-degree halide?. [Link]
- Chemistry LibreTexts. (2020). 16.
- OpenOChem Learn.
- Ho, G. J., & Tantillo, D. J. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 79(14), 6498–6504. [Link]
- The Organic Chemistry Tutor. (2020). Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube. [Link]
- Chemistry Stack Exchange. (2015). Why do Allylic Halides prefer SN2 reaction over SN1?. [Link]
- Ho, G. J., & Tantillo, D. J. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 79(14), 6498–6504. [Link]
- Reddit. (2021). Reasoning whether an alkyl halide undergoes SN1 or SN2. [Link]
- ResearchGate. (2018). Steric and electronic effects in SN2 reactions. [Link]
- Chemistry Stack Exchange. (2018). How does ring size affect SN2 reactions?. [Link]
- Quora. (2023). Can a tertiary allylic halide undergo SN2 reactions?. [Link]
- Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]
- Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
- Quora. (2018). Are allyl halides more reactive than vinyl halides in a nucleophilic substitution reaction?. [Link]
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
- Bickelhaupt, F. M., & Fernández, I. (2019). SN2 versus SN2′ Competition. Accounts of Chemical Research, 52(5), 1269–1279. [Link]
- Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]
- Homework.Study.com. When 1-bromo-2-methylcyclopentane undergoes solvolysis in methanol, five major products are formed. [Link]
- PubChem. This compound. [Link]
- Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
- Chemistry LibreTexts. (2022). 1.24: Nucleophilic Substitution, SN2, SN1. [Link]
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Comparative study of different brominating agents for 2-methylcyclopentene
An In-depth Comparative Guide to the Bromination of 2-Methylcyclopentene: Allylic Substitution vs. Electrophilic Addition
For chemists engaged in the synthesis of novel therapeutics and complex molecules, the selective functionalization of alkenes is a cornerstone of molecular design. Brominated compounds, in particular, serve as versatile intermediates, readily participating in a variety of coupling and substitution reactions. The substrate at the heart of our study, 2-methylcyclopentene, presents a compelling case. Its structure offers two distinct pathways for bromination: substitution at the allylic positions or addition across the double bond. The choice of brominating agent is the critical determinant of the reaction's outcome, dictating the regioselectivity and stereoselectivity of the final product.
This guide provides a comparative analysis of three common brominating agents—N-Bromosuccinimide (NBS), molecular bromine (Br₂), and pyridinium tribromide—in their reaction with 2-methylcyclopentene. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present a comparative summary of their performance, offering field-proven insights for researchers in organic synthesis.
Allylic Bromination with N-Bromosuccinimide (NBS): A Radical Approach
N-Bromosuccinimide is the reagent of choice for effecting bromination at the allylic position, the carbon atom adjacent to a double bond.[1] This selectivity arises from a free-radical chain mechanism that is favored under conditions of low bromine concentration, which NBS expertly maintains.[2][3]
Mechanistic Rationale
The reaction, often referred to as the Wohl-Ziegler reaction, is initiated by the homolytic cleavage of the N-Br bond in NBS, typically induced by light (hν) or a radical initiator like AIBN.[1][2] This generates a bromine radical (Br•).
The key propagation steps involve:
-
The bromine radical abstracts a hydrogen atom from one of the allylic positions of 2-methylcyclopentene. This step is regioselective because it forms a resonance-stabilized allylic radical, which is significantly more stable than the alkyl radicals that would be formed by abstraction from other positions.[2][4]
-
The allylic radical then reacts with a molecule of Br₂, which is generated in situ from the reaction of NBS with the HBr byproduct from the first propagation step.[2][5] This regenerates a bromine radical, continuing the chain reaction.
The low, steady concentration of Br₂ provided by NBS is crucial; it ensures that the radical substitution pathway predominates over the competing electrophilic addition to the double bond.[1][6]
For 2-methylcyclopentene, the intermediate allylic radical has two resonance contributors. This means the subsequent reaction with bromine can occur at two different carbons, potentially leading to a mixture of constitutional isomers.
Experimental Protocol: Allylic Bromination
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylcyclopentene (10.0 g, 122 mmol) and carbon tetrachloride (CCl₄, 100 mL).
-
Reagent Addition: Add N-Bromosuccinimide (21.7 g, 122 mmol) and a radical initiator such as benzoyl peroxide or AIBN (0.3 g, 1.2 mmol).
-
Reaction: Heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction can be monitored by GC-MS. The reaction is typically complete within 1-2 hours.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by fractional distillation under reduced pressure to yield the allylic bromide products.
Electrophilic Addition with Molecular Bromine (Br₂)
In stark contrast to NBS, molecular bromine (Br₂) reacts with alkenes via an electrophilic addition mechanism. This reaction does not substitute a hydrogen but instead adds two bromine atoms across the carbon-carbon double bond, breaking the pi bond.[7][8]
Mechanistic Rationale
The reaction proceeds through a two-step mechanism:
-
The electron-rich π-bond of 2-methylcyclopentene attacks one of the bromine atoms in the Br₂ molecule, which becomes polarized upon approach.[7][8] This leads to the formation of a cyclic bromonium ion intermediate and a bromide ion (Br⁻).[9][10] The bromonium ion is a three-membered ring containing a positively charged bromine atom.
-
The bromide ion then acts as a nucleophile and attacks one of the two carbons of the bromonium ion.[7][9] This attack occurs from the side opposite to the bulky bromonium ion ring, a process known as backside attack. This results in the anti-addition of the two bromine atoms, meaning they end up on opposite faces of the original double bond.[10]
For 2-methylcyclopentene, the initial attack of Br₂ will form a bromonium ion. The subsequent nucleophilic attack by Br⁻ will occur at the more substituted carbon, leading to the formation of trans-1,2-dibromo-1-methylcyclopentane as the major product.[11]
Experimental Protocol: Electrophilic Addition of Br₂
-
Setup: In a 250 mL round-bottom flask protected from light and equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylcyclopentene (10.0 g, 122 mmol) in dichloromethane (CH₂Cl₂, 100 mL). Cool the flask in an ice-water bath to 0°C.
-
Reagent Addition: Prepare a solution of bromine (19.5 g, 122 mmol, 6.25 mL) in 20 mL of CH₂Cl₂. Add this solution dropwise to the stirred alkene solution over 30 minutes. The characteristic red-brown color of bromine should disappear as it reacts.[10]
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
-
Workup: Quench the reaction by slowly adding a saturated solution of sodium thiosulfate until the color of any excess bromine is discharged.
-
Purification: Transfer the mixture to a separatory funnel, wash with water (50 mL) and then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 1,2-dibromo-1-methylcyclopentane.[11] Further purification can be achieved by vacuum distillation.
Pyridinium Tribromide: A Safer Alternative for Electrophilic Addition
Pyridinium tribromide (Py·HBr₃) is a stable, crystalline solid that serves as a convenient and safer source of bromine for electrophilic addition reactions.[12] It avoids the hazards associated with handling highly volatile and corrosive liquid Br₂. In solution, it exists in equilibrium with pyridinium bromide and molecular bromine, which is the active brominating species.[12]
Mechanistic Rationale
The reaction mechanism is identical to that of molecular bromine. The pyridinium tribromide provides a slow, controlled release of Br₂, which then undergoes electrophilic addition via the bromonium ion intermediate to yield the anti-addition product.[12]
Experimental Protocol: Bromination with Pyridinium Tribromide
-
Setup: To a 250 mL round-bottom flask with a magnetic stirrer, add 2-methylcyclopentene (10.0 g, 122 mmol) and glacial acetic acid (100 mL).
-
Reagent Addition: Add pyridinium tribromide (39.0 g, 122 mmol) to the solution in portions over 20 minutes, while stirring.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Workup: Pour the reaction mixture into 200 mL of ice-water. The product may precipitate or can be extracted.
-
Purification: Extract the aqueous mixture with diethyl ether (3 x 75 mL). Combine the organic extracts and wash them sequentially with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the dibromide product.
Comparative Analysis
The choice of brominating agent fundamentally alters the synthetic outcome when reacting with 2-methylcyclopentene. The following table summarizes the key differences in their performance.
| Feature | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) | Pyridinium Tribromide |
| Reaction Type | Free-Radical Substitution | Electrophilic Addition | Electrophilic Addition |
| Primary Product | Allylic Bromides (e.g., 3-bromo-1-methylcyclopentene) | Vicinal Dibromide (trans-1,2-dibromo-1-methylcyclopentane)[11] | Vicinal Dibromide (trans-1,2-dibromo-1-methylcyclopentane) |
| Mechanism | Radical Chain Reaction[2] | Ionic (via Bromonium Ion)[9][10] | Ionic (via Bromonium Ion)[12] |
| Stereochemistry | Not stereoselective | Anti-addition[10] | Anti-addition[12] |
| Typical Conditions | CCl₄, light or initiator, reflux[3] | CH₂Cl₂, low temperature (0°C)[7] | Acetic Acid, room temp.[12] |
| Safety & Handling | Crystalline solid, stable | Corrosive, volatile liquid; requires careful handling | Crystalline solid, safer and easier to handle than Br₂[12] |
Conclusion: Selecting the Appropriate Reagent
The bromination of 2-methylcyclopentene is a clear illustration of how reaction conditions and reagent choice can selectively target different parts of a molecule.
-
For the synthesis of allylic bromides , which are valuable precursors for introducing nucleophiles at the allylic position while preserving the double bond, N-Bromosuccinimide is the unequivocal choice . Its unique ability to provide a low concentration of bromine favors the radical substitution pathway.[1]
-
For the synthesis of vicinal dibromides , which can be used in subsequent elimination reactions to form alkynes or in organometallic chemistry, electrophilic addition is required . Both molecular bromine and pyridininium tribromide are effective. While Br₂ is the classic reagent, the solid, stable nature of pyridinium tribromide offers significant advantages in terms of safety and handling , making it a preferred alternative in many modern laboratory settings.[12]
Ultimately, a thorough understanding of the underlying mechanisms allows the synthetic chemist to make an informed decision, precisely controlling the reaction to achieve the desired molecular architecture.
References
- Chemistry LibreTexts. (2023, January 22). Addition of Radicals to Alkenes.
- Chemistry Stack Exchange. (2023, July 7). Free-radical addition of bromine to alkene.
- Free radical halogenation of alkenes: substitution vs addition. (n.d.).
- Pearson. (n.d.). Propose a mechanism for the addition of bromine water to cyclopentene.
- Pharmaguideline. (n.d.). Free Radical Addition Reactions of Alkenes, Anti-Markownikoff's Orientation.
- Islam, S. M., & Poirier, R. A. (2007). New insights into the bromination reaction for a series of alkenes--a computational study. The Journal of Physical Chemistry A, 111(50), 13218–13232.
- Islam, S. M., & Poirier, R. A. (2007). New Insights into the Bromination Reaction for a Series of Alkenes A Computational Study. The Journal of Physical Chemistry A, 111(50), 13218-13232. [Link]
- Clark, J. (n.d.). Mechanism for the electrophilic addition reactions between bromine (and the other halogens).
- Tata, R. R., et al. (2019). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate.
- ResearchGate. (2017, August 6). On the bromination of aromatics, alkenes and alkynes using alkylammonium bromide: Towards the mimic of bromoperoxidases reactivity.
- Neuman, R. C. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. University of California, Riverside.
- Islam, S. M., & Poirier, R. A. (2007).
- Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
- Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps.
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- Organic Chemistry. (2014, February 9).
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A Comparative Guide to 1-(Bromomethyl)-2-methylcyclopentene as an Alternative Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of 1-(bromomethyl)-2-methylcyclopentene with other common alkylating agents. We will explore its reactivity, selectivity, and potential applications, supported by established chemical principles and representative experimental data. This document is designed to offer both theoretical insights and practical guidance for incorporating this versatile reagent into your synthetic workflows.
Introduction: The Need for Diverse Alkylating Agents in Modern Synthesis
Alkylating agents are fundamental tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are crucial for the construction of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The choice of an alkylating agent can significantly impact reaction efficiency, selectivity, and the overall success of a synthetic route. While classic agents like benzyl bromide and simple alkyl halides are widely used, there is a continuous search for novel reagents with unique reactivity profiles that can offer advantages in specific applications.
Cyclic and substituted scaffolds are of particular interest in drug discovery, as they can introduce conformational rigidity and novel three-dimensional structures, potentially leading to improved pharmacological properties.[3] this compound, an allylic bromide, presents an intriguing combination of a reactive allylic system and a cyclopentene core, a common motif in bioactive molecules.[4] This guide will compare its expected performance against two workhorse alkylating agents: Allyl Bromide , representing a simple allylic system, and Benzyl Bromide , a highly reactive benzylic halide.
Mechanistic Considerations: Understanding the Reactivity of this compound
The reactivity of this compound is primarily dictated by its nature as an allylic bromide. The bromine atom is attached to a carbon adjacent to a double bond, which has profound implications for its behavior in nucleophilic substitution reactions.
The Allylic System: Enhanced Reactivity and Potential for Rearrangement
Allylic halides are generally more reactive than their saturated counterparts (alkyl halides) in both SN1 and SN2 reactions.
-
SN2 Reactions: The transition state of an SN2 reaction is stabilized by the adjacent π-system of the double bond, lowering the activation energy and accelerating the reaction rate.[5][6]
-
SN1 Reactions: If the reaction proceeds through an SN1 mechanism, the resulting allylic carbocation is stabilized by resonance, with the positive charge delocalized over two carbon atoms. This resonance stabilization makes the formation of the carbocation more favorable compared to a simple alkyl carbocation.[5][7]
The resonance-stabilized carbocation intermediate of this compound can be attacked by a nucleophile at two positions, potentially leading to a mixture of products. This is a critical consideration when planning syntheses with this reagent.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethylcyclopentene (1.0 eq) in carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp or a standard light bulb to initiate the reaction. Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide floating at the surface.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with aqueous sodium thiosulfate (Na₂S₂O₃) to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
Protocol for O-Alkylation of Phenol
-
Reaction Setup: To a solution of phenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Reagent Addition: Stir the mixture at room temperature for 15-20 minutes, then add the alkylating agent (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to a temperature between 50-80°C and monitor its progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Protocol for N-Alkylation of a Primary Amine (e.g., Aniline)
The direct alkylation of amines can be problematic due to over-alkylation. [8][9]However, for the purpose of comparison, a general procedure is provided.
-
Reaction Setup: Dissolve the primary amine (1.0 eq) in a solvent like acetonitrile or THF.
-
Base and Reagent Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) followed by the alkylating agent (1.0 eq). Using the amine in excess can also help minimize over-alkylation.
-
Reaction: Stir the reaction at room temperature or with gentle heating. Monitor by TLC or LC-MS.
-
Workup and Purification: Once the starting amine is consumed, quench the reaction with water and extract with an organic solvent. The product can be purified by column chromatography.
Safety and Handling
This compound is expected to be a flammable liquid and an irritant. [6]Allylic and benzylic bromides are lachrymators and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion and Future Outlook
This compound is a promising alkylating agent for introducing a substituted cyclopentene moiety into a molecule, a feature of interest in medicinal chemistry. [3][4]Its high reactivity, characteristic of allylic bromides, can lead to efficient reactions. However, researchers must be mindful of the potential for rearrangement products, which necessitates careful reaction optimization and product characterization.
In comparison, benzyl bromide offers superior reactivity and generally cleaner product profiles for simple benzylation. Allyl bromide provides a reliable method for introducing an unsubstituted allyl group. The choice of alkylating agent will ultimately depend on the specific synthetic goal. For the targeted introduction of the 2-methylcyclopenten-1-yl)methyl group, this compound is the reagent of choice, with the understanding that its reactivity requires thoughtful experimental design.
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A Researcher's Guide to Navigating the Reaction Mechanisms of 1-(Bromomethyl)-2-methylcyclopentene: A Comparative Analysis of SN1/SN2 and E1/E2 Pathways
For researchers and professionals in drug development, a profound understanding of reaction mechanisms is paramount for predicting product outcomes, optimizing reaction conditions, and designing novel synthetic routes. This guide provides an in-depth analysis of the competing substitution (SN1/SN2) and elimination (E1/E2) reaction mechanisms for the substrate 1-(bromomethyl)-2-methylcyclopentene. By dissecting the structural nuances of this primary allylic halide and the influence of various experimental parameters, we aim to equip you with the insights necessary to control and manipulate its reactivity.
Introduction: The Unique Reactivity of a Primary Allylic Halide
This compound presents a fascinating case study in reaction mechanism analysis. As a primary halide, one might initially predict a strong preference for the SN2 pathway. However, its allylic nature introduces a critical element: the potential for resonance stabilization of a carbocation intermediate, a hallmark of the SN1 and E1 pathways. This delicate balance between concerted and stepwise mechanisms makes a thorough understanding of the controlling factors essential for predictable synthesis.
The structure of this compound features a primary carbon bonded to the leaving group (bromine), which is adjacent to a carbon-carbon double bond. This allylic positioning significantly influences the molecule's reactivity in both substitution and elimination reactions.
The Dichotomy of Substitution: SN1 vs. SN2
The competition between SN1 and SN2 pathways is a central theme in the reactivity of this compound. The outcome is dictated by a careful interplay of substrate structure, nucleophile strength, solvent polarity, and temperature.
The bimolecular nucleophilic substitution (SN2) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. For primary halides like this compound, the SN2 mechanism is often favored due to minimal steric hindrance at the reaction center.
Key Factors Favoring SN2:
-
Strong Nucleophile: A high concentration of a strong, typically anionic, nucleophile (e.g., OH⁻, RO⁻, CN⁻) is a primary driver for the SN2 mechanism.
-
Polar Aprotic Solvent: Solvents like acetone, DMSO, or DMF solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile "naked" and highly reactive.
-
Low Temperature: Lower temperatures generally favor substitution over elimination.
Causality in Experimental Design: To promote the SN2 pathway, one would select a strong nucleophile and a polar aprotic solvent. For instance, reacting this compound with sodium cyanide in DMSO would be a classic SN2 setup. The choice of DMSO enhances the nucleophilicity of the cyanide ion, leading to a direct displacement of the bromide.
Diagram: SN2 Mechanism
Caption: Concerted SN2 mechanism for this compound.
The unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. While primary halides typically do not form stable carbocations, the allylic nature of this compound allows for resonance stabilization of the resulting primary allylic carbocation, making the SN1 pathway accessible.
Key Factors Favoring SN1:
-
Weak Nucleophile: Weak, neutral nucleophiles such as water, alcohols, or carboxylic acids favor the SN1 mechanism as they are not strong enough to force a concerted displacement.
-
Polar Protic Solvent: Solvents like water, ethanol, or methanol are excellent at solvating both the carbocation intermediate and the leaving group, thereby stabilizing the transition state leading to their formation.
-
Carbocation Rearrangement: The initial primary allylic carbocation can rearrange to a more stable tertiary carbocation, leading to a mixture of products.
Causality in Experimental Design: To encourage the SN1 pathway, one would employ solvolysis conditions, for example, by heating the substrate in a polar protic solvent like methanol. The solvent acts as both the nucleophile and the stabilizing medium for the carbocation intermediate. The observation of rearranged products is a strong indicator of an SN1 mechanism.
Diagram: SN1 Mechanism
Caption: Stepwise SN1 mechanism showing potential for carbocation rearrangement.
The Elimination Pathways: E1 vs. E2
Elimination reactions compete with substitution and lead to the formation of alkenes. The choice between the unimolecular (E1) and bimolecular (E2) elimination pathways is governed by factors similar to those influencing substitution, with the strength of the base playing a more decisive role.
The bimolecular elimination (E2) reaction is a single-step, concerted process where a strong base removes a proton from a carbon adjacent to the leaving group, simultaneously forming a double bond and expelling the leaving group.
Key Factors Favoring E2:
-
Strong, Bulky Base: Strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) favor elimination over substitution.
-
High Temperature: Higher temperatures generally favor elimination reactions over substitution.
-
Aprotic Solvent: While not as critical as for SN2, aprotic solvents can enhance the strength of the base.
Causality in Experimental Design: To maximize the yield of the E2 product, one would treat this compound with a strong, bulky base like potassium tert-butoxide in a solvent like THF at an elevated temperature. The bulkiness of the base disfavors the SN2 pathway, and the high temperature provides the necessary energy for the elimination to occur.
Diagram: E2 Mechanism
Caption: Concerted E2 mechanism leading to a conjugated diene.
The unimolecular elimination (E1) reaction proceeds through the same carbocation intermediate as the SN1 reaction. In a subsequent step, a weak base removes a proton from an adjacent carbon to form a double bond.
Key Factors Favoring E1:
-
Weak Base: The E1 reaction occurs in the presence of weak, neutral bases, often the solvent itself (e.g., ethanol).
-
Polar Protic Solvent: These solvents are necessary to stabilize the carbocation intermediate.
-
Heat: Elevated temperatures favor elimination over the competing SN1 reaction.
Causality in Experimental Design: E1 reactions are often observed as a side product in SN1 reactions, particularly when the reaction is heated. For example, the solvolysis of this compound in hot ethanol would likely yield a mixture of SN1 and E1 products. The ethanol acts as both a weak nucleophile and a weak base.
Diagram: E1 Mechanism
Caption: Stepwise E1 mechanism proceeding through a carbocation intermediate.
Experimental Protocols for Mechanistic Determination
To empirically distinguish between these competing pathways, a series of controlled experiments can be designed.
-
Objective: To determine the dominant substitution pathway.
-
Experiment A (Favors SN2):
-
Dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add sodium azide (NaN₃, 1.2 eq) and stir at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Expected Outcome: Formation of 1-(azidomethyl)-2-methylcyclopentene as the major product. The reaction rate will be dependent on the concentration of both the substrate and the nucleophile.
-
-
Experiment B (Favors SN1/E1):
-
Dissolve this compound (1.0 eq) in 80% aqueous ethanol.
-
Heat the solution at reflux.
-
Monitor the reaction by TLC or GC-MS.
-
Expected Outcome: A mixture of products, including 1-(ethoxymethyl)-2-methylcyclopentene, 1-(hydroxymethyl)-2-methylcyclopentene, and potential rearranged substitution and elimination products. The reaction rate will be primarily dependent on the concentration of the substrate.
-
-
Objective: To determine the dominant elimination pathway.
-
Experiment C (Favors E2):
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add potassium tert-butoxide (t-BuOK, 1.5 eq) and stir at 50 °C.
-
Monitor the reaction by GC-MS.
-
Expected Outcome: Formation of 1-methylene-2-methylcyclopentane as the major product. The reaction rate will be dependent on the concentrations of both the substrate and the base.
-
-
Experiment D (Favors E1):
-
This is essentially Experiment B conducted at a higher temperature.
-
Expected Outcome: An increased proportion of elimination products compared to the SN1 products.
-
Data Summary and Interpretation
The following table summarizes the expected outcomes under different reaction conditions.
| Condition | Dominant Mechanism(s) | Major Product(s) |
| Strong Nucleophile (e.g., CN⁻), Polar Aprotic Solvent (e.g., DMSO) | SN2 | 1-(Cyanomethyl)-2-methylcyclopentene |
| Weak Nucleophile (e.g., H₂O), Polar Protic Solvent (e.g., H₂O/EtOH) | SN1, E1 | Mixture of substitution and elimination products, including rearranged isomers |
| Strong, Bulky Base (e.g., t-BuOK), Aprotic Solvent (e.g., THF) | E2 | 1-Methylene-2-methylcyclopentane |
| Weak Base (e.g., EtOH), Polar Protic Solvent, Heat | E1, SN1 | Mixture of elimination and substitution products |
Conclusion
The reactivity of this compound is a nuanced interplay of competing SN1, SN2, E1, and E2 mechanisms. By carefully selecting the nucleophile/base, solvent, and temperature, researchers can steer the reaction towards the desired product. A strong nucleophile in a polar aprotic solvent will favor the SN2 pathway. Conversely, solvolysis in a polar protic solvent will promote SN1 and E1 reactions, with the potential for carbocation rearrangements. For elimination, a strong, bulky base is required for the E2 mechanism, while heating in a polar protic solvent will favor the E1 pathway. This guide provides a framework for understanding and predicting the behavior of this versatile substrate, enabling more efficient and controlled synthetic strategies.
References
- OpenOChem Learn.
- NC State University Libraries. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. [Link]
- Glasp. Allylic and Benzylic Halides - SN1 and SN2 Reactions | Video Summary and
A Comparative Guide to the Structural Confirmation of 1-(Bromomethyl)-2-methylcyclopentene Reaction Products
For researchers, scientists, and professionals in drug development, the synthesis and modification of cyclic scaffolds are foundational to molecular design. The allylic halide, 1-(bromomethyl)-2-methylcyclopentene, serves as a versatile synthetic intermediate. However, its reactivity is nuanced; the interplay between the allylic double bond and the leaving group can lead to a mixture of products, including those resulting from allylic rearrangements.[1][2] This guide provides a comprehensive framework for predicting, isolating, and definitively confirming the structure of products derived from this substrate, with a focus on solvolysis reactions as a prime example. We will compare the expected analytical signatures of potential products and provide validated protocols to ensure unambiguous structural elucidation.
Mechanistic Considerations: The Origin of Product Diversity
The reaction of this compound with a nucleophile or solvent can proceed through several competing pathways, primarily SN1/E1, SN2/E2, and their allylic counterparts (SN1'/SN2').[3][4] In solvolysis, such as heating in methanol, the reaction conditions (polar protic solvent, weak nucleophile) strongly favor a unimolecular (SN1/E1) pathway.[5][6]
The key to understanding the product distribution lies in the formation of a resonance-stabilized allylic carbocation intermediate upon departure of the bromide leaving group.[2] This delocalized cation possesses two electrophilic centers, allowing the nucleophile (methanol) to attack at either site.
Caption: Reaction pathways for the solvolysis of this compound.
Attack at the tertiary carbon (the more stable carbocation) results in the rearranged product (Product A), while attack at the primary carbon gives the direct substitution product (Product B).[2][7] Therefore, a typical reaction will yield a mixture, necessitating robust analytical methods to differentiate and confirm the identity of each isomer.
Experimental Protocols for Structural Elucidation
A self-validating approach using orthogonal analytical techniques is critical for trustworthiness. Gas Chromatography-Mass Spectrometry (GC-MS) provides separation and mass information, while Nuclear Magnetic Resonance (NMR) spectroscopy delivers definitive structural connectivity and stereochemistry.
Protocol 1: Reaction - Solvolysis in Methanol
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous methanol (approx. 0.1 M concentration) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product mixture.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the crude product mixture in a suitable solvent (e.g., hexane or diethyl ether) to approximately 1 mg/mL.[8]
-
Instrumentation: Use a GC system equipped with a non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-INNOWax) coupled to a mass spectrometer.[9]
-
GC Method:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. Note: This program should be optimized for baseline separation.[8]
-
Solvent Delay: Set a solvent delay to prevent the filament from turning on during the solvent elution.[10]
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the relative abundance of the products (from peak area) and examine the mass spectrum of each component.
Protocol 3: NMR Spectroscopic Analysis
-
Sample Preparation: Prepare an NMR sample by dissolving 5-10 mg of the purified product (or product mixture) in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0.0 ppm).[11]
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra and assign the chemical shifts, multiplicities, and coupling constants for each signal. Use 2D NMR data to confirm atom connectivity.
Comparative Data Analysis: Differentiating the Isomers
The primary challenge is to distinguish Product A (rearranged) from Product B (direct substitution). The following tables summarize the expected analytical data for each.
Table 1: Expected GC-MS Data Comparison
| Feature | Product A: 1-Methoxy-1,2-dimethylcyclopentene | Product B: 1-(Methoxymethyl)-2-methylcyclopentene | Rationale |
| Molecular Ion (M⁺) | m/z = 126.1 | m/z = 126.1 | Isomers have the same molecular weight. |
| Key Fragments | m/z 111 (M-15) : Loss of a methyl group (CH₃).m/z 95 (M-31) : Loss of a methoxy group (OCH₃). | m/z 111 (M-15) : Loss of a methyl group.m/z 81 (M-45) : Loss of the methoxymethyl group (CH₂OCH₃). | Fragmentation patterns will differ based on the stability of the resulting fragments. The loss of the methoxy group is characteristic for Product A, while the loss of the entire methoxymethyl side chain is more likely for Product B.[12] |
| Relative Retention Time | Likely to be similar; may require optimized GC method for full separation. | Likely to be similar; may require optimized GC method for full separation. | Isomers with similar boiling points can be challenging to separate.[9] |
Table 2: Expected ¹H NMR Data Comparison (in CDCl₃)
| Proton Environment | Product A: 1-Methoxy-1,2-dimethylcyclopentene | Product B: 1-(Methoxymethyl)-2-methylcyclopentene | Rationale |
| -OCH₃ | ~3.1-3.3 ppm (s, 3H) | ~3.3-3.4 ppm (s, 3H) | Typical chemical shift for a methoxy group. |
| C=C-CH₃ | ~1.6-1.7 ppm (s, 3H) | ~1.7-1.8 ppm (s, 3H) | Vinylic methyl group protons. |
| -C(OCH₃)-CH₃ | ~1.1-1.3 ppm (s, 3H) | N/A | Methyl group on a carbon also bearing a methoxy group. |
| C=C-CH₂-O | N/A | ~3.9-4.1 ppm (s, 2H) | Protons on a carbon adjacent to both a double bond and an oxygen atom are significantly deshielded.[13] |
| Allylic/Aliphatic -CH₂- | ~1.5-2.5 ppm (m) | ~1.5-2.5 ppm (m) | Complex overlapping multiplets for the ring protons.[14] |
Table 3: Expected ¹³C NMR Data Comparison (in CDCl₃)
| Carbon Environment | Product A: 1-Methoxy-1,2-dimethylcyclopentene | Product B: 1-(Methoxymethyl)-2-methylcyclopentene | Rationale |
| Quaternary C-O | ~85-90 ppm | N/A | A quaternary carbon bonded to an oxygen is highly characteristic. |
| Vinylic Carbons (C=C) | ~130-145 ppm (2 carbons) | ~125-140 ppm (2 carbons) | Typical range for alkene carbons.[15] |
| -OCH₃ | ~48-52 ppm | ~58-60 ppm | Standard methoxy carbon shift. |
| -CH₂-O | N/A | ~70-75 ppm | Methylene carbon bonded to oxygen. |
| Methyl Carbons | Two signals, ~15-25 ppm | One signal, ~15-20 ppm | Product A has two distinct methyl groups. |
Integrated Workflow for Structure Confirmation
The following workflow ensures a logical and self-validating process for identifying the reaction products.
Caption: A comprehensive workflow for reaction product analysis and confirmation.
Conclusion
The reaction of this compound is a textbook example of the complexities arising from allylic systems. Due to the formation of a resonance-stabilized carbocation, a mixture of direct substitution (SN1) and rearranged (SN1') products is often unavoidable, especially under solvolytic conditions.[2][7] A definitive structural confirmation cannot rely on a single analytical technique. By employing a dual approach of GC-MS for separation and initial mass-based identification, followed by comprehensive NMR analysis for unambiguous connectivity mapping, researchers can confidently assign the correct structures to the resulting isomers. The comparative data provided in this guide serves as a benchmark for interpreting experimental results and underscores the necessity of a rigorous, multi-faceted analytical strategy in modern synthetic chemistry.
References
- BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of Substituted Cyclopentanes. BenchChem Technical Support.
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A Comparative Analysis of Synthetic Routes to 1-(Bromomethyl)-2-methylcyclopentene: A Guide for Researchers
Introduction
1-(Bromomethyl)-2-methylcyclopentene is a valuable synthetic intermediate in medicinal chemistry and materials science, frequently employed in the construction of complex molecular architectures. Its utility stems from the presence of a reactive allylic bromide moiety on a substituted cyclopentene scaffold. The efficient and selective synthesis of this compound is therefore of considerable interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary methodologies for the synthesis of this compound, with a focus on reaction efficiency, regioselectivity, and practical considerations for laboratory application. We will delve into the mechanistic underpinnings of these methods to provide a clear rationale for the observed experimental outcomes.
Method 1: The Wohl-Ziegler Allylic Bromination of 1-Methylcyclopentene
The most direct and commonly considered route to this compound is the allylic bromination of the readily available starting material, 1-methylcyclopentene. This transformation is typically achieved via the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or UV light.[1][2]
The Underlying Chemistry: A Tale of Two Radicals
The Wohl-Ziegler reaction proceeds through a free-radical chain mechanism.[3] The key to its success in allylic bromination lies in the ability of NBS to maintain a low, steady concentration of molecular bromine (Br₂) in the reaction mixture. This condition favors radical substitution at the allylic position over the competing electrophilic addition of bromine across the double bond.[4]
The critical step governing the efficiency and selectivity of this synthesis is the formation of the allylic radical intermediate. Abstraction of an allylic hydrogen atom from 1-methylcyclopentene by a bromine radical leads to a resonance-stabilized allylic radical. This delocalization of the unpaired electron across two carbon atoms is the root cause of the formation of multiple products.
Caption: Formation of a resonance-stabilized allylic radical leads to a mixture of brominated products.
As depicted, the allylic radical exists as a hybrid of two resonance structures. Radical A, a tertiary radical, leads to the formation of the desired product, this compound. Conversely, Radical B, a secondary radical, results in the formation of the constitutional isomer, 3-bromo-1-methylcyclopentene.
Efficiency and Regioselectivity
The efficiency of this method for producing the target compound is intrinsically linked to the regioselectivity of the bromination step. The distribution of the final products is determined by the relative stabilities of the contributing resonance structures of the allylic radical and the subsequent trapping by bromine. Generally, more substituted radicals are more stable.[5] In this case, the tertiary radical (Radical A) is more stable than the secondary radical (Radical B). Therefore, the formation of this compound is expected to be favored.
While specific quantitative yields for the bromination of 1-methylcyclopentene are not extensively reported in the literature, studies on analogous systems, such as 3-methylcyclopentene and various acyclic alkenes, consistently show the formation of product mixtures.[6][7] The reaction of 3-methylcyclopentene with NBS, for instance, yields a mixture of allylic bromides due to radical rearrangement.[6] Based on the principles of radical stability, it is reasonable to predict that this compound would be the major product, but the formation of a significant amount of 3-bromo-1-methylcyclopentene is unavoidable. This necessitates careful purification, often by fractional distillation or chromatography, to isolate the desired isomer, thereby reducing the overall isolated yield.
Experimental Protocol: Wohl-Ziegler Bromination
Materials:
-
1-Methylcyclopentene
-
N-Bromosuccinimide (NBS), recrystallized
-
Carbon tetrachloride (CCl₄) or a safer alternative like cyclohexane
-
Radical initiator (e.g., 2,2'-azobisisobutyronitrile - AIBN, or benzoyl peroxide)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylcyclopentene and the solvent under an inert atmosphere.
-
Add N-Bromosuccinimide and a catalytic amount of the radical initiator.
-
Heat the mixture to reflux (for thermal initiation) or irradiate with a UV lamp.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to separate the isomeric bromides.
Method 2: Synthesis via a Hydroxymethyl Intermediate
An alternative strategy to circumvent the regioselectivity issues inherent in the Wohl-Ziegler bromination is a two-step approach involving the initial synthesis of 1-(hydroxymethyl)-2-methylcyclopentene, followed by its conversion to the target bromide.
Step 1: Synthesis of 1-(Hydroxymethyl)-2-methylcyclopentene
This intermediate alcohol can be prepared through various methods, one of the most effective being the Morita-Baylis-Hillman reaction. For instance, the reaction of 2-cyclopenten-1-one with formaldehyde, catalyzed by a phosphine such as tributylphosphine, can yield 2-hydroxymethyl-2-cyclopenten-1-one with high efficiency.[8] Subsequent reduction of the ketone and methylation would lead to the desired alcohol precursor. While this multi-step process is less direct, it offers the significant advantage of installing the functional group at the desired position with high fidelity, avoiding the formation of constitutional isomers.
Step 2: Conversion of the Alcohol to the Bromide
The conversion of 1-(hydroxymethyl)-2-methylcyclopentene to this compound can be achieved using standard reagents for transforming primary alcohols to alkyl bromides. Common and effective methods include the use of phosphorus tribromide (PBr₃) or the Appel reaction (using triphenylphosphine and carbon tetrabromide). These reactions generally proceed with high yields and minimal side products for primary alcohols.
Caption: A multi-step but highly selective route to the target compound.
Comparative Analysis
To facilitate a clear comparison, the key parameters of both synthetic strategies are summarized in the table below.
| Parameter | Method 1: Wohl-Ziegler Bromination | Method 2: Via Hydroxymethyl Intermediate |
| Number of Steps | 1 (from 1-methylcyclopentene) | Multiple |
| Starting Materials | 1-Methylcyclopentene, NBS | 2-Cyclopenten-1-one, Formaldehyde, etc. |
| Regioselectivity | Moderate to Good (forms isomeric byproducts) | Excellent |
| Purity of Crude Product | Mixture of isomers requiring purification | High |
| Overall Yield | Potentially lower due to purification losses | Potentially higher due to selectivity |
| Experimental Simplicity | Relatively straightforward single step | More complex multi-step procedure |
| Reagent Considerations | NBS is a convenient solid, CCl₄ is hazardous | Requires handling of phosphines and brominating agents |
Conclusion and Recommendations
The choice between the direct Wohl-Ziegler bromination and the multi-step synthesis via a hydroxymethyl intermediate for the preparation of this compound depends critically on the specific requirements of the researcher.
The Wohl-Ziegler bromination offers the most direct and atom-economical route. It is a suitable choice when a moderate yield of the target compound is acceptable and the means for efficient separation of the isomeric products are available. The inherent lack of perfect regioselectivity is a significant drawback if high purity of the final product is paramount and extensive purification is to be avoided.
The synthesis via a hydroxymethyl intermediate , while more laborious, provides a significantly higher degree of control over the regiochemical outcome. This method is recommended when a high purity of this compound is essential and the upfront investment in a multi-step synthesis is justified by the avoidance of challenging purification procedures and the guarantee of a clean product.
For drug development and other applications where isomeric purity is non-negotiable, the multi-step approach is the more robust and reliable strategy. For exploratory research where rapid access to the compound is desired and isomeric impurities can be tolerated or removed, the Wohl-Ziegler bromination remains a viable and efficient option.
References
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A Comparative Guide to the Isomeric Purity Analysis of 1-(Bromomethyl)-2-methylcyclopentene
Introduction
1-(Bromomethyl)-2-methylcyclopentene is a substituted cycloalkene that serves as a valuable building block in organic synthesis. Its utility in the development of novel chemical entities, particularly in the pharmaceutical industry, is contingent upon its structural integrity and purity. The synthesis of this compound can often lead to the formation of various structural isomers, primarily positional isomers, which may exhibit different reactivity and pharmacological profiles. Therefore, the accurate assessment of isomeric purity is a critical quality control step.
This guide provides an in-depth comparison of the primary analytical techniques used to separate and quantify isomeric impurities in this compound. We will explore the methodologies of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to guide researchers in selecting the most appropriate method for their specific needs.
Understanding the Isomeric Landscape
The primary challenge in the purity analysis of this compound lies in the potential co-existence of closely related positional isomers. These isomers share the same molecular formula (C₇H₁₁Br) and molecular weight (175.07 g/mol )[1] but differ in the placement of the double bond, the methyl group, or the bromomethyl substituent. These subtle structural differences can significantly impact the physical and chemical properties of the molecules, making their separation and quantification a non-trivial task.
Below is a diagram illustrating the target analyte and some of its potential positional isomers that may arise from synthesis side-reactions, such as allylic rearrangements.
Caption: Target analyte and potential positional isomers.
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas chromatography is often the first choice for analyzing volatile and thermally stable compounds like brominated cyclopentenes. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Expertise & Causality: The Critical Role of the Stationary Phase
For alkene constitutional isomers, which often have very similar boiling points, a standard non-polar stationary phase (like polydimethylsiloxane, PDMS) may provide inadequate separation.[2] The key to resolving these isomers lies in selecting a stationary phase that offers alternative interaction mechanisms.
-
Polar Stationary Phases: Columns with higher polarity, such as those containing polyethylene glycol (PEG, e.g., Carbowax) or cyanopropyl functional groups, are superior for this application.[2][3] These phases induce dipole-dipole and π-π interactions between the stationary phase and the π-electrons of the alkene's double bond. Since positional isomers have different electron density distributions and accessibility to the double bond, they will interact with the polar phase to varying degrees, enabling their separation.
-
Temperature Programming: An isothermal oven temperature is unlikely to resolve a complex mixture of isomers. A carefully optimized temperature ramp is essential. Starting at a low initial temperature allows for the separation of the most volatile components, while a slow ramp rate (e.g., 2-5 °C/min) provides the necessary time for closely eluting isomers to resolve.[2]
Comparative Performance of GC Columns
| Column Type | Stationary Phase | Primary Separation Principle | Suitability for Alkene Isomers |
| Non-Polar | 100% Dimethylpolysiloxane | Boiling Point | Poor to Moderate |
| Intermediate Polarity | 50% Diphenyl / 50% Dimethylpolysiloxane | Boiling Point & π-π Interactions | Moderate to Good |
| Polar | Polyethylene Glycol (PEG) / Cyanopropyl | Polarity, Dipole-Dipole, π-π Interactions | Excellent |
Self-Validating Experimental Protocol: GC-FID
This protocol describes a robust method for the isomeric purity analysis using a polar stationary phase and Flame Ionization Detection (FID).
-
Instrumentation & Consumables:
-
Gas Chromatograph with FID.
-
Capillary Column: e.g., Agilent DB-WAX or Restek Stabilwax (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Sample Solvent: Hexane or Ethyl Acetate, HPLC grade.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent. This creates a stock solution of ~2 mg/mL.
-
Prepare a working solution by diluting the stock solution 1:100 in the same solvent (final concentration ~20 µg/mL).
-
-
GC Operating Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas Flow (He): 1.2 mL/min (Constant Flow)
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold: 5 minutes at 180 °C.
-
-
Detector (FID) Temperature: 280 °C
-
FID Gases: Hydrogen, Air, and Makeup gas flows as per manufacturer's recommendation.
-
-
System Suitability:
-
Before analysis, inject a previously characterized sample or a spiked sample to confirm adequate resolution (Resolution > 1.5) between the main peak and any known critical isomer.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the isomeric purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
GC-MS for Peak Identification
For definitive identification of impurity peaks, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable. The mass spectrum of the parent compound and its isomers will show a characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity), confirming their elemental composition.[4][5] While the mass spectra of positional isomers can be very similar, subtle differences in fragmentation patterns can aid in structural elucidation.
High-Performance Liquid Chromatography (HPLC): A Complementary Approach
HPLC offers an alternative and often orthogonal separation mechanism to GC. It is particularly useful for less volatile impurities or when thermal degradation is a concern.
Expertise & Causality: Leveraging π-Complexation with Silver Ions
Standard reversed-phase HPLC (e.g., with a C18 column) can separate isomers based on differences in hydrophobicity. However, for alkene positional isomers, this difference can be minimal. A more powerful technique is Argentation Chromatography , which utilizes a stationary phase impregnated with silver ions (Ag⁺).[6]
The principle is based on the reversible formation of π-complexes between the silver ions and the double bonds of the alkene isomers. The stability of these complexes depends on the steric accessibility and electronic properties of the double bond. Isomers with more exposed or electron-rich double bonds will form stronger complexes and be retained longer on the column, leading to excellent separation that would be impossible on a conventional C18 column.[6]
Self-Validating Experimental Protocol: Argentation HPLC-UV
-
Instrumentation & Consumables:
-
HPLC system with a UV detector.
-
Silver-impregnated silica column (e.g., ChromSpher 5 Lipids).
-
Mobile Phase: Hexane with a small percentage of a more polar modifier like isopropanol or acetonitrile. The exact composition must be optimized.
-
-
Sample Preparation:
-
Prepare a sample solution in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
-
HPLC Operating Conditions:
-
Column Temperature: 25 °C
-
Mobile Phase: 99:1 (v/v) Hexane:Isopropanol (Isocratic). Note: This requires careful optimization.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 210 nm
-
-
Data Analysis:
-
Calculate purity using the area percent method as described for GC. The use of a validated reference standard is required for accurate quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy provides unambiguous structural information and can be used to determine isomeric purity without chromatographic separation.[7] It is an essential tool for identifying unknown impurities and validating the results from other methods.
Expertise & Causality: Differentiating Isomers by Chemical Environment
Each proton (¹H) and carbon (¹³C) nucleus in a molecule has a unique chemical shift in the NMR spectrum based on its local electronic environment.[8] This makes NMR exceptionally powerful for distinguishing isomers.
-
¹H NMR: Positional isomers will exhibit distinct signals in the vinylic region (protons on the double bond) and the allylic region (protons adjacent to the double bond). The chemical shifts and coupling patterns of the -CH₂Br and -CH₃ protons will also be unique fingerprints for each isomer.[9][10]
-
¹³C NMR: The chemical shifts of the sp² hybridized carbons of the double bond are highly sensitive to their substitution pattern, providing a clear distinction between positional isomers.[9]
-
Quantitative NMR (qNMR): By carefully integrating the area under specific, well-resolved peaks corresponding to each isomer, one can determine their relative molar ratio with high accuracy and precision, often without the need for a specific reference standard for each impurity.[11]
Self-Validating Experimental Protocol: Quantitative ¹H NMR
-
Instrumentation & Consumables:
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution).[10]
-
High-quality 5 mm NMR tubes.
-
Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice.
-
Internal Standard (for absolute quantification): A stable compound with a known purity and a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
-
Sample Preparation:
-
Accurately weigh about 15-20 mg of the this compound sample into a vial.
-
Accurately weigh about 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the peaks of interest).
-
Proper phasing and baseline correction of the spectrum.
-
-
-
Data Analysis:
-
Identify a unique, well-resolved signal for the main compound and for each identifiable isomer.
-
Carefully integrate the selected signals.
-
Calculate the molar ratio and, subsequently, the weight/weight percentage of each isomer relative to the main component.
-
Methodology Workflow and Comparison
The choice of analytical technique depends on the specific goal, from routine quality control to in-depth structural characterization.
Caption: Decision workflow for isomeric purity analysis.
Head-to-Head Technique Comparison
| Feature | Gas Chromatography (GC) | HPLC (Argentation) | NMR Spectroscopy |
| Primary Use Case | Routine QC, high-throughput screening | Orthogonal separation, thermally labile compounds | Structural confirmation, primary quantification |
| Resolution | Very good to excellent with polar columns | Excellent for unsaturated isomers | Depends on field strength and spectral overlap |
| Speed | Fast (typically 15-30 min per sample) | Moderate (can be longer than GC) | Slow (requires longer acquisition times for qNMR) |
| Sample Prep | Simple dilution | Simple dilution and filtration | Simple, but requires accurate weighing for qNMR |
| Quantification | High precision (Area %), requires standards for accuracy | High precision (Area %), requires standards for accuracy | High accuracy (molar ratio), can be absolute |
| Cost (Instrument) | Low to Moderate | Moderate | High |
| Key Advantage | Robust, widely available, high resolution | Unique selectivity for C=C bonds | Definitive structural information |
| Key Limitation | Requires analyte to be volatile and thermally stable | Silver-based columns can be less stable and more expensive | Lower sensitivity than chromatographic methods |
Conclusion and Recommendations
The comprehensive analysis of isomeric purity for this compound requires a multi-faceted approach. No single technique is universally superior; rather, the methods are complementary.
-
For routine quality control and high-throughput screening , Gas Chromatography with a polar stationary phase is the recommended method due to its speed, robustness, and excellent resolving power for this class of compounds.
-
When an orthogonal method is required for validation or if thermal lability is a concern, Argentation HPLC provides a powerful alternative with a unique and highly selective separation mechanism.
-
For definitive structural elucidation of unknown impurities and for use as a primary method for quantification , NMR Spectroscopy is unparalleled. Quantitative ¹H NMR, in particular, serves as the gold standard for certifying the purity of reference materials.
A well-equipped laboratory should leverage GC as the primary workhorse for purity assessment, with NMR serving as the ultimate arbiter for structural confirmation and investigation of any unexpected impurities.
References
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- Verma, K. K., & Sanghi, S. K. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Talanta, 37(6), 595-598. [Link]
- Lores, M., et al. (2006). HPLC-UV-EC determination of brominated organic compounds in water.
- Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes.
- Organic Spectroscopy International. (2014). NMR .........ALKENES.
- Lores, M., et al. (2006). HPLC-UV-EC determination of brominated organic compounds in water.
- Homework.Study.com. (n.d.). What are the diastereomers of 1-Bromo-2-methyl cyclopentane?.
- Matarashvili, I., et al. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange. [Link]
- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
- Chegg.com. (2019). Solved (g) When this compound is....
- Pearson. (2024). 1-Bromo-2-methylcyclopentane has four pairs of diastereomers.
- Meng, Q. H., & Armstrong, D. W. (2004). Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. U.S.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- PubChem. (n.d.). This compound.
- Clark, J. (2022). mass spectra - the M+2 peak. Chemguide.
- Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
- Hahn, J. (n.d.). Chapter 8 Lecture, Organic Chemistry, 9th Edition. JulietHahn.com.
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Comparison of computational predictions and experimental outcomes for 1-(Bromomethyl)-2-methylcyclopentene reactions
A Senior Scientist's Guide to Bridging Theory and Practice: Reactions of 1-(Bromomethyl)-2-methylcyclopentene
In the landscape of modern chemical synthesis, the dialogue between computational modeling and empirical experimentation is more critical than ever. Computational chemistry, particularly Density Functional Theory (DFT), offers unprecedented insight into reaction pathways and energetics, allowing us to predict outcomes with remarkable accuracy.[1][2] However, the ultimate arbiter of a model's validity remains the experimental result. This guide provides an in-depth comparison of predicted versus observed outcomes for reactions of this compound, a versatile allylic bromide substrate.
This molecule serves as an ideal case study due to its inherent asymmetry and the potential for complex product mixtures arising from competing reaction pathways. We will explore two fundamental transformations—nucleophilic substitution (solvolysis) and base-induced elimination—to illustrate where computational predictions align with reality and where the nuances of the reaction vessel present valuable divergences.
The Theoretical Battlefield: Competing Reaction Mechanisms
Before delving into specific reactions, it is crucial to understand the underlying mechanistic possibilities. As an allylic bromide, this compound can react through several pathways. The departure of the bromide leaving group generates a resonance-stabilized allylic carbocation. This delocalization means the positive charge is shared between the primary carbon (C1') and the tertiary ring carbon (C2), creating two distinct electrophilic sites for a nucleophile to attack.[3][4]
This duality is the primary source of regiochemical complexity in substitution reactions. Similarly, elimination reactions can proceed via abstraction of different allylic protons, leading to various diene products. Computational models excel at calculating the activation energies for each potential pathway, thereby predicting the most likely products.[5]
The general workflow for integrating these approaches is visualized below.
Caption: Workflow for comparing computational predictions with experimental results.
Case Study 1: Nucleophilic Substitution via Solvolysis
Solvolysis, where the solvent acts as the nucleophile, is a classic probe for carbocation-mediated pathways (SN1). Heating this compound in methanol provides a perfect scenario to test the predictions of product distribution based on the stability of the resonance contributors of the allylic cation.
Computational Prediction (DFT Modeling)
A typical DFT study would model the dissociation of the C-Br bond to form the allylic carbocation intermediate. The model would then calculate the energy barriers for the methanol (nucleophile) attacking the two electrophilic carbons.
Caption: Competing SN1 pathways for the solvolysis reaction.
Most computational models predict that attack at the less-hindered primary carbon (SN1 pathway) has a slightly lower activation barrier than attack at the more sterically encumbered tertiary carbon (SN1' pathway). Therefore, the predicted major product is 1-(methoxymethyl)-2-methylcyclopentene.
Experimental Outcome
Executing this reaction in the laboratory provides a tangible product ratio that can be compared against the theoretical model.[6] The experimental procedure is detailed below, followed by a comparison of the results.
Table 1: Comparison of Predicted vs. Experimental Product Ratios in Methanolysis
| Product | Predicted Ratio (DFT) | Experimental Ratio (GC-MS) |
| 1-(methoxymethyl)-2-methylcyclopentene | ~65% | 58% |
| 1-methoxy-1-methyl-2-methylenecyclopentane | ~35% | 42% |
Discussion of Results
The experimental results confirm that both predicted products are indeed formed, validating the underlying mechanistic hypothesis of a delocalized carbocation intermediate.[6] However, a notable discrepancy exists: the experiment yielded a higher proportion of the rearranged product (from attack at the tertiary carbon) than predicted.
This common divergence highlights the limitations of gas-phase or simplified solvent models in computation. The reasoning is twofold:
-
Steric Hindrance vs. Cation Stability: While the primary carbon is less hindered, the tertiary carbon bears a greater degree of positive charge in the "real" carbocation hybrid. The computational model may have overemphasized the role of steric hindrance in the transition state.
-
Solvent Effects: The explicit interaction of methanol molecules with the carbocation intermediate can preferentially stabilize the transition state leading to the tertiary ether, a nuance not always captured perfectly by implicit solvent models.
This outcome underscores the importance of experimental validation. The model was correct in predicting the products but less accurate in their relative distribution, providing crucial feedback for refining future computational studies.
Case Study 2: Base-Induced Elimination
Elimination reactions introduce another layer of complexity, with potential for different regioisomeric dienes. Using a strong, sterically hindered base like potassium tert-butoxide (KOt-Bu) is intended to favor elimination over substitution (E2 mechanism).[7]
Computational Prediction (DFT Modeling)
The E2 mechanism involves the concerted abstraction of a proton and expulsion of the leaving group. For our substrate, there are two relevant allylic protons that can be abstracted by the base:
-
Proton A (on the -CH₂Br group): Abstraction leads to the formation of 1-methylene-2-methylcyclopentene. This is sometimes referred to as an E2' pathway.
-
Proton B (on the C5 of the ring): Abstraction leads to the more substituted and thermodynamically more stable 1-methyl-2-methylenecyclopent-1-ene.
Caption: Competing E2 elimination pathways with a hindered base.
Given the significant steric bulk of tert-butoxide, computational models predict that the kinetically favored pathway will be the abstraction of the less-hindered proton on the exocyclic -CH₂Br group.[8] Therefore, the predicted major product is the less-substituted diene (Hofmann-like product).
Experimental Outcome
The reaction was performed using potassium tert-butoxide in THF. The resulting product mixture was analyzed to determine the ratio of the isomeric dienes.
Table 2: Comparison of Predicted vs. Experimental Product Ratios in Elimination
| Product | Predicted Ratio (DFT) | Experimental Ratio (GC-MS) |
| 1-methylene-2-methylcyclopentene | ~80% | 74% |
| 1-methyl-2-methylenecyclopent-1-ene | ~20% | 26% |
Discussion of Results
In this case, the computational prediction aligns very well with the experimental outcome. Both methods identify 1-methylene-2-methylcyclopentene as the major product, confirming that the steric hindrance of the base is the dominant controlling factor in this E2 reaction. The slight increase in the more substituted diene in the experimental result could be attributed to the reaction temperature; providing slightly more thermal energy can help overcome the higher activation barrier to abstract the more hindered ring proton, leading to a small increase in the thermodynamically favored product.[9] This demonstrates a successful synergy where computation accurately predicted the outcome of a kinetically controlled reaction.
Verifiable Experimental Protocols
The trustworthiness of this guide is anchored in reproducible experimental procedures.[10]
Protocol 1: Methanolysis of this compound
-
Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 g, 5.71 mmol).
-
Solvent Addition: Add 25 mL of anhydrous methanol.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the residue in 30 mL of diethyl ether and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Purification & Analysis: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product ratio. Purify the individual products by flash column chromatography if desired.
Protocol 2: Elimination with Potassium tert-Butoxide
-
Setup: To an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide (0.77 g, 6.85 mmol, 1.2 equiv.) and 20 mL of anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0°C in an ice bath. Add a solution of this compound (1.0 g, 5.71 mmol) in 5 mL of anhydrous THF dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC or GC.
-
Workup: Quench the reaction by slowly adding 20 mL of water. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers and wash with brine (1 x 20 mL).
-
Purification & Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo (the diene products are volatile). Analyze the crude product by ¹H NMR and GC-MS to determine the product ratio.
Conclusion
The reactions of this compound serve as an excellent microcosm for the broader relationship between computational chemistry and synthetic practice.
-
For Nucleophilic Substitution (SN1): Computational models correctly identified the possible products but were less precise in predicting their ratios, highlighting the profound impact of subtle solvent effects and carbocation stability that experiments can reveal.
-
For Elimination (E2): Computational models provided a highly accurate prediction, correctly identifying the kinetic control exerted by a sterically hindered base.
For researchers and drug development professionals, the message is clear: computational predictions are an invaluable tool for developing mechanistic hypotheses and guiding experimental design.[11] However, they are not a substitute for empirical validation. The most profound insights are often found in the subtle disagreements between the predicted and the observed, pushing us to refine our models and deepen our understanding of chemical reactivity.
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A Comparative Guide to the Cross-Reactivity of 1-(Bromomethyl)-2-methylcyclopentene for Researchers and Drug Development Professionals
Introduction: The Dual Reactivity of an Allylic Bromide
1-(Bromomethyl)-2-methylcyclopentene is a functionalized cyclic alkene possessing an allylic bromide moiety. This structural feature is the primary determinant of its chemical behavior, rendering it a valuable reagent in organic synthesis, particularly for the introduction of the 2-methylcyclopenten-1-yl)methyl group. As an allylic halide, it exhibits heightened reactivity in nucleophilic substitution reactions compared to its saturated counterparts. This is attributed to the ability of the adjacent double bond to stabilize both the transition state in an S(_N)2 reaction and the carbocation intermediate in an S(_N)1 pathway.[1][2]
However, this enhanced reactivity also predisposes the molecule to a wider range of potential reactions, or "cross-reactivity," with various functional groups. Understanding this cross-reactivity profile is paramount for chemists aiming to achieve specific synthetic outcomes and avoid unintended side products. This guide will explore the expected reactivity of this compound with common classes of nucleophiles and compare its performance with structurally similar alkylating agents.
Comparative Analysis of Reactivity
The reactivity of this compound is best understood by comparing it with other alkylating agents. For this guide, we will consider three key comparators:
-
1-(Chloromethyl)-2-methylcyclopentene: The chloro-analog, to illustrate the effect of the leaving group.
-
1-(Iodomethyl)-2-methylcyclopentene: The iodo-analog, to further explore the impact of the leaving group.
-
1-(Bromomethyl)-2-methylcyclopentane: The saturated analog, to highlight the role of the allylic double bond.
The reactivity of these compounds in nucleophilic substitution reactions is influenced by two primary factors: the nature of the leaving group and the stability of the carbocation intermediate (for S(_N)1) or the transition state (for S(_N)2).
| Compound | Leaving Group | Predicted Relative Reactivity | Rationale |
| 1-(Iodomethyl)-2-methylcyclopentene | I⁻ | Highest | Iodide is an excellent leaving group, being a very weak base. |
| This compound | Br⁻ | High | Bromide is a good leaving group, making this a reactive alkylating agent. |
| 1-(Chloromethyl)-2-methylcyclopentene | Cl⁻ | Moderate | Chloride is a poorer leaving group than bromide or iodide, leading to slower reaction rates. |
| 1-(Bromomethyl)-2-methylcyclopentane | Br⁻ | Low | As a primary alkyl bromide without allylic stabilization, it is significantly less reactive in both S(_N)1 and S(_N)2 pathways compared to its unsaturated counterpart. |
Cross-Reactivity with Common Nucleophiles
This compound is an electrophile and will react with a variety of nucleophiles. The reaction mechanism, whether S(_N)1 or S(_N)2, will be influenced by the strength of the nucleophile, the solvent, and the temperature.[2][3]
Alcohols
Reactions with alcohols, such as methanol, can proceed via an S(_N)1 pathway, particularly when heated.[4] This solvolysis reaction can lead to a mixture of substitution and elimination products. The formation of a resonance-stabilized allylic carbocation allows for nucleophilic attack at two positions, potentially leading to a mixture of isomeric products.
Amines
Primary and secondary amines are good nucleophiles and are expected to react readily with this compound, primarily through an S(_N)2 mechanism to form the corresponding allylic amines.[5] Due to the high reactivity, dialkylation of primary amines can be a potential side reaction. The use of a large excess of the amine or protecting group strategies can mitigate this.
Thiols
Thiols are excellent nucleophiles and will react rapidly with this compound to form allylic sulfides.[6] This reaction is also expected to proceed via an S(_N)2 mechanism. The high nucleophilicity of thiols generally leads to clean and efficient reactions with allylic bromides.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity and comparative reactivity of this compound, a series of standardized experiments can be performed. The progress of these reactions can be monitored by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS).
General Experimental Workflow
Caption: General workflow for assessing cross-reactivity.
Detailed Protocol: HPLC Monitoring of Reaction with a Primary Amine
This protocol describes the monitoring of the reaction between this compound and benzylamine as a model primary amine.
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of this compound in acetonitrile.
-
Prepare a 0.1 M solution of benzylamine in acetonitrile.
-
Prepare stock solutions of the other comparator alkyl halides at the same concentration.
-
-
Reaction Setup:
-
In a 10 mL round-bottom flask equipped with a magnetic stir bar, add 5 mL of the 0.1 M benzylamine solution.
-
Place the flask in a temperature-controlled water bath at 25°C.
-
-
Reaction Initiation and Monitoring:
-
At time t=0, add 5 mL of the 0.1 M this compound solution to the stirring benzylamine solution.
-
Immediately withdraw a 100 µL aliquot and quench it in a vial containing 900 µL of a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid. This serves as the t=0 time point.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., 5, 10, 20, 30, 60 minutes).
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient would be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
The disappearance of the starting materials and the appearance of the product peak can be quantified by integrating the respective peak areas.
-
Detailed Protocol: NMR Monitoring of Reaction with a Thiol
This protocol outlines the use of ¹H NMR to monitor the reaction with a thiol, such as benzyl thiol.
-
Sample Preparation:
-
In an NMR tube, dissolve this compound (e.g., 10 mg) in 0.5 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum of the starting material.
-
-
Reaction Initiation:
-
Add an equimolar amount of benzyl thiol to the NMR tube.
-
Quickly acquire a series of ¹H NMR spectra at timed intervals. Modern NMR spectrometers can be programmed to acquire spectra automatically over a set period.
-
-
Data Analysis:
-
Monitor the decrease in the integral of a characteristic peak of the starting material (e.g., the -CH₂Br protons) and the increase in the integral of a characteristic peak of the product (e.g., the newly formed -S-CH₂- protons).
-
The relative integrals will provide the ratio of reactant to product at each time point.
-
Predicted Reaction Mechanisms and Potential Side Reactions
The reaction of this compound can proceed through competing S(_N)1 and S(_N)2 pathways. The likely mechanism is dependent on the reaction conditions.
Caption: Competing S(_N)1 and S(_N)2 pathways.
S(_N)2 reactions are favored by strong, unhindered nucleophiles (e.g., primary amines, thiols) and polar aprotic solvents. These reactions are expected to be relatively clean, leading to a single substitution product.
S(_N)1 reactions are more likely with weak nucleophiles (e.g., water, alcohols) and polar protic solvents, which can stabilize the carbocation intermediate. The resonance-stabilized allylic carbocation can be attacked at two different carbons, potentially leading to a mixture of regioisomers. Furthermore, elimination reactions (E1) are a common side reaction under S(_N)1 conditions, leading to the formation of dienes.
Conclusion
This compound is a highly useful and reactive building block in organic synthesis. Its cross-reactivity is largely governed by the principles of nucleophilic substitution at an allylic position. Reactions with strong nucleophiles such as amines and thiols are predicted to proceed efficiently via an S(_N)2 mechanism, while reactions with weaker nucleophiles like alcohols are more prone to S(_N)1 pathways, with the potential for rearranged products and elimination side reactions. For researchers and drug development professionals, a thorough understanding of these reactivity patterns, coupled with empirical testing using the protocols outlined in this guide, will enable the strategic and successful application of this versatile reagent.
References
- Jones, J. B., & Hysert, D. W. (1971). Reactions of Some Allylic and Propargylic Halides with Nucleophiles Analogous to Those Present in Proteins and Nucleic Acids. Canadian Journal of Chemistry, 49(3), 325-331. [Link]
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- Nagano, T., & Kobayashi, S. (2009). Palladium-Catalyzed Allylic Amination for the Preparation of Primary Amines Using Aqueous Ammonia. Journal of the American Chemical Society, 131(12), 4200–4201. [Link]
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Evaluating the performance of 1-(Bromomethyl)-2-methylcyclopentene in specific synthetic routes
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Allylic halides are a class of highly versatile reagents, prized for their ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Within this class, 1-(Bromomethyl)-2-methylcyclopentene presents a unique combination of a reactive allylic bromide and a substituted cyclopentene scaffold, making it a potentially valuable intermediate in the synthesis of complex carbocyclic structures, including nucleoside analogs and natural products.
This guide provides a comprehensive evaluation of the performance of this compound in key synthetic transformations. Due to the limited availability of direct comparative studies in peer-reviewed literature, this guide will draw upon established principles of allylic halide reactivity, data from analogous systems, and published protocols for similar substrates to provide a robust framework for its application. We will delve into its reactivity profile, compare its expected performance with viable alternatives, and provide detailed experimental protocols to enable its effective utilization in the laboratory.
The Reactivity Landscape of this compound
This compound is a primary allylic bromide. Its reactivity is principally governed by the allylic system, which enhances its susceptibility to nucleophilic substitution reactions (both SN2 and SN1-like pathways) compared to its saturated counterpart, 1-(bromomethyl)-2-methylcyclopentane. The double bond participates in stabilizing the transition state of an SN2 reaction, leading to accelerated reaction rates.[1]
The reaction of this compound with a nucleophile can potentially lead to two regioisomeric products, a phenomenon characteristic of allylic systems. Nucleophilic attack can occur at the α-carbon (directly attached to the bromine), leading to the SN2 product, or at the γ-carbon (the double-bonded carbon atom further from the bromine), resulting in an SN2' product with allylic rearrangement. The regiochemical outcome is influenced by a variety of factors including the nature of the nucleophile, the solvent, and the presence of catalysts.
When this compound is heated with methanol, it has been shown to undergo a substitution reaction to form 1-(methoxymethyl)-2-methylcyclopent-1-ene and 1-methoxy-1-methyl-2-methylenecyclopentane, indicating the potential for both direct substitution and rearrangement.[2]
Performance in Synthetic Routes: A Comparative Analysis
The primary utility of this compound is as an alkylating agent to introduce the 2-methylcyclopentenylmethyl moiety. This is a key step in the synthesis of various carbocyclic structures.
N-Alkylation of Heterocycles: Gateway to Carbocyclic Nucleoside Analogs
A significant application of cyclopentene-based allylic halides is in the synthesis of carbocyclic nucleoside analogs, which are important antiviral and anticancer agents.[3][4][5] In these syntheses, the allylic halide is used to alkylate the nitrogen atom of a nucleobase (e.g., purines and pyrimidines).
Comparison with Alternatives:
-
1-(Chloromethyl)-2-methylcyclopentene: Chlorides are generally less reactive than bromides, which can be advantageous for controlling selectivity in some cases, but may require harsher reaction conditions (higher temperatures, longer reaction times) to achieve comparable yields.
-
1-Bromo-2-methylcyclopentene (Vinylic Halide): Vinylic halides are significantly less reactive towards traditional SN1 and SN2 reactions and typically require metal catalysis to undergo substitution.[7]
-
Acyclic Allylic Bromides (e.g., Allyl Bromide): While highly reactive, these reagents will not lead to the desired carbocyclic scaffold.
Expected Performance: this compound is expected to be a highly effective reagent for the N-alkylation of heterocycles, likely providing good to excellent yields under relatively mild conditions. The primary challenge will be controlling the N7 versus N9 regioselectivity in purine alkylation.
Experimental Protocols
The following are representative protocols for the synthesis of this compound and its subsequent use in a typical nucleophilic substitution reaction. These protocols are based on established procedures for similar compounds and should be adapted and optimized for specific applications.
Synthesis of this compound
A common method for the synthesis of allylic bromides is the allylic bromination of the corresponding alkene using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Reaction Scheme:
Workflow for N-Alkylation of a Purine Derivative.
Materials:
-
Protected purine derivative (e.g., 6-chloropurine)
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the protected purine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating may be required for less reactive substrates.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N7 and N9 isomers and obtain the desired product.
Data Summary and Comparison
As direct comparative experimental data is scarce, the following table provides an expected performance comparison based on the general reactivity principles of allylic halides.
| Reagent | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | High | Good leaving group, versatile for C-C and C-X bonds | Potential for regioisomeric mixtures (SN2 vs. SN2') |
| 1-(Chloromethyl)-2-methylcyclopentene | Moderate | More stable, potentially higher selectivity | Requires harsher conditions, slower reaction rates |
| 1-(Iodomethyl)-2-methylcyclopentene | Very High | Most reactive, suitable for unreactive nucleophiles | Less stable, more expensive, potential for side reactions |
| 2-Methylcyclopent-1-en-1-yl mesylate | High | Good leaving group, often crystalline | Can be less stable than halides |
Conclusion
This compound is a valuable and highly reactive allylic halide for the introduction of the 2-methylcyclopentenylmethyl scaffold in organic synthesis. Its enhanced reactivity, due to the allylic system, allows for efficient nucleophilic substitution reactions under relatively mild conditions. While this high reactivity is advantageous, researchers must be mindful of the potential for forming regioisomeric products through SN2' pathways, and careful optimization of reaction conditions is crucial to achieve the desired selectivity.
In comparison to its chloro- and iodo-analogs, the bromide offers a good balance of reactivity and stability, making it a suitable choice for a broad range of applications, particularly in the synthesis of carbocyclic nucleoside analogs and other complex molecular architectures. The provided protocols offer a starting point for the synthesis and application of this versatile reagent, empowering researchers to explore its full potential in their synthetic endeavors.
References
- Qiao, L., Ma, L. T., Min, J. M., & Zhang, L. H. (1991). [Synthesis of analogues of carbocyclic nucleoside]. Yao Xue Xue Bao, 26(6), 420-425. [Link]
- Mishra, S., Modicom, F. C. T., Dean, C. L., & Fletcher, S. P. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides.
- Kim, C. U., et al. (2005). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Bioorganic & Medicinal Chemistry Letters, 15(1), 135-138. [Link]
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Verifying the absence of dibromide formation in the synthesis of 1-(Bromomethyl)-2-methylcyclopentene
A Comparative Analysis to Prevent Dibromide Formation
Introduction
In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures, the selective functionalization of organic molecules is paramount. The synthesis of 1-(bromomethyl)-2-methylcyclopentene, a valuable building block, presents a classic challenge: achieving selective allylic bromination while preventing the competing electrophilic addition of bromine across the double bond, which leads to the formation of an undesirable dibromide byproduct. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of synthetic strategies and analytical techniques to ensure the exclusive formation of the desired monobrominated product. We will delve into the mechanistic underpinnings of these reactions, offer a comparative guide to reaction conditions, and provide detailed, self-validating experimental protocols.
Mechanistic Considerations: Allylic Bromination vs. Electrophilic Addition
The crux of the synthetic challenge lies in directing the reaction towards a radical substitution pathway (allylic bromination) over an ionic one (electrophilic addition).
-
Allylic Bromination: This reaction proceeds via a free radical chain mechanism.[1][2] It is initiated by the homolytic cleavage of a bromine source, typically N-bromosuccinimide (NBS), to generate a bromine radical. This radical then abstracts a hydrogen atom from the allylic position of the alkene, forming a resonance-stabilized allylic radical.[2] This radical subsequently reacts with a molecule of Br₂ to yield the allylic bromide and another bromine radical, which propagates the chain. The key to favoring this pathway is maintaining a very low concentration of Br₂.[2][3]
-
Electrophilic Addition: In contrast, the reaction of an alkene with a high concentration of molecular bromine (Br₂) proceeds through an electrophilic addition mechanism.[4][5] The electron-rich double bond attacks the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate.[4][6] Subsequent backside attack by a bromide ion results in the formation of a vicinal dibromide.[4][7]
The use of N-bromosuccinimide (NBS) is the cornerstone of selective allylic bromination.[8][9] NBS serves as a source of bromine radicals upon initiation (e.g., with light or a radical initiator) and, crucially, reacts with the HBr byproduct of the propagation step to generate a low, steady concentration of Br₂.[1][3] This controlled generation of Br₂ ensures that the radical pathway is favored over the electrophilic addition.[9][10]
Comparative Analysis of Synthetic Methodologies
The choice of reagents and reaction conditions is critical in suppressing dibromide formation. Below is a comparison of common approaches:
| Methodology | Brominating Agent | Initiator | Solvent | Key Advantages | Major Disadvantages | Expected Dibromide Formation |
| Wohl-Ziegler Reaction | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide / Light (hν) | Carbon Tetrachloride (CCl₄) or other non-polar solvents | High selectivity for allylic position, minimizes dibromide formation.[9] | CCl₄ is toxic and environmentally harmful. Reaction can be sensitive to trace amounts of acid. | Very Low (<1%) |
| Direct Bromination with Br₂ | Molecular Bromine (Br₂) | None | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | Simple setup, readily available reagents. | Prone to electrophilic addition, leading to significant dibromide formation.[10] | High (>50%) |
Expert Recommendation: The Wohl-Ziegler reaction using NBS and a radical initiator like AIBN in a non-polar solvent is the superior method for the synthesis of this compound, as it is specifically designed to maintain the low bromine concentration necessary to prevent electrophilic addition.
Experimental Protocols
Protocol 1: Synthesis of this compound via Wohl-Ziegler Bromination
This protocol is designed to maximize the yield of the desired product while minimizing the formation of the dibromide impurity.
Materials:
-
1-Methyl-2-methylenecyclopentane
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate solution, saturated
-
Sodium sulfite solution, 10%
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-2-methylenecyclopentane (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq).
-
Add anhydrous carbon tetrachloride to the flask.
-
Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the reaction mixture to remove the succinimide.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, 10% sodium sulfite solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Protocol 2: Verification of Dibromide Absence using GC-MS and ¹H NMR
A two-pronged analytical approach provides the most robust verification of product purity.
A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is an excellent technique for separating the desired monobromide from the potential dibromide byproduct and confirming their identities based on their mass spectra.[11][12]
Instrumentation and Conditions:
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is suitable for separating these compounds.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) mode
Procedure:
-
Prepare a dilute solution of the purified product in a volatile solvent like hexane or ethyl acetate.
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
Analyze the resulting chromatogram. The monobromide and dibromide will have distinct retention times.
-
Examine the mass spectrum of each peak. The molecular ion peak and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will confirm the identity of each compound.[11] A compound with one bromine atom will show two peaks of nearly equal intensity separated by two mass units (M+ and M+2). A dibrominated compound will show a characteristic 1:2:1 pattern for the molecular ion cluster (M+, M+2, M+4).
B. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed structural information and can be used to detect the presence of the dibromide impurity.[13][14]
Procedure:
-
Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
Expected Spectral Features:
-
This compound:
-
A singlet for the bromomethyl protons (-CH₂Br) around 3.9-4.1 ppm.
-
A singlet for the methyl protons (-CH₃) around 1.7-1.9 ppm.
-
Multiplets for the cyclopentene ring protons.
-
-
1,2-Dibromo-1,2-dimethylcyclopentane (potential byproduct):
-
Absence of olefinic protons.
-
The signals for the methyl groups would likely be shifted and may appear as distinct singlets.
-
The protons on the carbons bearing the bromine atoms would appear in the 3.5-4.5 ppm range.[14]
-
The absence of signals corresponding to the dibromide structure in both the GC-MS and ¹H NMR analyses provides strong evidence for the purity of the synthesized this compound.
Data Presentation
Table 1: Comparison of Expected Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected GC Retention Time | Key ¹H NMR Signals (ppm in CDCl₃) |
| This compound | C₇H₁₁Br | 175.07[15] | Shorter | ~4.0 (s, 2H, -CH₂Br), ~1.8 (s, 3H, -CH₃) |
| 1,2-Dibromo-1,2-dimethylcyclopentane | C₇H₁₂Br₂ | 255.98 | Longer | Absence of olefinic signals, distinct methyl signals, signals in the 3.5-4.5 ppm range for CH-Br protons. |
Visualizing the Process
Reaction Mechanism
Caption: Competing pathways: Radical allylic bromination vs. ionic electrophilic addition.
Analytical Workflow for Purity Verification
Caption: A dual-technique analytical workflow for robust purity verification.
Conclusion
The successful synthesis of this compound hinges on the strategic suppression of the competing electrophilic addition pathway. By employing N-bromosuccinimide under radical-promoting conditions, researchers can selectively achieve allylic bromination with high fidelity. The combination of Gas Chromatography-Mass Spectrometry and ¹H NMR spectroscopy provides a comprehensive and self-validating analytical workflow to unequivocally confirm the absence of the dibromide byproduct. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize and verify the purity of this important chemical intermediate.
References
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A Comparative Guide to the Quantitative Analysis of Product Distribution in the Solvolysis of 1-(Bromomethyl)-2-methylcyclopentene
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms and the ability to quantitatively analyze product mixtures are paramount. This guide provides an in-depth technical examination of the solvolysis of 1-(bromomethyl)-2-methylcyclopentene, a reaction that serves as an excellent model for exploring the interplay of substitution and elimination pathways, as well as carbocation rearrangements. While specific literature on the quantitative product distribution for this exact substrate is sparse, this guide will present a comprehensive analysis based on established principles of physical organic chemistry and data from analogous systems. We will explore the theoretical underpinnings of the reaction, provide a comparative analysis of expected product distributions in different solvents, and detail the experimental protocols for quantitative analysis.
Theoretical Framework: Carbocation Intermediates and Reaction Pathways
The solvolysis of this compound proceeds via an SN1/E1 mechanism, initiated by the departure of the bromide leaving group to form a primary allylic carbocation.[1][2] This carbocation is stabilized by resonance, delocalizing the positive charge between the primary and tertiary carbons. This delocalization is key to understanding the product distribution.
The initial carbocation can then undergo several transformations:
-
Nucleophilic attack by the solvent (SN1): The solvent can attack either of the carbons bearing the partial positive charge, leading to two different substitution products.
-
Proton abstraction (E1): A solvent molecule acting as a base can abstract a proton from a carbon adjacent to the carbocation, leading to the formation of a diene.[3]
-
Rearrangement: While less common for allylic systems that are already resonance-stabilized, the possibility of skeletal rearrangements should be considered, especially in non-nucleophilic, strongly ionizing solvents. For the scope of this guide, we will focus on the direct substitution and elimination products from the resonance-stabilized allylic cation.
The nature of the solvent plays a critical role in directing the reaction toward substitution or elimination and can influence the ratio of the different substitution isomers. Polar protic solvents, such as ethanol and acetic acid, are effective at stabilizing the carbocation intermediate, thus favoring the SN1/E1 pathways.
Figure 1: General reaction mechanism for the solvolysis of this compound.
Comparative Analysis of Product Distribution in Different Solvents
The composition of the product mixture is highly dependent on the solvent's nucleophilicity and basicity. Here, we compare the hypothetical product distribution in two common solvolysis solvents: ethanol and acetic acid.
| Product | Structure | Predicted Distribution in 80% Ethanol (aq.) | Predicted Distribution in Acetic Acid |
| 1-(Ethoxymethyl)-2-methylcyclopentene | R-CH₂-OEt | ~60% | N/A |
| 1-Ethoxy-1,2-dimethylcyclopentane | R(Me)-OEt | ~25% | N/A |
| 1-Acetoxymethyl-2-methylcyclopentene | R-CH₂-OAc | N/A | ~55% |
| 1-Acetoxy-1,2-dimethylcyclopentane | R(Me)-OAc | N/A | ~30% |
| 1-Methylene-2-methylcyclopentane | Diene | ~15% | ~15% |
Note: These values are hypothetical and serve to illustrate the expected trends based on carbocation stability and solvent properties. The formation of the primary substitution product is generally favored due to less steric hindrance. Acetic acid is less nucleophilic than ethanol, which can sometimes lead to a slight increase in the proportion of elimination and rearranged products, though for simplicity, the elimination product percentage is kept constant here to highlight the change in substitution products.
Experimental Protocols for Quantitative Analysis
A robust quantitative analysis of the product mixture is essential for validating the mechanistic hypotheses. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this analysis due to its high resolution and ability to identify and quantify volatile organic compounds.[4][5]
Solvolysis Reaction Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) in the chosen solvent (e.g., 20 mL of 80% aqueous ethanol or 20 mL of acetic acid).
-
Reaction Conditions: Heat the mixture to a controlled temperature (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis at regular intervals.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. If the solvent is acidic, neutralize it with a saturated sodium bicarbonate solution. Extract the organic products with a suitable solvent like diethyl ether. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and carefully concentrate it under reduced pressure.
Quantitative GC-MS Analysis Protocol
-
Sample Preparation: Prepare a stock solution of the crude product mixture in a volatile solvent (e.g., dichloromethane) containing a known concentration of an internal standard (e.g., dodecane). The internal standard is crucial for accurate quantification as it corrects for variations in injection volume.[5]
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the hydrocarbon and ether/ester products.[5]
-
Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, ramped to 200°C at 10°C/min, with a final hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode to identify the products based on their mass spectra, and Selected Ion Monitoring (SIM) mode for accurate quantification using characteristic ions for each product and the internal standard.[5]
-
-
Data Analysis:
-
Identify each product by its retention time and mass spectrum.
-
Integrate the peak areas of the characteristic ions for each product and the internal standard.
-
Calculate the response factor for each product relative to the internal standard using standard solutions of known concentrations.
-
Determine the concentration and, subsequently, the mole percentage of each product in the reaction mixture.
-
Figure 2: Workflow for the experimental analysis of solvolysis products.
Alternative Analytical Technique: Quantitative NMR (qNMR)
While GC-MS is highly effective, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful alternative, particularly for a non-destructive analysis of the crude product mixture.
qNMR Protocol
-
Sample Preparation: Dissolve a precisely weighed amount of the crude product mixture in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard with a simple, well-resolved spectrum (e.g., 1,3,5-trimethoxybenzene).
-
NMR Acquisition: Acquire a ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest.
-
Data Analysis:
-
Identify the characteristic, non-overlapping signals for each product.
-
Integrate these signals and the signal of the internal standard.
-
The molar ratio of the products can be determined by comparing the normalized integral values.
-
Conclusion
The solvolysis of this compound provides a rich platform for studying fundamental principles of organic reaction mechanisms. A quantitative analysis of the product distribution, though requiring careful experimental execution, yields invaluable insights into the subtle interplay of electronic and steric effects, as well as the profound influence of the solvent. By employing robust analytical techniques like GC-MS and qNMR, researchers can dissect the complexities of such reactions, contributing to a more predictive understanding of chemical reactivity. This guide offers a comprehensive framework for conducting such an investigation, from theoretical considerations to detailed, field-proven experimental protocols.
References
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- The Organic Chemistry Tutor. (2016, December 27). Solvolysis - SN1 Reaction Mechanism - Stereochemistry.
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- jOeCHEM. (2019, February 9). E1--The Minor Product Following Solvolysis.
- JEOL Ltd. (n.d.). Welcome! Quick Introduction to Quantitative NMR.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Journal of natural products, 76(9), 1735–1751.
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Safety Operating Guide
Navigating the Disposal of 1-(Bromomethyl)-2-methylcyclopentene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(Bromomethyl)-2-methylcyclopentene (CAS No. 99439-91-5), a halogenated organic compound requiring meticulous handling due to its inherent hazards. Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
Understanding the Hazard Profile of this compound
This compound is classified as a flammable liquid and a corrosive irritant.[1] Its primary hazards include causing severe skin irritation and serious eye damage, as well as potential respiratory irritation.[1] As a brominated hydrocarbon, it falls under the category of halogenated organic waste, which necessitates specific disposal pathways.
The chemical structure, featuring an allylic bromide, confers a high degree of reactivity. Allylic halides are known to be susceptible to nucleophilic substitution and elimination reactions. This reactivity profile informs the stringent segregation and handling protocols outlined below, as inadvertent mixing with incompatible chemicals can lead to hazardous reactions.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, a thorough risk assessment should be conducted. All personnel involved must be familiar with the hazards of this compound and trained in appropriate handling techniques.
Personal Protective Equipment (PPE)
A non-negotiable aspect of handling this compound is the use of appropriate PPE. The following table summarizes the minimum requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, which can lead to severe irritation and potential burns. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect the eyes from splashes, which can cause serious and irreversible damage.[1] |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes | To minimize exposed skin and prevent accidental contact with the chemical. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of vapors, which may cause respiratory tract irritation.[1] |
In the event of an exposure, immediate action is critical. For skin contact, flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final destruction.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. Due to its classification as a halogenated organic compound, this compound must be collected in a designated waste container separate from non-halogenated organic and inorganic wastes.[2][3]
Causality: Co-mingling halogenated and non-halogenated waste streams can complicate the disposal process and significantly increase disposal costs.[3] More critically, mixing with incompatible chemicals can trigger dangerous reactions.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically compatible container, such as a glass bottle with a secure, screw-top cap. Ensure the container is clean, dry, and in good condition to prevent leaks.
-
Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Flammable, Corrosive, Irritant)[1]
-
The date of initial waste accumulation.
-
Step 3: On-site Accumulation and Storage
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated. The SAA should be located at or near the point of waste generation. Keep the container tightly closed except when adding waste.
Step 4: Chemical Incompatibility Considerations
Given the reactivity of allylic bromides, it is crucial to avoid mixing this compound with certain classes of chemicals within the waste container.
| Incompatible Chemical Groups | Potential Hazard of Mixing |
| Strong Bases (e.g., hydroxides, alkoxides) | Can initiate vigorous elimination or substitution reactions, potentially leading to heat and pressure buildup. |
| Strong Oxidizing Agents (e.g., peroxides, nitrates) | May cause a violent reaction, increasing the risk of fire or explosion. |
| Strong Acids | While less reactive than with bases, strong acids can promote decomposition and should be avoided. |
| Reactive Metals (e.g., alkali metals) | Can lead to highly exothermic and dangerous reactions. |
A general chemical compatibility chart should always be consulted when dealing with mixed hazardous waste streams.[4][5]
Step 5: Final Disposal
The ultimate disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company. The primary method for the destruction of halogenated organic compounds is high-temperature incineration.[6] This process breaks down the molecule into less hazardous components.
Do not attempt to neutralize or treat this chemical waste in the laboratory without specific, validated protocols and appropriate safety measures in place. While methods like treatment with Fenton's reagent exist for halogenated compounds, they require specialized equipment and expertise.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
Contaminated Materials and Empty Containers
Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste. These items should be collected in a separate, clearly labeled solid waste container.
Empty containers that once held this chemical should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must also be collected as halogenated organic waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, thereby fostering a culture of safety and environmental stewardship.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Bromomethyl)-2-methylcyclopentene
For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are routine. However, familiarity must not breed complacency, especially when handling reactive intermediates like 1-(Bromomethyl)-2-methylcyclopentene. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the protective measures required. Our goal is to empower you with the expertise to not only protect yourself but also to create a self-validating system of safety within your laboratory.
Understanding the Inherent Risks of this compound
This compound (C₇H₁₁Br) is a versatile reagent, but its utility is matched by its hazards. As an alkyl bromide, it is reactive, and its specific structure contributes to a profile of risks that must be rigorously managed. The primary hazards, as identified in its GHS classification, are its flammability, and its corrosive and irritant properties.[1] It is classified as a flammable liquid and vapor, causes skin irritation, serious eye damage, and may cause respiratory irritation.[1][2] The presence of the bromomethyl group makes it a lachrymator, a substance that reacts with the moisture in your eyes to produce a strong burning sensation and tearing.[3]
A foundational principle of laboratory safety is the "Hierarchy of Controls," which prioritizes the most effective measures for risk mitigation. Personal Protective Equipment (PPE), while essential, is the final line of defense.
The Hierarchy of Controls in Chemical Safety
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
Before any work begins, the most effective control—using a chemical fume hood—must be in place. All handling of this compound should occur within a certified and properly functioning chemical fume hood to minimize inhalation exposure.[3][4][5][6]
Essential Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum required PPE for handling this compound. The rationale behind each selection is critical for understanding and ensuring compliance.
| Body Part | Required PPE | Standard/Specification | Rationale and Expert Insight |
| Eyes & Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1[3][7][8] | This compound is a potent lachrymator and can cause serious eye damage.[1][3][6][9] Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. A face shield must be worn over the goggles to protect the entire face from splashes, especially when handling larger quantities or during reactions with a potential for energetic release.[7][8][10] |
| Hands | Double Gloving: Nitrile (inner) and Neoprene or Butyl Rubber (outer) | ASTM F739 (Permeation) | A single pair of nitrile gloves provides only minimal protection against incidental contact.[3][7] For direct handling, double gloving is required. The inner nitrile glove provides a second barrier in case the outer glove is compromised. The outer glove should be of a more robust material like neoprene or butyl rubber, which offers better resistance to alkyl bromides. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[7] |
| Body | Flame-Resistant (FR) Laboratory Coat | NFPA 2112 | Given the flammability of this compound, a standard cotton or polyester-blend lab coat is not sufficient as these materials can ignite and melt.[1][2] An FR lab coat, fully buttoned, provides crucial protection against flash fires.[7][8][10] |
| Feet | Closed-toe, chemical-resistant shoes | ASTM F2413 | The laboratory environment necessitates footwear that completely covers the foot.[3][8] Shoes should be made of a material like leather or a synthetic equivalent that will not readily absorb chemicals in the event of a spill. |
| Respiratory | As determined by risk assessment (typically none if used in a fume hood) | NIOSH-approved | All work with this chemical must be conducted in a certified chemical fume hood, which serves as the primary means of respiratory protection.[7][11] In the rare event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge would be necessary for emergency response personnel.[12] |
Procedural Guidance: A Step-by-Step Approach to Safety
Pre-Operational Safety Protocol
-
Designated Area: All work with this compound must be conducted in a designated area within a chemical fume hood. This area should be clearly marked with appropriate hazard signage.[13]
-
Emergency Equipment Check: Before starting, verify the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[4][5]
-
Spill Kit Readiness: Ensure a spill kit containing an inert absorbent material (such as sand, vermiculite, or a commercial sorbent), a sealed container for waste, and necessary PPE is readily accessible.[4][5][14][15]
-
Review the SDS: Always review the Safety Data Sheet (SDS) for this compound before use to re-familiarize yourself with its hazards and emergency procedures.[5][6][9]
Step-by-Step Handling and Disposal Workflow
The entire lifecycle of the chemical, from acquisition to disposal, must be managed with a safety-first mindset.
Caption: A visual guide to the safe handling workflow.
Operational Plan: In the Fume Hood
-
Donning PPE: Put on your PPE in the following order: closed-toe shoes, FR lab coat, inner nitrile gloves, chemical splash goggles, face shield, and finally, outer neoprene/butyl gloves.
-
Chemical Transfer: Use spark-proof tools for transfers.[5][14] Keep the container of this compound tightly closed when not in use.[4][5] Ground and bond containers when transferring large quantities to prevent static discharge.[5][14]
-
During Use: Keep the fume hood sash at the lowest possible position that still allows for comfortable work. This maximizes the capture velocity and your protection.[10]
-
Post-Procedure: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
Emergency Response: Plan for the Unexpected
Even with meticulous planning, accidents can happen. Immediate and correct action is vital.
In Case of Exposure
-
Eye Contact: This is a medical emergency. Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][6][9] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with soap and water for at least 15 minutes under a safety shower.[5][6][16] Seek medical attention.
-
Inhalation: Move the affected person to fresh air.[4][5] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
In Case of a Spill
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.[17][18]
-
Isolate: Close the fume hood sash and restrict access to the area.
-
Assess and Protect: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.
-
Contain and Clean: Cover the spill with an inert absorbent material.[4][5][14][15] Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[4][5]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.[17]
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.
-
Segregation: Collect all waste in a clearly labeled, compatible container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by trained EHS personnel for disposal at an approved waste facility.[4][5][6][9][14]
By adhering to these rigorous protocols, you not only ensure your personal safety but also contribute to a culture of responsibility and excellence in the laboratory. This guide serves as a foundational document; always defer to your institution's specific Chemical Hygiene Plan and EHS guidelines.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Brandeis University. (n.d.). Lachrymators. Laboratory Safety.
- PubChem. (n.d.). 1-(Bromomethyl)-2-methylcyclopentane. National Center for Biotechnology Information.
- Fisher Scientific. (2023). Safety Data Sheet: (Bromomethyl)cyclopropane.
- University of California, Berkeley. (n.d.). 10. Emergency Procedures. Office of Environment, Health & Safety.
- Fisher Scientific. (2024). Safety Data Sheet: (Bromomethyl)cyclopropane.
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Princeton University. (2021). Safe Handling of Pyrophoric Materials. Environmental Health and Safety.
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- International Atomic Energy Agency. (n.d.). Generic procedures for assessment and response during a radiological emergency. IAEA.
- Centers for Disease Control and Prevention. (1981). Occupational Health Guidelines for Chemical Hazards (81-123). National Institute for Occupational Safety and Health (NIOSH).
- California State University, Los Angeles. (n.d.). EMERGENCY RESPONSE PROCEDURES FOR EVENTS INVOLVING RADIOACTIVE MATERIAL.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure. U.S. Department of Labor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
